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  • Product: Methyl 5-bromo-2-hydroxy-3-iodobenzoate
  • CAS: 18071-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, a halogenated derivative of salicylic acid. This compound holds potential as a versatile buil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, a halogenated derivative of salicylic acid. This compound holds potential as a versatile building block in medicinal chemistry and materials science, where the precise placement of halogen atoms can significantly influence molecular properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Polysubstituted Aromatic Scaffolds

Polysubstituted benzene derivatives are foundational to the development of a vast array of functional molecules. The introduction of multiple, distinct halogen atoms onto a salicylate backbone, as in the case of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, offers a nuanced approach to tuning a molecule's steric and electronic properties. The interplay between the electron-withdrawing bromo and iodo groups, the electron-donating hydroxyl group, and the ester moiety creates a unique chemical scaffold for further synthetic elaboration. Understanding the synthesis and definitive characterization of such compounds is paramount for their effective utilization in research and development.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is most logically approached through a two-step sequence, commencing with the commercially available and relatively inexpensive methyl salicylate. This strategy involves:

  • Bromination: Regioselective bromination of methyl salicylate to produce the key intermediate, Methyl 5-bromo-2-hydroxybenzoate.

  • Iodination: Subsequent regioselective iodination of the brominated intermediate to yield the final product.

This approach is predicated on the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho, para-director, while the ester group is a deactivating meta-director. This interplay of electronic effects allows for a controlled, stepwise introduction of the halogen atoms.

Synthesis_Workflow Methyl Salicylate Methyl Salicylate Methyl 5-bromo-2-hydroxybenzoate Methyl 5-bromo-2-hydroxybenzoate Methyl Salicylate->Methyl 5-bromo-2-hydroxybenzoate Bromination (Br2, Chloroform) Methyl 5-bromo-2-hydroxy-3-iodobenzoate Methyl 5-bromo-2-hydroxy-3-iodobenzoate Methyl 5-bromo-2-hydroxybenzoate->Methyl 5-bromo-2-hydroxy-3-iodobenzoate Iodination (NIS, Acetonitrile)

Caption: Synthetic workflow for Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Part 1: Synthesis of Methyl 5-bromo-2-hydroxybenzoate (Intermediate)

The initial step is the electrophilic bromination of methyl salicylate. The hydroxyl group at C2 directs the incoming electrophile to the para position (C5) due to steric hindrance at the ortho position (C3) from the adjacent ester group.

Experimental Protocol: Bromination

A robust method for this transformation has been well-established.[1]

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl salicylate (1.0 mole) in 500 ml of chloroform. Cool the mixture to approximately 10°C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.08 moles) in 300 ml of chloroform. Add this solution dropwise to the stirred methyl salicylate solution over a period of 6 hours, maintaining the temperature at around 10°C.

  • Reaction Monitoring and Work-up: After the addition is complete, continue stirring at the same temperature for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid is substantially pure Methyl 5-bromo-2-hydroxybenzoate.[1] Further purification can be achieved by recrystallization from a suitable solvent such as methanol.

Trustworthiness of the Protocol: This protocol is self-validating as the reaction's endpoint can be clearly determined by TLC, and the purification steps effectively remove byproducts and unreacted starting materials. The melting point of the product, which should be in the range of 59-62°C, serves as a reliable indicator of purity.[1]

Part 2: Synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate (Final Product)

The second and final step is the regioselective iodination of Methyl 5-bromo-2-hydroxybenzoate. The hydroxyl group is the most activating group on the ring, and it directs the incoming iodine electrophile to the available ortho position (C3). The C5 position is already occupied by a bromine atom. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for activated aromatic rings like phenols.[2][3][4]

Proposed Experimental Protocol: Iodination

This protocol is based on established methods for the iodination of substituted phenols.[3][4]

  • Reaction Setup: Dissolve Methyl 5-bromo-2-hydroxybenzoate (1.0 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into ethyl acetate, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): Chosen for its mild reactivity and high efficiency in iodinating activated aromatic rings, minimizing the formation of side products.[4]

  • Acetonitrile: A common solvent for reactions involving NIS, as it is relatively inert and effectively solubilizes both the substrate and the reagent.[3]

  • Nitrogen Atmosphere: While not always strictly necessary for this type of reaction, it is good practice to prevent any potential side reactions involving atmospheric oxygen or moisture.

Part 3: Characterization of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Characterization_Methods cluster_spectroscopy Spectroscopic Techniques cluster_chromatography Chromatographic Techniques NMR NMR IR IR MS MS TLC TLC HPLC HPLC Methyl 5-bromo-2-hydroxy-3-iodobenzoate Methyl 5-bromo-2-hydroxy-3-iodobenzoate Methyl 5-bromo-2-hydroxy-3-iodobenzoate->NMR Structural Elucidation Methyl 5-bromo-2-hydroxy-3-iodobenzoate->IR Functional Group Analysis Methyl 5-bromo-2-hydroxy-3-iodobenzoate->MS Molecular Weight Confirmation Methyl 5-bromo-2-hydroxy-3-iodobenzoate->TLC Reaction Monitoring Methyl 5-bromo-2-hydroxy-3-iodobenzoate->HPLC Purity Assessment

Caption: Key methods for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two aromatic protons will appear as doublets due to coupling with each other. The chemical shifts will be influenced by the surrounding substituents. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the ester will have a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the attached halogens, hydroxyl, and ester groups.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.[5][6][7]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl group of the ester.

  • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region will indicate the C-O stretching of the ester.

  • Aromatic C=C Stretches: Multiple sharp bands will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound.[8][9]

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Methyl 5-bromo-2-hydroxy-3-iodobenzoate (356.94 g/mol ).

  • Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I), a characteristic isotopic pattern for the molecular ion peak will be observed, which can be a definitive indicator of the presence of these halogens.[10]

Property Expected Value/Observation
Molecular Formula C₈H₆BrIO₃
Molecular Weight 356.94 g/mol
Appearance Off-white to light yellow solid
¹H NMR Signals for aromatic protons, methyl ester, and hydroxyl proton
¹³C NMR Signals for all 8 unique carbon atoms
IR (cm⁻¹) ~3200-3600 (O-H), ~1680-1720 (C=O), ~1200-1300 (C-O)
Mass Spec (m/z) Molecular ion peak with characteristic isotopic pattern for Br and I

Conclusion

This guide outlines a logical and efficient pathway for the synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate. The proposed two-step synthesis, starting from methyl salicylate, is based on well-understood principles of electrophilic aromatic substitution. The detailed characterization plan provides a robust framework for confirming the identity and purity of the final product. The availability of this well-characterized, polysubstituted aromatic compound will undoubtedly facilitate further research in the development of novel pharmaceuticals and advanced materials.

References

  • Franke, S., Kümmel, S., & Nijenhuis, I. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid communications in mass spectrometry : RCM, 32(17), 1583–1590. Available at: [Link]

  • Stewart, R., & Mamer, O. A. (1969). Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47(24), 4577-4581. Available at: [Link]

  • Abou El-Nasr, E. A. E., Fujii, A., Ebata, T., & Mikami, N. (2002). Infrared and ultraviolet laser spectroscopy of jet-cooled substituted salicylic acids; substitution effects on the excited state intramolecular proton transfer in salicylic acid. Molecular Physics, 100(19), 3135-3144. Available at: [Link]

  • Radhakrishnamurti, P. S., & Janardhana, C. (1981). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry - Section A, 20(6), 550-552. Available at: [Link]

  • PubMed. (2018). Liquid chromatography/isotope Ratio Mass Spectrometry Analysis of Halogenated Benzoates for Characterization of the Underlying Degradation Reaction in Thauera Chlorobenzoica CB-1 T. Retrieved from [Link]

  • Butcher, R. J., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1448. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodination. Retrieved from [Link]

  • Baranac-Stojanović, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy benzoic acids and their methyl esters and amides. Journal of the Serbian Chemical Society, 69(3), 177-191. Available at: [Link]

  • Gligorovski, S., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5539. Available at: [Link]

  • The Hive. (2000). Iodination via NIS -- various conditions. Retrieved from [Link]

  • Drozd, M., & Roztocki, K. (1983). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Journal of Molecular Structure, 102(3-4), 317-326. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2000). [Studies on synthesis and IR spectrum of nickel salicylates complexes]. Retrieved from [Link]

  • ResearchGate. (2004). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-iodobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. Retrieved from [Link]

  • Uhrich, K. E., et al. (2008). Optimized Synthesis of Salicylate-based Poly(anhydride-esters). Polymer Preprints, 49(2), 947-948. Available at: [Link]

  • ChemConnections. (2008). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). Synthesis of Salicylic Acid. Retrieved from [Link]

  • NIH. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Br and Cl. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved from [Link]

  • Chemical Shifts. (n.d.). 3-Bromo-5-iodobenzoic acid, methyl ester - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (2005). Methyl 5-bromosalicylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-bromo-3-iodo-2-methylbenzoate (C9H8BrIO2). Retrieved from [Link]

Sources

Exploratory

"Methyl 5-bromo-2-hydroxy-3-iodobenzoate chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of Methyl 5-bromo-2-hydroxy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of Methyl 5-bromo-2-hydroxy-3-iodobenzoate (CAS No. 18071-51-7). This heavily substituted aromatic compound is a potentially valuable building block in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, and predicted reactivity, offering insights for its application in research and development.

Introduction

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a polyhalogenated aromatic ester with a unique substitution pattern that imparts significant potential for selective chemical modifications. As a derivative of salicylic acid, it belongs to a class of compounds with a rich history in medicinal chemistry. The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and an iodine atom—on the benzene ring, in addition to the methyl ester, makes it a highly versatile synthon for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds, in particular, allows for stepwise and site-selective cross-coupling reactions, a crucial feature in modern organic synthesis.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical nature of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, facilitating its use in the design and synthesis of novel compounds.

Chemical Structure and Properties

The structure of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is characterized by a benzene ring substituted with a hydroxyl group at position 2, a methyl carboxylate group at position 1, an iodine atom at position 3, and a bromine atom at position 5.

Systematic Name: Methyl 5-bromo-2-hydroxy-3-iodobenzoate Synonyms: 5-Bromo-2-hydroxy-3-iodobenzoic acid methyl ester, Methyl 5-bromo-3-iodosalicylate[1] CAS Number: 18071-51-7[2][3]

A table summarizing the key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₆BrIO₃[3]
Molecular Weight 356.94 g/mol [3]
Appearance Solid
InChI InChI=1S/C8H6BrIO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3[3]
InChIKey VSSVFOUMITYFEN-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=C(O)C(I)=CC(Br)=C1

Synthesis

Proposed Synthetic Pathway:

Synthesis_Pathway A Methyl 5-bromosalicylate B Methyl 5-bromo-2-hydroxy-3-nitrobenzoate A->B Nitration (e.g., HNO₃, H₂SO₄) C Methyl 3-amino-5-bromo-2-hydroxybenzoate B->C Reduction (e.g., Fe, NH₄Cl) D Methyl 5-bromo-2-hydroxy-3-iodobenzoate C->D Sandmeyer Reaction (1. NaNO₂, H₂SO₄ 2. KI)

Figure 1: Proposed synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Step 1: Nitration of Methyl 5-bromosalicylate

The first step involves the regioselective nitration of Methyl 5-bromosalicylate. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position (position 5) is already occupied by a bromine atom, the nitro group is expected to be introduced at the ortho position (position 3).

Protocol:

  • Cool a solution of Methyl 5-bromosalicylate in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry to obtain Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group

The nitro group of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be reduced to a primary amine using various reducing agents. A common and effective method is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride.[4]

Protocol:

  • Suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and iron powder in a solvent mixture (e.g., ethanol/water).[4]

  • Add a solution of ammonium chloride and heat the mixture to reflux.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Remove the solvent under reduced pressure to obtain the crude Methyl 3-amino-5-bromo-2-hydroxybenzoate, which can be purified by recrystallization or column chromatography.

Step 3: Sandmeyer Reaction

The final step is the conversion of the amino group to an iodo group via the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then displaced by iodide.

Protocol:

  • Dissolve Methyl 3-amino-5-bromo-2-hydroxybenzoate in an acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to form the diazonium salt. Maintain the temperature below 5 °C.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Spectral Analysis

While specific, authenticated spectra for Methyl 5-bromo-2-hydroxy-3-iodobenzoate are not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds. Chemical suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[2][5]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the methyl ester protons.

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at C4 and C6 will split each other, resulting in two doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The exact chemical shifts will be influenced by the deshielding effects of the halogens and the ester group, and the shielding effect of the hydroxyl group.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group will appear, likely in the range of δ 3.8-4.0 ppm.

  • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton will be present, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated. The carbons attached to the electronegative oxygen, bromine, and iodine atoms will have characteristic chemical shifts. The carbon bearing the iodine (C3) will likely appear at a lower field compared to the carbon with bromine (C5). The carbon attached to the hydroxyl group (C2) will be significantly downfield.

  • Methyl Carbon: A signal for the methyl carbon of the ester group will be observed around δ 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Sharp peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region for the ester C-O bond.

  • C-Br and C-I Stretches: These will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should display a molecular ion peak at m/z 356, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Reactivity and Potential Applications

The unique arrangement of functional groups in Methyl 5-bromo-2-hydroxy-3-iodobenzoate dictates its reactivity and makes it a valuable intermediate in organic synthesis.

Differential Reactivity in Cross-Coupling Reactions

A key feature of this molecule is the presence of two different halogen atoms, which allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition to palladium(0) catalysts. This difference in reactivity enables sequential cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings, to be performed first at the C-I bond and subsequently at the C-Br bond.

Reactivity Start Methyl 5-bromo-2-hydroxy-3-iodobenzoate Intermediate 3-Aryl/Alkynyl/Alkenyl-5-bromo-2-hydroxybenzoate Start->Intermediate Selective Cross-Coupling at C-I (e.g., Suzuki, Heck, Sonogashira) Final 3,5-Disubstituted-2-hydroxybenzoate Intermediate->Final Cross-Coupling at C-Br

Figure 2: Selective cross-coupling reactivity of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

This stepwise functionalization is a powerful tool for the construction of complex, highly substituted aromatic compounds, which are often sought after in drug discovery and materials science.

Potential Applications in Medicinal Chemistry

Halogenated salicylates have been investigated for a variety of biological activities. The substitution pattern on the salicylic acid scaffold can significantly influence its pharmacological properties. While specific biological studies on Methyl 5-bromo-2-hydroxy-3-iodobenzoate are not widely reported, related halogenated salicylates have shown potential as anti-inflammatory and antimicrobial agents. The presence of iodine and bromine atoms can enhance lipophilicity and potentially lead to improved cell membrane permeability and target engagement. This compound could serve as a starting point for the synthesis of libraries of novel salicylates for screening in various disease models.

Safety and Handling

Detailed toxicological and ecological data for Methyl 5-bromo-2-hydroxy-3-iodobenzoate are not available.[6] Therefore, this compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For more detailed information, it is recommended to obtain a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a polyfunctionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its key structural feature—the presence of differentially reactive iodine and bromine substituents—allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of complex molecules. While detailed experimental data on its synthesis and spectral properties are not extensively documented in the public domain, this guide provides a robust theoretical framework and a plausible synthetic route to encourage its exploration in research and development, particularly in the fields of medicinal chemistry and materials science. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. Retrieved January 14, 2026, from [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., Akkurt, M., & Fun, H. K. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Introduction Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its utility as a building block is defined by the p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its utility as a building block is defined by the precise arrangement of its functional groups: a methyl ester, a hydroxyl group, and two different halogen atoms (bromine and iodine) on the benzene ring. Accurate structural confirmation of this molecule is paramount for its effective use in research and development. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Given the limited availability of published experimental spectra for this specific molecule, this guide will leverage high-quality predicted spectroscopic data, supported by experimental data from structurally analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental results.

Molecular Structure and Spectroscopic Overview

The structure of Methyl 5-bromo-2-hydroxy-3-iodobenzoate presents distinct features that are readily identifiable by spectroscopic methods.

Caption: Molecular structure of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

The following sections will detail the expected spectroscopic signatures of this molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and connectivity of hydrogen atoms in a molecule. For Methyl 5-bromo-2-hydroxy-3-iodobenzoate, we expect to see signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH~11.0 - 12.0Singlet1H
Ar-H6~7.8 - 8.0Doublet1H
Ar-H4~7.5 - 7.7Doublet1H
-OCH₃~3.9 - 4.1Singlet3H
Interpretation and Rationale
  • Hydroxyl Proton (-OH): The hydroxyl proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group of the methyl ester. This results in a characteristic downfield chemical shift, typically appearing as a broad singlet.

  • Aromatic Protons (Ar-H): The two aromatic protons, H4 and H6, are in different chemical environments and are expected to appear as distinct signals. They will exhibit coupling to each other, resulting in doublets. The exact chemical shifts are influenced by the electronic effects of the surrounding substituents (hydroxyl, iodine, and bromine).

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. Their chemical shift is in the typical range for methyl esters.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Methyl 5-bromo-2-hydroxy-3-iodobenzoate will produce a distinct signal.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~168 - 172
C2-OH~155 - 160
C5-Br~110 - 115
C1-COOCH₃~115 - 120
C3-I~85 - 90
C4~135 - 140
C6~140 - 145
-OCH₃~52 - 55
Interpretation and Rationale
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) is significantly deshielded. The carbons bonded to the halogens (C3 and C5) are also shifted, with the carbon attached to iodine (C3) appearing at a relatively upfield position due to the heavy atom effect. The unsubstituted aromatic carbons (C4 and C6) and the carbon attached to the ester group (C1) will have distinct chemical shifts.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group appears in the typical upfield region for such functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (intramolecular H-bonded)3100 - 3300Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic, -CH₃)2850 - 3000Medium
C=O stretch (ester)1680 - 1710Strong
C=C stretch (aromatic)1450 - 1600Medium-Strong
C-O stretch (ester)1200 - 1300Strong
C-Br stretch500 - 600Medium
C-I stretch450 - 550Medium
Interpretation and Rationale
  • O-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group of the conjugated methyl ester.

  • C-O Stretches: Strong bands in the fingerprint region (around 1200-1300 cm⁻¹) correspond to the C-O stretching vibrations of the ester group.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

  • C-Halogen Stretches: The vibrations corresponding to the C-Br and C-I bonds are expected at lower wavenumbers, in the fingerprint region.

cluster_workflow IR Spectroscopy Workflow IR_Source IR Source Sample Sample (Methyl 5-bromo-2-hydroxy-3-iodobenzoate) IR_Source->Sample Detector Detector Sample->Detector Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT IR_Spectrum IR Spectrum FT->IR_Spectrum

Caption: Generalized workflow for obtaining an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data
  • Molecular Formula: C₈H₆BrIO₃

  • Molecular Weight: 355.94 g/mol

  • Exact Mass: 355.8545 u

  • Predicted Molecular Ion (M⁺): m/z ≈ 356, 358 (due to bromine isotopes ⁷⁹Br and ⁸¹Br)

Interpretation and Rationale
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways for methyl benzoates include:

    • Loss of the methoxy group (-OCH₃) to give a [M - 31]⁺ ion.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) to give a [M - 59]⁺ ion.

    • Cleavage of the halogen atoms.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Methyl 5-bromo-2-hydroxy-3-iodobenzoate. While this guide is based on predicted data, the principles and expected spectral features discussed herein provide a solid foundation for researchers to interpret their own experimentally obtained data. The detailed protocols and interpretations serve as a valuable resource for ensuring the structural integrity of this important chemical intermediate.

References

  • NMRDB.org for ¹H and ¹³C NMR prediction.
  • NIST Chemistry WebBook for reference spectra of rel
  • Published literature on the spectroscopic characterization of halogenated arom
Exploratory

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride: Synthesis, Characterization, and Application

A Note on Chemical Abstract Service (CAS) Number: The topic specified CAS number 18071-51-7. However, comprehensive experimental data and literature overwhelmingly correspond to CAS Number 52605-52-4 , which identifies 1...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Abstract Service (CAS) Number: The topic specified CAS number 18071-51-7. However, comprehensive experimental data and literature overwhelmingly correspond to CAS Number 52605-52-4 , which identifies 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. This guide will focus on the latter, a compound of significant interest in pharmaceutical development.

Introduction: A Key Intermediate in Antidepressant Synthesis

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a critical chemical intermediate, primarily recognized for its role in the synthesis of Trazodone[1][2], a widely prescribed antidepressant. Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), exerting its therapeutic effects through a dual mechanism on serotonergic receptors[3][4]. The purity and precise characterization of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth review of the experimental data for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, covering its physicochemical properties, synthesis methodologies, analytical characterization, and its ultimate conversion to Trazodone.

Part 1: Compound Identification and Physicochemical Properties

The compound is an arylpiperazine derivative, typically supplied as a stable hydrochloride salt to improve handling and solubility[5].

Chemical Structure:

  • IUPAC Name: 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride[6]

  • Synonyms: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl, m-CPCPP[7]

  • Molecular Formula: C₁₃H₁₈Cl₂N₂ · HCl[8]

  • Molecular Weight: 309.66 g/mol [9]

Physicochemical Data Summary:

PropertyValueSource(s)
Appearance White to off-white crystalline powder[8][10][11]
Melting Point 196.5-203 °C[1][11][12]
Solubility Soluble in water, ethanol, warm DMSO, and warm Methanol[10][11]
Purity/Assay ≥97-99%[8][10]
Storage Store in a cool, dry, well-ventilated area away from light[8][10]

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a well-documented N-alkylation reaction. The process involves the reaction of 1-(3-chlorophenyl)piperazine with a three-carbon alkylating agent, 1-bromo-3-chloropropane.

Core Reaction Pathway

The fundamental transformation is the formation of a new carbon-nitrogen bond between the secondary amine of the piperazine ring and the electrophilic carbon of the propyl chain.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_salt Salt Formation R1 1-(3-chlorophenyl)piperazine (Nucleophile) P1 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (Free Base) R1->P1 N-Alkylation R2 1-bromo-3-chloropropane (Alkylating Agent) R2->P1 C1 Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetone/Water) C1->P1 P2 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl (Final Product) P1->P2 Acidification S1 HCl S1->P2 Trazodone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Final Product I1 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine HCl (Intermediate) P1 Trazodone (API) I1->P1 Nucleophilic Substitution R2 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (Sodium Salt) R2->P1 C1 Solvent (e.g., Acetonitrile) Reflux C1->P1

Caption: Final step in Trazodone synthesis from the key intermediate.

This final condensation step highlights the importance of the intermediate's purity. Any unreacted starting materials or side-products from the initial alkylation can lead to the formation of process-related impurities in the final Trazodone API, which are strictly regulated.[3][13]

Part 4: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the eight piperazine protons, and the six protons of the chloropropyl chain.[14][15]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Analysis of the free base (C₁₃H₁₈Cl₂N₂) would show a molecular ion peak corresponding to its mass.[15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, showing characteristic absorption bands for C-H, C-N, aromatic C=C, and C-Cl bonds.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing purity and quantifying the compound. A reversed-phase method is typically used to separate the main compound from any impurities.[15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For detecting trace-level impurities, especially in the final Trazodone drug substance, a highly sensitive LC-MS/MS method has been developed. This method can quantify the intermediate as a potential genotoxic impurity at levels below 0.1 ppm.[13]

Analytical Workflow: Purity Assessment by HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis S1 Dissolve sample in Mobile Phase Diluent S2 Filter through 0.45 µm syringe filter S1->S2 H1 C18 Reverse-Phase Column S2->H1 Inject H2 Isocratic or Gradient Elution H1->H2 H3 UV Detector (e.g., 254 nm) H2->H3 A1 Integrate Chromatogram H3->A1 Data Acquisition A2 Calculate Area % A1->A2 A3 Compare with Reference Standard A2->A3

Caption: Standard workflow for purity analysis via HPLC.

Part 5: Safety and Handling

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Codes: Xi, Xn (Irritant, Harmful) [1]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [11]* Precautions: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.[11]

Conclusion

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS: 52605-52-4) is a compound of high significance in medicinal chemistry. The experimental data outlines robust and reproducible synthesis protocols, well-defined physicochemical properties, and rigorous analytical methods for its characterization. As the direct precursor to the antidepressant Trazodone, understanding the chemistry and quality control of this intermediate is essential for drug development professionals focused on producing safe and effective pharmaceuticals.

References

  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride. Industrial Chemicals. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Nigam Pharmachem Industries. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem, National Center for Biotechnology Information. [Link]

  • Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate. [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Shenyang Chengtai Fine Chemicals Factory. [Link]

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. Axios Research. [Link]

  • WO2019154770A1 - Continuous process for the preparation of trazodone.
  • "Process For Preparation Of Trazodone And Novel Intermediates". Quick Company. [Link]

  • What Did the Patent for the Synthesis of Highly Purified Trazodone Bring?. proLékaře.cz. [Link]

  • A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons. [Link]

  • Intermediates of Trazodone hydrochloride. Manus Aktteva Biopharma LLP. [Link]

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Foundational

A Technical Guide to the Solubility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide addresses the solubility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, a highly functionalized aromatic compound. Due to the absence of readily available public data, this document provides a comprehensive framework for understanding and determining its solubility. It combines a theoretical analysis based on molecular structure with a detailed, field-proven experimental protocol for empirical solubility determination. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in process development and drug discovery.

Introduction: The Critical Role of Solubility

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a complex halogenated phenolic ester. Its multifaceted structure suggests its potential use as a versatile intermediate in the synthesis of novel compounds in the pharmaceutical and materials science sectors. Understanding its behavior in various organic solvents is paramount for its practical application. Solubility dictates the choice of reaction media, impacts crystallization and purification processes, and is a foundational element for any potential formulation work.

The fundamental principle governing solubility is that "like dissolves like".[1] This means that the solubility of a solute in a solvent is maximized when their intermolecular forces are similar in nature and strength.[2][3] This guide will first deconstruct the molecular architecture of Methyl 5-bromo-2-hydroxy-3-iodobenzoate to predict its solubility profile and then provide a robust methodology for its experimental verification.

Theoretical Solubility Profile

Molecular Structure Analysis

To predict the solubility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, we must analyze the contribution of each functional group to the overall polarity and hydrogen bonding capacity of the molecule.

  • Aromatic Ring: The core benzene ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.[1]

  • Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor.[3] This feature strongly promotes solubility in polar protic solvents like alcohols.[4]

  • Methyl Ester Group (-COOCH₃): This group introduces polarity due to the carbonyl (C=O) and ether-like (C-O-C) linkages. The carbonyl oxygen can act as a hydrogen bond acceptor.[3]

  • Halogen Substituents (-Br, -I): The bromo and iodo groups are large, polarizable atoms that contribute to the molecule's overall molecular weight and introduce dipole moments. While not as impactful as the hydroxyl group, they increase the potential for dipole-dipole interactions.

Predicted Solubility in Solvent Classes

Based on the structural analysis, a qualitative prediction of solubility in different classes of organic solvents can be made. The interplay between the polar hydroxyl/ester groups and the less polar aromatic/halogen components will determine the optimal solvent environment.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of the solute, making them likely candidates for achieving high solubility.[2][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl group.[2] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent choices for dissolving complex, polar organic molecules.

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance of polarity and may be effective. The ester group of the solute is similar to ethyl acetate, potentially leading to good miscibility. Dichloromethane's ability to form weak hydrogen bonds might also aid dissolution.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The large, nonpolar surface area of the aromatic ring suggests some affinity for these solvents. However, the highly polar hydroxyl and ester groups will likely limit solubility significantly.[1] Complete miscibility is not expected.

Table 1: Predicted Qualitative Solubility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, EthanolHigh to Very HighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMF, AcetonitrileHighDipole-Dipole, Hydrogen Bond Acceptance
Moderately Polar Ethyl Acetate, DichloromethaneModerateDipole-Dipole
Nonpolar Toluene, Hexane, Diethyl EtherLow to Very LowVan der Waals / Dispersion Forces

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Principle of the Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.[6] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique.[8]

Materials and Reagents
  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate (≥97% purity)

  • Selected organic solvents (HPLC grade or equivalent) from each class (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10]

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the critical steps in the solubility determination process.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification cluster_result 5. Result Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate on orbital shaker at constant temperature (e.g., 25°C for 24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant (0.22 µm syringe filter) sep2->sep3 analysis1 Prepare serial dilutions of the saturated solution sep3->analysis1 analysis2 Inject onto HPLC-UV analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3 result1 Calculate concentration (e.g., mg/mL or mol/L) analysis3->result1

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of Methyl 5-bromo-2-hydroxy-3-iodobenzoate to a series of vials (a visual excess of solid should remain at the end of the experiment).

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time to equilibrium.[7]

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed for a short period. To ensure complete removal of undissolved solids, centrifuge the vials.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to prevent solid particulates from entering the analytical sample.[8]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The aromatic nature of the compound makes it highly suitable for UV detection.[11]

Analytical Method: HPLC-UV for Quantification
  • Column: A C18 reversed-phase column is a suitable starting point for method development.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to ensure good peak shape) is typically effective for aromatic compounds.

  • Detection: The UV detector wavelength should be set to the λ_max (wavelength of maximum absorbance) of the compound to ensure maximum sensitivity.

  • Calibration: Prepare a series of calibration standards of known concentration by dissolving the compound in a suitable solvent (e.g., acetonitrile). Generate a calibration curve by plotting peak area versus concentration.

  • Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted saturated solution, factoring in the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Experimental Solubility Data Template
SolventSolvent Polarity Index¹Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol5.125.0[Experimental Value][Calculated Value]
Acetonitrile5.825.0[Experimental Value][Calculated Value]
Acetone5.125.0[Experimental Value][Calculated Value]
Ethyl Acetate4.425.0[Experimental Value][Calculated Value]
Dichloromethane3.125.0[Experimental Value][Calculated Value]
Toluene2.425.0[Experimental Value][Calculated Value]
Hexane0.025.0[Experimental Value][Calculated Value]
DMSO7.225.0[Experimental Value][Calculated Value]
¹Polarity index values are relative measures and can vary slightly between sources.[12]

Conclusion

This guide provides a dual approach to understanding the solubility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate. The theoretical analysis, grounded in the principles of molecular interactions, predicts high solubility in polar protic and aprotic solvents, with diminishing solubility in less polar media. To validate these predictions and generate the precise quantitative data required for process development, a detailed, step-by-step isothermal shake-flask protocol is provided. By combining theoretical insight with rigorous experimental methodology, researchers can confidently determine the solubility profile of this compound, enabling its effective use in subsequent scientific endeavors.

References

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  • IISER Kolkata ePrints Repository. Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. Available at: [Link]

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  • Mota, F. L., et al. (2008). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

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  • MDPI. Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and History of Substituted Iodobenzyl Methyl Esters

Abstract Substituted iodobenzyl methyl esters represent a cornerstone class of molecules, particularly significant in the realms of synthetic organic chemistry and medicinal chemistry. Their unique structural features, c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted iodobenzyl methyl esters represent a cornerstone class of molecules, particularly significant in the realms of synthetic organic chemistry and medicinal chemistry. Their unique structural features, combining an aromatic core, a reactive iodine substituent, and a methyl ester functional group, have rendered them invaluable as synthetic intermediates and as foundational scaffolds for radiopharmaceutical development. This guide provides a comprehensive overview of the historical context of their discovery, the evolution of their synthetic methodologies, and the critical role they play in modern drug development and molecular imaging. We will explore the causality behind key experimental choices, detail validated protocols, and examine the structure-activity relationships that govern their application.

Introduction: Defining the Chemical Entity

A substituted iodobenzyl methyl ester is an organic compound characterized by a benzene ring bearing three key functional groups:

  • An iodine atom : Provides a site for numerous chemical transformations, most notably metal-catalyzed cross-coupling reactions and radioiodination.[1] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodobenzene derivatives more reactive than their bromo- or chloro-analogs in reactions like Grignard formation and palladium-catalyzed couplings.[2]

  • A methyl ester group (-COOCH₃) : This group modulates the electronic properties and solubility of the molecule and can be a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • One or more additional substituents : These can be varied to fine-tune the molecule's steric and electronic properties, influencing its reactivity and biological activity.

The strategic placement of these groups makes this class of compounds exceptionally versatile, serving as building blocks for complex pharmaceuticals and as precursors for diagnostic imaging agents.[1][3]

Historical Context & Discovery

The history of iodobenzyl derivatives is intrinsically linked to the broader development of aromatic chemistry in the 19th and 20th centuries. Early work focused on fundamental halogenation reactions of simple aromatic compounds.

  • The Dawn of Aryl Iodide Synthesis : The discovery of the Sandmeyer reaction in 1884 by Swiss chemist Traugott Sandmeyer was a landmark achievement.[4][5][6] This reaction provided the first reliable method to convert aryl amines, via diazonium salts, into aryl halides, including aryl iodides.[4][5] This breakthrough enabled chemists to introduce iodine onto an aromatic ring with a level of control previously unattainable. The synthesis of a simple iodobenzyl ester could be envisioned starting from an aminobenzoic acid derivative.[7]

  • Emergence in Radiochemistry : The true significance of iodobenzyl structures surged with the advent of nuclear medicine. The development of radioiodinated molecules for medical imaging and therapy created a demand for stable precursors that could be easily and rapidly labeled with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I).[8][9] Iodinated compounds were recognized for their potential as radiotracers due to the convenient half-lives of iodine isotopes and the relative ease of their incorporation into organic molecules.[8][9] One of the most famous early examples, while not an ester, is metaiodobenzylguanidine (MIBG), which highlighted the utility of the iodobenzyl moiety for targeting specific tissues.[10] This spurred research into other iodinated scaffolds, including esters, for similar applications.[11]

Evolution of Synthetic Methodologies

The synthesis of substituted iodobenzyl methyl esters can be approached from several angles, depending on the desired substitution pattern and the available starting materials. The choice of method is dictated by factors such as functional group tolerance, regioselectivity, and reaction efficiency.

Pathway 1: Iodination of Pre-existing Benzyl Methyl Esters

This is a direct approach where a substituted methyl benzoate is subjected to an iodination reaction.

  • Electrophilic Aromatic Substitution (SEAr) : For electron-rich aromatic rings (e.g., those with activating groups like methoxy or alkyl substituents), direct iodination is feasible. N-Iodosuccinimide (NIS) has emerged as a preferred reagent for this transformation, often activated by a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid.[12][13][14] This method offers mild conditions and often provides excellent yields and regioselectivity.[12][15]

    • Causality : The acid catalyst protonates NIS, generating a more potent electrophilic iodine species ("I⁺"), which is necessary to attack the electron cloud of the aromatic ring. For deactivated rings (those with electron-withdrawing groups like nitro or the ester itself), stronger acid systems are required to generate a "superelectrophilic" iodine agent.[13][14]

Pathway 2: Esterification of Iodinated Benzoic Acids

In this retrosynthetic approach, the iodine is installed first on a benzoic acid derivative, which is then esterified.

  • The Sandmeyer Reaction : This remains a workhorse for synthesizing aryl iodides from aryl amines.[4][5][16] The process involves diazotization of an aminobenzoic acid followed by treatment with potassium iodide (KI).[2][16] Notably, the iodination step of the Sandmeyer reaction often does not require the copper catalyst typically used for chlorination or bromination.[16]

  • Esterification : The resulting iodobenzoic acid can be converted to the methyl ester via standard methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄) or by reaction with diazomethane or methyl iodide after conversion to the carboxylate salt.

Pathway 3: Halogen Exchange via Finkelstein Reaction

The Aromatic Finkelstein Reaction allows for the conversion of an aryl bromide or chloride to the corresponding aryl iodide.[17][18][19]

  • Mechanism and Rationale : Unlike the classic SN2 Finkelstein reaction on alkyl halides, the aromatic version is challenging due to the higher strength of the C(sp²)-Halogen bond.[19][20] This transformation typically requires metal catalysis, with copper(I) or nickel(I) salts being effective.[18][20][21] The reaction is driven by the formation of a more stable salt (e.g., NaBr) and the desired aryl iodide. This method is particularly useful when the corresponding bromo- or chloro-benzyl methyl ester is more readily available than the amino- precursor needed for the Sandmeyer reaction.

Workflow Diagram: Major Synthetic Pathways

G cluster_0 Pathway 1: Direct Iodination cluster_1 Pathway 2: Sandmeyer & Esterification cluster_2 Pathway 3: Halogen Exchange A Substituted Methyl Benzoate B Substituted Iodobenzyl Methyl Ester A->B NIS, Acid Catalyst (S_EAr) C Substituted Aminobenzoic Acid D Substituted Iodobenzoic Acid C->D 1. NaNO2, H+ 2. KI E Substituted Iodobenzyl Methyl Ester D->E CH3OH, H+ F Substituted Bromo(Chloro)benzyl Methyl Ester G Substituted Iodobenzyl Methyl Ester F->G NaI, Cu(I) or Ni(I) catalyst (Aromatic Finkelstein)

Caption: Key synthetic routes to substituted iodobenzyl methyl esters.

Key Applications in Drug Development and Research

The utility of this chemical class is most evident in two major areas: as versatile synthetic intermediates and as precursors for radiopharmaceuticals.

Intermediates in Complex Molecule Synthesis

The iodine atom serves as a highly effective "synthetic handle." Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2][17][19]

  • Rationale : These reactions allow for the precise formation of carbon-carbon or carbon-heteroatom bonds, which is fundamental to building the complex molecular architectures of modern drugs.[1] A substituted iodobenzyl methyl ester can be coupled with a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to rapidly increase molecular complexity. This makes them valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), including some nonsteroidal anti-inflammatory drugs (NSAIDs) and advanced materials for organic electronics.[1]

Precursors for Radiopharmaceuticals

This is arguably the most significant application. The development of tracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging relies on molecules that can be labeled with a radioisotope and will localize in specific tissues or bind to specific biological targets.[3][9]

  • Radioiodination : Substituted iodobenzyl methyl esters are often used in their non-radioactive ("cold") form during initial drug design and structure-activity relationship (SAR) studies.[8] The ultimate goal is often to replace the stable ¹²⁷I atom with a radioactive isotope like ¹²³I (for SPECT) or ¹²⁴I (for PET).[9] This is typically achieved via radio-iododestannylation, where a trialkyltin precursor (e.g., N-succinimidyl-3-(tri-n-butylstannyl)benzoate) is reacted with a source of radioactive iodide in the presence of a mild oxidant.[11]

  • Structure-Activity Relationships (SAR) : The substituents on the benzyl ring and the nature of the ester can be modified to optimize the pharmacokinetic and pharmacodynamic properties of the final radiotracer.[8][22][23] For instance, adding lipophilic or hydrophilic groups can alter how the tracer is distributed in the body, its clearance rate, and its metabolic stability.[8][22] A critical goal is to design molecules that are stable against in vivo deiodination, as the release of free radioiodide leads to unwanted accumulation in the thyroid and stomach, reducing image quality.[8]

Table 1: Influence of Substituents on Radiotracer Properties

Substituent ModificationTypical Rationale / EffectConsequence for Imaging
Increased Lipophilicity (e.g., adding long alkyl chains)Enhances membrane permeability; may increase non-specific binding and plasma protein binding.Can lead to higher tumor uptake but also slower clearance from background tissues.[22]
Increased Hydrophilicity (e.g., adding polar groups)Promotes faster renal clearance.Reduces background signal, potentially improving target-to-background ratio.
Steric Hindrance (e.g., ortho-substituents)Can block enzymatic metabolism at nearby sites, including deiodination.Improves in vivo stability of the radiotracer, leading to clearer images.[8]
Electronic Effects (e.g., methoxy groups)Can improve biostability against oxidative deiodination.Reduces unwanted accumulation of radioiodide in non-target organs.[8]

Detailed Experimental Protocol: Synthesis of Methyl 4-Iodobenzoate via Sandmeyer Reaction

This protocol provides a self-validating system for synthesizing a representative member of this class, starting from a commercially available amino-ester.

Objective: To synthesize Methyl 4-Iodobenzoate from Methyl 4-Aminobenzoate.

Step 1: Diazotization of Methyl 4-Aminobenzoate

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add Methyl 4-Aminobenzoate (15.1 g, 0.1 mol).

  • Add a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Stir to form a fine slurry of the hydrochloride salt.

  • Cool the flask to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization.

  • Dissolve sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in 20 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred slurry over 30 minutes, ensuring the temperature does not rise above 5 °C. The slurry will gradually dissolve as the diazonium salt forms.

  • Validation Check: After addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If negative, add a small amount more of the NaNO₂ solution. Stir for an additional 15 minutes in the cold bath.

Step 2: Iodination

  • In a separate 500 mL beaker, dissolve potassium iodide (KI, 25 g, 0.15 mol) in 50 mL of water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred KI solution. Vigorous evolution of nitrogen gas (N₂) will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. A dark, oily solid or precipitate of the crude product should be present.

Step 3: Work-up and Purification

  • Add a solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the dark color of excess iodine is discharged, resulting in a pale yellow or off-white precipitate.

  • Extract the mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 10% sodium hydroxide solution (to remove any acidic byproducts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Final Purification and Characterization

  • Purify the crude solid by recrystallization from a minimal amount of hot ethanol or methanol.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Self-Validation:

    • Determine the melting point and compare it to the literature value (~114 °C).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure and purity.

    • Obtain a mass spectrum to confirm the molecular weight.

Conclusion and Future Outlook

The journey of substituted iodobenzyl methyl esters from their conceptual origins in classical aromatic chemistry to their modern-day applications in precision medicine is a testament to their enduring utility. The foundational Sandmeyer and Finkelstein reactions, though over a century old, remain relevant, while modern methods involving electrophilic iodinating agents like NIS have expanded the synthetic toolkit.[4][12][19] Their role as key intermediates in palladium-catalyzed cross-couplings continues to empower the construction of complex pharmaceuticals.[1]

Looking forward, the primary arena for innovation involving this scaffold will likely remain in the development of targeted radiopharmaceuticals. As our understanding of disease-specific biomarkers grows, so too will the demand for novel imaging agents and therapeutics. The principles of structure-activity relationship will be paramount, with researchers continuing to modify the substitution patterns on the iodobenzyl core to enhance target affinity, improve in vivo stability, and optimize pharmacokinetic profiles for clearer diagnostics and more effective therapies.[8][24]

References

  • Grokipedia. Sandmeyer reaction.
  • ResearchGate. Zinc(II)-Assisted Aryl Finkelstein Reaction for the Synthesis of Aryl Iodides.
  • NROChemistry. Sandmeyer Reaction.
  • ACS Publications. Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides. Organometallics. 2022-12-15.
  • Grokipedia. Finkelstein reaction.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).
  • Wikipedia. Sandmeyer reaction.
  • PubMed. Synthesis and structure-activity relationship effects on the tumor avidity of radioiodinated phospholipid ether analogues.
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  • ResearchGate. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • ACS Publications. Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry.
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  • ResearchGate. Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF.
  • Google Patents. CN106608823A - Production technology of methyl 2-iodobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development.
  • PubMed. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling.
  • PMC. Development of radiotracers for oncology – the interface with pharmacology.
  • PubMed. Some structure-activity relationships of iodophorous iodine complex compounds. Part I. Chemistry. Pol J Pharmacol Pharm. 1979 Sep-Oct;31(5):523-31.
  • PubMed. Synthesis, radiolabelling and stability of radioiodinated m-iodobenzylguanidine, a review.
  • MDPI. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
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Foundational

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and predicted physical proper...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 5-bromo-2-hydroxy-3-iodobenzoate (CAS No: 18071-51-7), a halogenated derivative of salicylic acid.[1] As a polysubstituted benzene ring, its unique electronic and steric characteristics make it a compound of interest in medicinal chemistry and materials science. This document collates available data on its molecular structure, spectral characteristics, and key physical constants, offering insights for its application in research and development. Due to the limited availability of direct experimental data, this guide also incorporates analysis of closely related compounds and theoretical predictions to provide a holistic understanding of its physicochemical profile.

Molecular Structure and Core Properties

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a complex aromatic ester. The benzene ring is substituted with a hydroxyl group and a methyl ester (methoxycarbonyl group) in ortho positions, a bromine atom at position 5, and an iodine atom at position 3. This substitution pattern significantly influences its electronic properties, reactivity, and intermolecular interactions.

The fundamental molecular properties of Methyl 5-bromo-2-hydroxy-3-iodobenzoate are summarized in the table below.

PropertyValueSource(s)
CAS Number 18071-51-7[1]
Molecular Formula C₈H₆BrIO₃[2]
Molecular Weight 356.94 g/mol [2]
Synonyms Methyl 5-bromo-2-hydroxy-3-iodobenzenecarboxylate, Methyl 3-iodo-5-bromosalicylate[2]

Predicted and Comparative Physical Properties

Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. The presence of a hydroxyl group allows for hydrogen bonding, while the large halogen atoms (bromine and iodine) contribute to significant van der Waals forces and dipole-dipole interactions.

  • Melting Point: While the exact melting point is not documented, it is expected to be a solid at room temperature. For comparison, a related isomer, Methyl 5-bromo-2-iodobenzoate (lacking the hydroxyl group), has a reported melting point of 45-49 °C .[3][4] The additional hydrogen bonding capability from the hydroxyl group in the target molecule would likely lead to a higher melting point.

  • Boiling Point: An experimental boiling point is not available. Due to its high molecular weight and polarity, it is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure. Predictive models for the boiling points of substituted benzenes exist, but require specific parameters that are not available for this compound.

Solubility

The solubility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is governed by its polar functional groups (hydroxyl and ester) and its large, nonpolar aromatic and halogenated structure.

  • Water: Expected to have low solubility in water due to the large hydrophobic benzene ring and halogen substituents.

  • Organic Solvents: It is predicted to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform). Its solubility in nonpolar solvents like hexanes is likely to be limited. The solubility of benzoic acid and its derivatives in various organic solvents has been extensively studied and provides a general framework for predicting its behavior.[5][6][7]

Spectroscopic Profile

The spectroscopic data provides a fingerprint for the identification and characterization of the molecule. While experimental spectra are not publicly available, a predicted profile can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two aromatic protons will appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts influenced by the surrounding electron-withdrawing and donating groups. The methyl ester protons will appear as a singlet, likely around 3.8-4.0 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts determined by the attached substituents. The methyl carbon of the ester will be the most upfield signal (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong, sharp peak around 1680-1720 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br and C-I Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: A prominent molecular ion peak (M⁺) would be expected at m/z 356, with a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

  • Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible synthetic route to Methyl 5-bromo-2-hydroxy-3-iodobenzoate would start from the commercially available Methyl 5-bromosalicylate . The key step would be the regioselective iodination of the aromatic ring. The hydroxyl group is an activating, ortho-, para-director, while the bromine and methyl ester are deactivating, meta-directors. The position ortho to the powerful activating hydroxyl group is the most likely site for electrophilic substitution.

Synthesis_Workflow Start Methyl 5-bromosalicylate Reaction Electrophilic Aromatic Substitution (Iodination) Start->Reaction Reagents Iodinating Agent (e.g., I₂, NIS) + Oxidizing Agent Reagents->Reaction Product Methyl 5-bromo-2-hydroxy-3-iodobenzoate Reaction->Product Purification Purification (Crystallization/ Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Proposed synthesis workflow for Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Experimental Protocol for Proposed Synthesis

The following is a generalized, hypothetical protocol based on standard organic synthesis procedures for the iodination of phenols.

  • Dissolution: Dissolve Methyl 5-bromosalicylate in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Addition of Reagents: Add an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reactivity and Stability
  • Reactivity: The molecule possesses several reactive sites. The hydroxyl group can be deprotonated to form a phenoxide, which can undergo further reactions. The ester can be hydrolyzed under acidic or basic conditions. The aromatic C-Br and C-I bonds can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable building block in organic synthesis.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be protected from strong bases, strong acids, and high temperatures to prevent decomposition. It is also advisable to store it in a cool, dark place to prevent potential light-induced degradation.

Potential Applications in Drug Development and Research

Halogenated salicylic acid derivatives are of significant interest in medicinal chemistry. The introduction of halogens can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. The specific substitution pattern of Methyl 5-bromo-2-hydroxy-3-iodobenzoate makes it a candidate for:

  • Scaffold for Novel Therapeutics: It can serve as a starting material for the synthesis of more complex molecules with potential biological activity.

  • Fragment-Based Drug Discovery: Its rigid structure and defined vectoral presentation of functional groups make it a suitable fragment for screening against protein targets.

  • Probing Molecular Interactions: The presence of bromine and iodine allows for the formation of halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.

Conclusion

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a multifaceted molecule with a range of interesting physical and chemical properties. While a complete experimental dataset is not yet available, this guide provides a robust, data-driven overview based on established chemical principles and comparative analysis of related compounds. As a versatile building block, it holds promise for future applications in synthetic chemistry, drug discovery, and materials science. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

  • Crysdot LLC. Methyl 5-bromo-2-hydroxy-3-iodobenzoate. [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

  • Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1467. [Link]

  • Suwyn, L. R., & Horowitz, A. (1989). Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms. Applied and Environmental Microbiology, 55(10), 2668-2673. [Link]

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Exploratory

An In-depth Technical Guide to the Isomeric Forms of Bromo-hydroxy-iodobenzoates

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of bromo-hydroxy-iodobenzoates, a class of polyhalogenated aromatic compounds with significant potenti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of bromo-hydroxy-iodobenzoates, a class of polyhalogenated aromatic compounds with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these versatile molecular scaffolds.

Introduction: The Structural Diversity and Potential of Bromo-hydroxy-iodobenzoates

Bromo-hydroxy-iodobenzoates are a fascinating class of tri-substituted benzoic acid derivatives. The presence of three distinct functional groups—a bromine atom, a hydroxyl group, and an iodine atom—on the benzene ring gives rise to a multitude of positional isomers, each with unique physicochemical properties and potential biological activities. The strategic placement of these substituents allows for fine-tuning of molecular characteristics such as lipophilicity, electronic properties, and steric hindrance, which are critical determinants of a molecule's pharmacological profile.

The combination of a hydroxyl group (a hydrogen bond donor and acceptor), a bromine atom, and an iodine atom (both capable of forming halogen bonds) on a benzoate scaffold creates a rich tapestry of potential intermolecular interactions with biological targets.[1] This makes these compounds intriguing candidates for the development of novel therapeutics. For instance, 2-bromo-5-iodobenzoic acid is recognized as a pivotal intermediate in pharmaceutical synthesis, offering versatile handles for creating complex molecular architectures through cross-coupling reactions.[2][3]

Understanding the Isomeric Landscape

The benzene ring can accommodate the carboxyl, bromo, hydroxy, and iodo groups in various arrangements. Considering the carboxyl group at position 1, the remaining three substituents can be arranged in multiple ways, leading to a significant number of constitutional isomers. The systematic naming of these isomers is crucial for unambiguous identification. For example, methyl 5-bromo-2-hydroxy-3-iodobenzoate[4] and 3-bromo-2-hydroxy-5-iodobenzoic acid[5] are two distinct isomers with potentially different biological activities.

Part 1: Synthesis of Bromo-hydroxy-iodobenzoate Isomers

The synthesis of specific bromo-hydroxy-iodobenzoate isomers requires a strategic approach to regioselective substitution on the benzene ring. The order of introduction of the bromine, hydroxyl, and iodine groups is critical and depends on the directing effects of the substituents already present. Generally, multi-step synthetic routes are necessary to achieve the desired substitution pattern.

Key Synthetic Strategies
  • Electrophilic Aromatic Substitution: This is the cornerstone of synthesizing halogenated and hydroxylated benzoic acids. The directing effects of the substituents (ortho-, para-, or meta-directing) and their activating or deactivating nature must be carefully considered.

  • Diazotization-Sandmeyer Reaction: This is a powerful method for introducing iodine into an aromatic ring. An amino group is converted to a diazonium salt, which is then displaced by iodide.[6][7]

  • Ortho-lithiation: This technique can be employed for the regioselective introduction of substituents at positions ortho to a directing group.

  • Protection-Deprotection Strategies: The hydroxyl and carboxyl groups may need to be protected during certain reaction steps to prevent unwanted side reactions.

Exemplary Synthetic Protocol: Synthesis of 4-Bromo-2-hydroxy-5-iodobenzoic Acid

This protocol is a representative example of a multi-step synthesis to achieve a specific isomer.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Iodination A 2-Hydroxybenzoic Acid (Salicylic Acid) B 4-Bromo-2-hydroxybenzoic Acid A->B Br2, Acetic Acid C 4-Bromo-2-hydroxybenzoic Acid D 4-Bromo-2-hydroxy-5-nitrobenzoic Acid C->D HNO3, H2SO4 E 4-Bromo-2-hydroxy-5-nitrobenzoic Acid F 5-Amino-4-bromo-2-hydroxybenzoic Acid E->F SnCl2, HCl G 5-Amino-4-bromo-2-hydroxybenzoic Acid H 4-Bromo-2-hydroxy-5-iodobenzoic Acid G->H 1. NaNO2, HCl 2. KI

Caption: Synthetic workflow for 4-Bromo-2-hydroxy-5-iodobenzoic Acid.

Detailed Methodology:

  • Step 1: Bromination of 2-Hydroxybenzoic Acid. [8]

    • Dissolve 2-hydroxybenzoic acid in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the mixture at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with cold water, and dry to obtain 4-bromo-2-hydroxybenzoic acid.

  • Step 2: Nitration of 4-Bromo-2-hydroxybenzoic Acid.

    • Carefully add 4-bromo-2-hydroxybenzoic acid to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

    • Maintain the temperature below 10°C while stirring for a few hours.

    • Pour the mixture onto crushed ice to precipitate the nitrated product.

    • Filter, wash thoroughly with cold water to remove excess acid, and dry.

  • Step 3: Reduction of the Nitro Group.

    • Suspend the 4-bromo-2-hydroxy-5-nitrobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid.

    • Add stannous chloride dihydrate portion-wise while stirring.

    • Heat the mixture at reflux for several hours.

    • Cool the reaction and neutralize with a sodium hydroxide solution to precipitate the tin salts.

    • Filter off the solids and concentrate the filtrate to obtain the amino derivative.

  • Step 4: Diazotization and Iodination (Sandmeyer Reaction). [6]

    • Dissolve the 5-amino-4-bromo-2-hydroxybenzoic acid in dilute hydrochloric acid and cool to 0-5°C.

    • Slowly add a cold aqueous solution of sodium nitrite.

    • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

    • In a separate flask, dissolve potassium iodide in water and add the diazonium salt solution dropwise.

    • Allow the mixture to warm to room temperature and then heat gently to ensure complete reaction.

    • Cool the mixture, and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization.

Part 2: Characterization of Isomeric Bromo-hydroxy-iodobenzoates

The unambiguous identification and differentiation of bromo-hydroxy-iodobenzoate isomers rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the substitution pattern on the benzene ring. The number of signals and their multiplicities (singlet, doublet, triplet, etc.) reveal the relative positions of the substituents.[9][10][11]

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule, which is directly related to its symmetry. The chemical shifts of the carbon atoms are influenced by the electron-donating or -withdrawing nature of the attached substituents.[12][13][14]

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition.[9]

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. The cleavage of bonds adjacent to the carboxyl group and the loss of halogen atoms are common fragmentation pathways.[15][16][17][18] The isotopic patterns of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) are characteristic signatures in the mass spectrum.

Infrared (IR) Spectroscopy:

  • IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the C=O stretch of the carboxyl group, and C-Br and C-I stretching vibrations can be observed.[10]

Table 1: Expected Spectroscopic Data for a Representative Isomer (Hypothetical)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key MS Fragments (m/z)
4-Bromo-2-hydroxy-5-iodobenzoic AcidAromatic protons: ~7.0-8.0 (2H, distinct signals), OH: ~10-12, COOH: ~11-13Carboxyl C: ~170, C-OH: ~155, C-I: ~90, C-Br: ~110, Other aromatic C: ~115-140M+, [M-H₂O]+, [M-COOH]+, [M-Br]+, [M-I]+
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are powerful techniques for the separation and purification of bromo-hydroxy-iodobenzoate isomers. Reversed-phase chromatography using C18 or phenyl-hexyl columns is commonly employed. The choice of mobile phase (typically a mixture of water, acetonitrile, or methanol with an acid modifier like formic acid or trifluoroacetic acid) is critical for achieving optimal separation.[19][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS):

For more volatile derivatives (e.g., methyl esters), GC-MS can be used for separation and identification. Derivatization of the carboxylic acid and hydroxyl groups may be necessary to improve volatility and chromatographic performance.[4]

Experimental Protocol: HPLC Method for Isomer Separation

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Diagram of Chromatographic Separation Workflow:

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve Isomer Mixture in Mobile Phase B Inject Sample A->B C Separation on C18 Column B->C D UV Detection C->D E Chromatogram Generation D->E F Peak Integration & Quantification E->F G Isomer Identification (based on retention time) F->G

Caption: Workflow for HPLC separation of bromo-hydroxy-iodobenzoate isomers.

Part 3: Applications in Drug Development and Medicinal Chemistry

Polyhalogenated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by halogen atoms. Bromine and iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.[1] The introduction of these halogens can also modulate the metabolic stability and pharmacokinetic properties of a drug candidate.[15][23][24]

Potential Therapeutic Areas

While specific biological activities of bromo-hydroxy-iodobenzoates are not extensively documented, based on the activities of related halogenated benzoates and salicylic acid derivatives, potential therapeutic applications could include:

  • Antimicrobial Agents: Halogenated phenols and benzoates have well-known antimicrobial properties.[7][10][25] The bromo-hydroxy-iodobenzoate scaffold could be explored for the development of new antibacterial and antifungal agents.

  • Anti-inflammatory Drugs: Salicylic acid and its derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of these tri-substituted analogues warrants investigation.

  • Anticancer Agents: Many anticancer drugs incorporate halogenated aromatic moieties. The ability of these compounds to serve as scaffolds for the synthesis of more complex molecules makes them valuable in oncology research.[26][27][28]

  • Enzyme Inhibitors: The diverse functional groups on the bromo-hydroxy-iodobenzoate ring can interact with the active sites of various enzymes, making them potential candidates for the development of enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies

The availability of a wide range of isomers of bromo-hydroxy-iodobenzoates provides an excellent platform for systematic SAR studies. By synthesizing and screening different isomers, researchers can elucidate the key structural features required for a particular biological activity. This information is invaluable for the rational design of more potent and selective drug candidates.[3]

Logical Relationship Diagram for SAR Studies:

SAR_Logic A Library of Bromo-hydroxy-iodobenzoate Isomers B Biological Screening (e.g., enzyme inhibition assay) A->B C Identification of Active 'Hit' Compounds B->C D Analysis of Structural Features of Active vs. Inactive Isomers C->D E Elucidation of Structure-Activity Relationships (SAR) D->E F Rational Design of Optimized Analogs E->F G Synthesis and Testing of New, More Potent Compounds F->G G->B Iterative Optimization

Caption: Logical workflow for structure-activity relationship (SAR) studies.

Conclusion

The isomeric forms of bromo-hydroxy-iodobenzoates represent a promising, yet underexplored, class of compounds for drug discovery and development. Their structural diversity, coupled with the unique properties of their constituent functional groups, offers a rich landscape for medicinal chemistry exploration. This guide has provided a foundational understanding of their synthesis, characterization, and potential applications. Further research into the biological activities of specific isomers is highly encouraged and is expected to unveil novel therapeutic opportunities.

References

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Foundational

A Comprehensive Technical Guide to the Stability and Storage of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 5-bromo-2-hyd...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 5-bromo-2-hydroxy-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of downstream products.[1][2][3] This document will explore the intrinsic chemical nature of the compound, potential degradation pathways, and provide actionable protocols for its handling, storage, and stability assessment.

Introduction: The Significance of a Stable Intermediate

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic compound, valued as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility stems from the presence of multiple reactive sites: a methyl ester, a phenolic hydroxyl group, and two different halogen substituents (bromo and iodo) on the benzene ring. The differential reactivity of the carbon-iodine and carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential molecular modifications.[4]

The chemical stability of such an intermediate is a critical parameter in drug development.[1][5] Degradation can lead to the formation of impurities, which may compromise the yield and purity of the final API, and could introduce potentially toxic byproducts. Therefore, establishing appropriate storage conditions and a robust stability testing program is not merely a matter of good laboratory practice but a crucial aspect of regulatory compliance and ensuring the safety and efficacy of the final drug product.[2][3][6]

Intrinsic Stability and Molecular Characteristics

The stability of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is dictated by the interplay of its functional groups.

PropertyValueSource
Molecular Formula C8H6BrIO3[7]
Molecular Weight 356.94 g/mol [7]
Physical Form Solid[8]
Melting Point 45-49 °C[8]

The presence of ester and phenolic hydroxyl groups introduces susceptibility to hydrolysis, while the carbon-halogen bonds, particularly the weaker carbon-iodine bond, can be prone to reductive dehalogenation or nucleophilic substitution under certain conditions. The aromatic ring itself is relatively stable but can be subject to oxidative degradation.

Potential Degradation Pathways

Forced degradation studies are essential for identifying likely degradation pathways and developing stability-indicating analytical methods.[5][9][10][11] Based on the structure of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, the following degradation pathways should be investigated:

  • Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis to yield the corresponding carboxylic acid (5-bromo-2-hydroxy-3-iodobenzoic acid) and methanol. The phenolic hydroxyl group can also influence the rate of hydrolysis.

  • Oxidation: The electron-rich aromatic ring, activated by the hydroxyl group, can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opening products.[12] The presence of oxygen and exposure to light can catalyze oxidative degradation.[9][12]

  • Photodegradation: Aromatic halides, particularly iodo-substituted compounds, can be light-sensitive.[9] Exposure to UV or fluorescent light may induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.[9][10]

  • Thermal Degradation: While the compound is a solid with a relatively low melting point, exposure to elevated temperatures can accelerate other degradation pathways and potentially lead to decarboxylation.[9][10]

G cluster_main Methyl 5-bromo-2-hydroxy-3-iodobenzoate cluster_stressors Stress Conditions cluster_products Potential Degradation Products main C8H6BrIO3 acid Acid base Base oxidant Oxidant (e.g., H2O2) light Light (UV/Vis) heat Heat hydrolysis_prod 5-bromo-2-hydroxy-3-iodobenzoic acid acid->hydrolysis_prod Hydrolysis base->hydrolysis_prod Hydrolysis oxidation_prod Oxidized Products (e.g., quinones) oxidant->oxidation_prod Oxidation photolysis_prod De-iodinated Product light->photolysis_prod Photolysis thermal_prod Other Degradants heat->thermal_prod Thermolysis

Caption: Potential degradation pathways for Methyl 5-bromo-2-hydroxy-3-iodobenzoate under various stress conditions.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and general guidelines for the storage of hazardous and sensitive chemicals, the following conditions are recommended:

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation. Avoid freezing.

  • Light: Protect from light.[9] Store in an amber glass bottle or other light-opaque container.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

  • Segregation: Store separately from strong bases, strong oxidizing agents, and acids.[13][14][15][16]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To slow down potential degradation reactions.
Light Protect from light (Amber container)To prevent photolytic degradation.[9]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Moisture Tightly sealed containerTo prevent hydrolysis.
Incompatibilities Segregate from bases, oxidizers, acidsTo avoid violent reactions and degradation.[13][14][15]
Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][18]

  • Dispensing: When dispensing, avoid creating dust. Use non-sparking tools.

  • Spills: In case of a spill, collect the material using appropriate absorbent material and dispose of it as hazardous waste. Avoid generating dust during cleanup.

Stability Testing Protocol: A Self-Validating System

A robust stability testing program is essential to determine the retest period or shelf life of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.[1][2] This involves long-term and accelerated stability studies.[2][3][6]

Experimental Workflow

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation & Outcome start Obtain a single batch of Methyl 5-bromo-2-hydroxy-3-iodobenzoate storage Store samples under Long-Term (e.g., 5°C/ambient humidity) & Accelerated (e.g., 40°C/75% RH) conditions start->storage pull Pull samples at defined time points (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated) storage->pull analysis Analyze samples for: - Appearance - Assay (e.g., by HPLC) - Purity/Degradation Products (e.g., by HPLC) pull->analysis data Compile and analyze data analysis->data retest Establish retest period or shelf life data->retest

Caption: A typical workflow for a stability testing program of a chemical intermediate.

Step-by-Step Methodology for Stability Assessment
  • Reference Standard: Characterize a high-purity batch of Methyl 5-bromo-2-hydroxy-3-iodobenzoate to serve as the reference standard.

  • Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection, capable of separating the parent compound from its potential degradation products.

  • Study Setup:

    • Package the compound in the proposed long-term storage container.

    • Place samples in stability chambers under both long-term (e.g., 5 °C ± 3 °C) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[19]

  • Time-Point Analysis: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples and analyze them for:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the amount of Methyl 5-bromo-2-hydroxy-3-iodobenzoate remaining.

    • Purity and Degradation Products: Identification and quantification of any new impurities.

  • Data Analysis: Evaluate the data for trends in degradation. If significant changes are observed under accelerated conditions, intermediate stability studies (e.g., 30 °C ± 2 °C / 65% RH ± 5% RH) may be necessary.[6][19]

  • Retest Period Establishment: Based on the long-term stability data, establish a retest period, which is the time during which the compound is expected to remain within its specified quality limits when stored under the defined conditions.[2]

Conclusion

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a valuable but potentially sensitive chemical intermediate. Its stability is influenced by temperature, light, moisture, and atmospheric oxygen. By implementing the recommended storage and handling protocols, and by conducting thorough stability studies, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the reliability of their synthetic processes and the safety of the resulting products.

References

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • GMP SOP. Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • University of Colorado Colorado Springs. Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. Retrieved from [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • PubChem. Methyl 3-bromo-5-iodobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. Retrieved from [Link]

  • PubChem. Methyl 5-bromo-3-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • NSF Public Access Repository. Methyl 2-hydroxy-4-iodobenzoate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of Methyl 5-bromo-2-hydroxy-3-iodobenzoate in Selective Suzuki-Miyaura Coupling Reactions

Introduction: A Versatile Building Block for Complex Synthesis In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted biphenyl structures.[1][2][3] These motifs are central to a vast array of pharmacologically active compounds and advanced materials.[4][5][6] Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a particularly valuable tri-functionalized aromatic building block. Its unique arrangement of a hydroxyl group, a methyl ester, and two different halogen atoms (iodine and bromine) on a benzoic acid framework offers a powerful platform for strategic, multi-step syntheses.

The key to its utility lies in the differential reactivity of the carbon-halogen bonds towards palladium-catalyzed oxidative addition, which generally follows the order C-I > C-Br >> C-Cl.[3][7] This inherent reactivity difference allows for highly selective mono-arylation at the more labile C-I bond under carefully controlled Suzuki-Miyaura conditions. The remaining C-Br bond is preserved for subsequent transformations, enabling the programmed, step-wise construction of complex, non-symmetrical biaryl compounds. This guide provides the scientific rationale, key experimental considerations, and a detailed protocol for leveraging this selectivity.

The Mechanism of Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] The process is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[8][10]

The selectivity when using Methyl 5-bromo-2-hydroxy-3-iodobenzoate arises from the first and rate-determining step: oxidative addition. The carbon-iodine bond has a lower bond dissociation energy than the carbon-bromine bond, making it significantly more reactive. Consequently, the Pd(0) catalyst preferentially inserts into the C-I bond, leaving the C-Br bond intact for future functionalization.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Ar(I)-Pd(II)-Br (Oxidative Addition Product) Pd(0)L2->OxAdd Oxidative Addition (Selective at C-I bond) Trans Ar(I)-Pd(II)-Ar' (Diorganopalladium Intermediate) OxAdd->Trans Transmetalation Trans->Pd(0)L2 Regeneration Product Ar(I)-Ar' (Mono-coupled Product) Trans->Product Reductive Elimination Boronic Ar'-B(OH)₂ + Base Boronic->Trans ArX ArX ArX->OxAdd

Figure 1: Catalytic cycle for selective Suzuki-Miyaura coupling.

Application Notes: Guiding Principles for a Successful Reaction

The success of a selective Suzuki coupling hinges on the careful selection of reaction parameters. Each component plays a critical role in ensuring high yield and selectivity.

  • Palladium Catalyst & Ligand: The choice of the palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃] and the supporting ligand is paramount. Phosphine ligands stabilize the Pd(0) active species. For this substrate, ligands like triphenylphosphine (PPh₃) are often sufficient. More electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can be employed if reactivity is low, but may require more optimization to maintain selectivity.[11][12]

  • Base: A base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][13] The choice of base can influence reaction rate and side product formation.

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1][13] The aqueous phase is necessary to dissolve the inorganic base. It is crucial to thoroughly degas the solvent mixture (e.g., by sparging with argon or nitrogen) before adding the catalyst to prevent oxidation and deactivation of the Pd(0) species.

  • Temperature: The reaction temperature must be carefully controlled. Lower temperatures (e.g., 60-80 °C) generally favor selective coupling at the C-I bond. Higher temperatures may lead to competitive coupling at the C-Br bond, reducing the selectivity of the transformation.

Workflow Start Methyl 5-bromo-2-hydroxy-3-iodobenzoate Step1 Suzuki Coupling 1 (Ar¹-B(OH)₂, Pd Catalyst, Base) Selective at C-I Start->Step1 Intermediate Mono-Coupled Intermediate (Methyl 5-bromo-3-aryl¹-2-hydroxybenzoate) Step1->Intermediate Step2 Suzuki Coupling 2 (Ar²-B(OH)₂, Pd Catalyst, Base) Coupling at C-Br Intermediate->Step2 Final Di-Coupled Product (Methyl 3-aryl¹-5-aryl²-2-hydroxybenzoate) Step2->Final

Figure 2: Strategic workflow for sequential Suzuki couplings.

Experimental Protocol: Selective Mono-Arylation

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C-I position of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)

  • Triphenylphosphine [PPh₃] (2-10 mol%)

  • Potassium Carbonate [K₂CO₃] (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine Solution

  • Argon or Nitrogen gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq.), the chosen arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(OAc)₂ (0.02 eq.), and the ligand, PPh₃ (0.04 eq.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The reaction concentration should typically be around 0.1 M with respect to the starting halide.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. Reactions are typically complete within 4-12 hours.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-coupled product.[1]

Data Presentation & Troubleshooting

Table 1: Representative Reaction Parameters & Expected Outcomes

ParameterValue/CompoundRationale
Starting HalideMethyl 5-bromo-2-hydroxy-3-iodobenzoateDi-halogenated substrate for selective coupling.
Boronic Acid4-Methoxyphenylboronic acid (1.2 eq.)Electron-rich boronic acids often couple efficiently.
CatalystPd(OAc)₂ (2 mol%)Common, effective, and commercially available Pd(II) precatalyst.
LigandPPh₃ (4 mol%)Stabilizes the catalyst and promotes the catalytic cycle.
BaseK₂CO₃ (2.5 eq.)Mildly basic, effective for activating the boronic acid.[1]
SolventDioxane/H₂O (4:1)Standard solvent system for Suzuki reactions.
Temperature80 °CBalances reaction rate with selectivity for the C-I bond.
Expected Yield75-90%Typical yield range for this type of selective coupling.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst.2. Ensure thorough degassing of all solvents.3. Try a stronger base like Cs₂CO₃ or K₃PO₄.[14]
Formation of Di-coupled Product 1. Reaction temperature too high.2. Reaction time too long.3. Highly active catalyst/ligand system.1. Lower the reaction temperature (e.g., to 70 °C).2. Monitor carefully and stop the reaction upon consumption of starting material.3. Use a less active ligand like PPh₃ instead of a bulky biarylphosphine.
Protodeboronation of Boronic Acid 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not excessively hydrated.2. Increase catalyst loading to speed up the desired coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.[1]

  • Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid ignition sources and ensure proper ventilation.[1]

  • Aryl halides and boronic acids can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly effective substrate for selective Suzuki-Miyaura coupling reactions. By carefully controlling reaction conditions, chemists can achieve high-yielding mono-arylation at the C-I position, preserving the C-Br bond for subsequent synthetic manipulations. This strategy provides a reliable and powerful route to access complex, multi-substituted biaryl compounds, which are of significant interest in pharmaceutical and materials science research.[7][13]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • Buchwald, S. L., & Martin, R. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Kappe, C. O., & Glasnov, T. N. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • RSC Publishing. (2021).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ScienceDirect. (2011).
  • NIH. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines.
  • Preprints.org. (2023).
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • ijarsct. (2025).
  • Annexe Chem Pvt Ltd. (n.d.).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • IntechOpen. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • NIH. (n.d.).
  • Semantic Scholar. (n.d.). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses.
  • RSC Publishing. (2023).
  • RSC Publishing. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science.
  • OUCI. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review.
  • Google Patents. (n.d.).
  • NIH. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
  • Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF.

Sources

Application

Application Notes & Protocols: Methyl 5-bromo-2-hydroxy-3-iodobenzoate as a Versatile Building Block in Organic Synthesis

Abstract Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a polysubstituted aromatic compound of significant interest in modern organic synthesis. Its unique structural arrangement, featuring a hydroxyl group, a methyl ester,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a polysubstituted aromatic compound of significant interest in modern organic synthesis. Its unique structural arrangement, featuring a hydroxyl group, a methyl ester, and two distinct halogen atoms (bromine and iodine) on a benzene ring, makes it an exceptionally versatile synthon. The principal value of this building block lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions. The C-I bond is significantly more labile and reactive towards palladium catalysts, enabling selective and sequential functionalization.[1] This attribute allows chemists to construct complex, highly substituted molecules with precision, making it an invaluable starting material for applications ranging from materials science to drug discovery.[1][2] This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in cornerstone organic transformations.

Core Principles: Structure and Selective Reactivity

The synthetic utility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is dictated by its molecular architecture.

  • Chemical Structure: C₈H₆BrIO₃

  • Molecular Weight: 356.94 g/mol

  • Key Reactive Sites:

    • C-I Bond (Position 3): The primary site for oxidative addition in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Br bond.

    • C-Br Bond (Position 5): A secondary, less reactive site that can be functionalized after the C-I bond has reacted.

    • Hydroxyl Group (Position 2): Can be used for O-alkylation, O-arylation, or as a directing group. It also influences the electronic properties of the ring.

    • Methyl Ester Group (Position 1): Can be hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide coupling).

This differential reactivity is the key to its power, allowing for a stepwise and controlled approach to building molecular complexity.[1]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[3][4] For Methyl 5-bromo-2-hydroxy-3-iodobenzoate, this reaction can be performed selectively at the C-I position.

Causality Behind the Protocol:

The protocol below is designed for high-yield, selective coupling at the C-I bond.

  • Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of phosphine ligand (e.g., SPhos, PCy₃) is critical; bulky, electron-rich ligands stabilize the Pd(0) center and promote the key steps of oxidative addition and reductive elimination.[5]

  • Base: A base such as K₃PO₄ or Cs₂CO₃ is essential. It activates the organoboron reagent to form a more nucleophilic boronate species, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[6]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure reproducibility.[3][7]

General Workflow for Selective Suzuki-Miyaura Coupling

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reactants Combine Reactants: - Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) reactants->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/H₂O) catalyst->solvent degas Degas Mixture (N₂ or Ar bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (add water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize characterize purify->characterize Characterize Product (NMR, MS) caption General workflow for Suzuki-Miyaura coupling.

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Selective Suzuki Coupling with Phenylboronic Acid

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 5-bromo-2-hydroxy-3-iodobenzoate, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the main flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[7]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product, Methyl 5-bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylate.[3][5]

ParameterConditionRationale / Reference
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Common, effective precatalysts for generating the active Pd(0) species.[4][7]
Ligand SPhos, XPhos, PCy₃, PPh₃Bulky, electron-rich phosphines promote efficient oxidative addition and reductive elimination.[3][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation. Choice can affect yield, especially with hindered substrates.[5][6]
Solvent Dioxane/H₂O, Toluene/H₂O, THFA biphasic or aqueous system is often used to dissolve the inorganic base and facilitate the reaction.[6][7]
Temperature 60 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, but should be optimized to prevent side reactions.

Application in Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[8][9] This reaction is fundamental for creating conjugated systems found in advanced materials and biologically active molecules.[1][10] Again, the C-I bond of our building block reacts preferentially.

Causality Behind the Protocol:
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[8] The palladium catalyst drives the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species undergoes transmetalation with the palladium complex more readily than the alkyne itself, accelerating the reaction and allowing for milder conditions.[9]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[11]

  • Copper-Free Variants: While effective, the copper co-catalyst can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). Modern protocols have been developed that are copper-free, often requiring a different choice of palladium ligand and base system.[8][10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X pd0->pdi_complex Oxidative Addition pdi_trans R¹-Pd(II)L₂-R² pdi_complex->pdi_trans Transmetalation pdi_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdi_trans->product aryl_halide R¹-X (Aryl Iodide) aryl_halide->pdi_complex boronic_acid R²-B(OR)₂ (Arylboronic Acid) boronic_acid->pdi_trans base Base (e.g., K₃PO₄) base->pdi_trans caption Catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Selective Sonogashira Coupling with Phenylacetylene

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 equiv)

  • Phenylacetylene (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or a mixture of THF/Et₃N[11]

  • Schlenk flask or sealed tube, magnetic stirrer, and inert gas line

Procedure:

  • Setup: Add Methyl 5-bromo-2-hydroxy-3-iodobenzoate, Pd(PPh₃)₄, and CuI to a dry Schlenk flask under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N). Finally, add the phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-6 hours. Monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.[12]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the solution with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford Methyl 5-bromo-2-hydroxy-3-(phenylethynyl)benzoate.[12]

ParameterConditionRationale / Reference
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard, highly effective catalysts for Sonogashira couplings.[9]
Copper Source Copper(I) Iodide (CuI)Co-catalyst that forms the copper acetylide, accelerating transmetalation.[8][11]
Base Et₃N, DIPA, PiperidineActs as a proton scavenger to generate the acetylide anion and neutralizes the HX by-product.[8][9]
Solvent THF, DMF, Et₃N (neat)Must be anhydrous and capable of dissolving the reactants and catalysts.
Temperature Room Temperature to 80 °CMany reactions proceed efficiently at room temperature, a key advantage of the copper co-catalyzed method.[9]

Further Synthetic Transformations

Beyond cross-coupling, the functional handles on Methyl 5-bromo-2-hydroxy-3-iodobenzoate and its derivatives allow for a wide array of subsequent transformations, making it a gateway to diverse chemical scaffolds.

  • Synthesis of Heterocycles: The ortho-hydroxybenzoate motif, especially after coupling reactions, is a precursor for heterocycles like benzofurans.

  • Derivatization of Other Functional Groups: The remaining bromide can be subjected to a second, different cross-coupling reaction under more forcing conditions. The ester can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be alkylated or acylated, further expanding the molecular diversity achievable from this single starting material. Its derivatives are valuable in the synthesis of biologically active molecules and complex natural products.[2][13]

Conclusion

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a powerful and versatile building block in organic synthesis. Its defining feature—the predictable, differential reactivity of its C-I and C-Br bonds—provides chemists with a strategic tool for the controlled and sequential introduction of molecular complexity. The robust protocols for selective Suzuki-Miyaura and Sonogashira couplings at the C-I position, detailed in this guide, serve as a reliable foundation for researchers in drug discovery, materials science, and synthetic methodology development. The ability to further functionalize the molecule at its other reactive sites solidifies its status as a high-value synthon for constructing novel and intricate chemical entities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • ChemicalBook. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis.
  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • MDPI. New Bromo- and Iodo-Hydroxylactones with Two Methyl Groups Obtained by Biotransformation of Bicyclic Halolactones. Published online: 2021-01-07.
  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • ChemicalBook. METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis.
  • CymitQuimica. Methyl 5-bromo-2-hydroxy-3-iodobenzoate.
  • ChemicalBook. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis.
  • BLD Pharm. 18071-51-7|Methyl 5-bromo-2-hydroxy-3-iodobenzoate|BLD Pharm.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • PubChemLite. Methyl 5-bromo-3-iodo-2-methylbenzoate (C9H8BrIO2).
  • NSF Public Access Repository. Methyl 2-hydroxy-4-iodobenzoate. Published online: 2024-05-01.
  • PubChem. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • BLD Pharm. 1342226-13-4|methyl 3-amino-5-bromo-2-iodobenzoate|BLD Pharm.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid 97 188815-32-9.
  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • PMC - NIH. Special Issue “Development and Synthesis of Biologically Active Compounds”. Published online: 2024-04-04.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.

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Method

Application Notes & Protocols: Methyl 5-bromo-2-hydroxy-3-iodobenzoate in Medicinal Chemistry

Abstract Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a salicylate core, a methy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a salicylate core, a methyl ester, and two distinct halogen atoms (bromine and iodine), offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this reagent in drug discovery, focusing on its role in constructing novel therapeutic agents through controlled, sequential chemical modifications. We will delve into the underlying principles of its reactivity, provide exemplary protocols for its use in key synthetic transformations, and discuss the pharmacological relevance of the salicylate scaffold.

Introduction: A Strategically Designed Building Block

In the landscape of medicinal chemistry, the efficiency and precision of synthetic routes are paramount. The design of molecular building blocks that allow for controlled, stepwise elaboration is therefore a key strategy in the rapid generation of compound libraries for biological screening. Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a prime example of such a scaffold. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, coupled with the established pharmacological importance of the salicylate core, make this compound a valuable starting point for the synthesis of novel drug candidates.[1]

The salicylate moiety itself is a well-established pharmacophore, most famously represented by acetylsalicylic acid (aspirin). Salicylates are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] By using Methyl 5-bromo-2-hydroxy-3-iodobenzoate as a starting material, medicinal chemists can leverage this inherent biological relevance while simultaneously introducing molecular diversity through the two halogen-adorned handles.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is provided in the table below.

PropertyValue
Molecular Formula C₈H₆BrIO₃
Molecular Weight 356.94 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate); Insoluble in water
CAS Number 18071-51-7

Strategic Application in Synthesis: Exploiting Differential Reactivity

The primary synthetic utility of Methyl 5-bromo-2-hydroxy-3-iodobenzoate lies in the differential reactivity of the aryl-iodide and aryl-bromide bonds in metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-Br bond. This reactivity difference allows for the selective functionalization of the iodine-bearing position while leaving the bromine intact for a subsequent, different coupling reaction. This stepwise approach is a powerful tool for building molecular complexity in a controlled manner.

Below is a conceptual workflow illustrating this principle:

G A Methyl 5-bromo-2-hydroxy-3-iodobenzoate B Selective Cross-Coupling at C-I (e.g., Suzuki, Sonogashira, Heck) A->B C Intermediate 1 (Bromine intact) B->C D Second Cross-Coupling at C-Br (e.g., Suzuki, Buchwald-Hartwig) C->D E Diverse, Complex Molecule D->E F Optional further modification (e.g., ester hydrolysis, phenol etherification) E->F

Caption: Sequential functionalization workflow.

Exemplary Protocols

The following protocols are provided as examples of how Methyl 5-bromo-2-hydroxy-3-iodobenzoate can be utilized in common medicinal chemistry transformations. These are intended as a starting point and may require optimization for specific substrates.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol describes the selective coupling of an arylboronic acid at the C-I position, leaving the C-Br bond intact for subsequent reactions.

Rationale: The choice of a palladium catalyst with appropriate ligands is crucial for achieving high selectivity. The milder reaction conditions favor the reaction at the more labile C-I bond.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-bromo-2-hydroxybenzoate derivative.

Protocol 4.2: Sonogashira Coupling at the Bromine Position of a Functionalized Intermediate

This protocol assumes the starting material is the product from a previous selective coupling at the iodine position (i.e., a methyl 3-substituted-5-bromo-2-hydroxybenzoate).

Rationale: The Sonogashira coupling is a reliable method for introducing alkyne functionalities, which are valuable in medicinal chemistry for their linear geometry and ability to participate in further reactions like click chemistry.

Materials:

  • Methyl 3-substituted-5-bromo-2-hydroxybenzoate

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.06 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add the methyl 3-substituted-5-bromo-2-hydroxybenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (or DMF) and the amine base (e.g., TEA, 3.0 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 5-alkynyl derivative.

The Salicylate Scaffold in Drug Design

The 2-hydroxybenzoic acid (salicylate) core of the title compound is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities.[1]

  • Anti-inflammatory Activity: The salicylate core is the basis for non-steroidal anti-inflammatory drugs (NSAIDs). The phenolic hydroxyl and the carboxylic acid groups are often key to their mechanism of action, which can involve the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Anticancer Properties: Certain salicylate derivatives have shown promise as anticancer agents, potentially through the induction of apoptosis or other mechanisms.

  • Chelating Properties: The ortho-hydroxy and carboxylate groups can act as a bidentate ligand to chelate metal ions, a property that can be exploited in the design of metalloenzyme inhibitors.

The presence of the bulky iodine and bromine atoms on the salicylate ring of Methyl 5-bromo-2-hydroxy-3-iodobenzoate can also serve to lock the conformation of the molecule and provide specific steric interactions within a biological target's binding site. Furthermore, halogens can act as bioisosteres for other functional groups and can be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.[2]

Visualization of a Potential Synthetic Pathway

The following diagram illustrates a hypothetical synthetic route starting from Methyl 5-bromo-2-hydroxy-3-iodobenzoate to a more complex, drug-like molecule, highlighting the sequential cross-coupling strategy.

G cluster_0 Starting Material cluster_1 Step 1: Selective Suzuki Coupling cluster_2 Step 2: Buchwald-Hartwig Amination cluster_3 Step 3: Ester Hydrolysis A Methyl 5-bromo-2-hydroxy-3-iodobenzoate B Intermediate 1 3-Aryl-5-bromo-2-hydroxybenzoate A->B ArB(OH)₂, Pd(0), Base C Intermediate 2 5-Amino-3-aryl-2-hydroxybenzoate B->C R₂NH, Pd(0), Ligand, Base D Final Compound 5-Amino-3-aryl-2-hydroxybenzoic acid C->D LiOH, THF/H₂O

Sources

Application

Application Notes and Protocols for the Heck Reaction with Polyhalogenated Aromatic Compounds

Introduction: Navigating the Challenges of Polyhalogenated Aromatics in Heck Couplings The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Polyhalogenated Aromatics in Heck Couplings

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the creation of complex molecular architectures, from pharmaceuticals to advanced materials. However, the application of the Heck reaction to polyhalogenated aromatic compounds presents a unique set of challenges that demand a nuanced understanding of the reaction's mechanism and careful optimization of its parameters.

Polyhalogenated aromatics, containing multiple carbon-halogen (C-X) bonds, offer the potential for sequential, site-selective functionalization, opening avenues to a vast chemical space. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) provide a basis for achieving chemoselectivity. Yet, controlling the reaction to achieve selective mono-, di-, or even higher-order olefinations requires a delicate interplay of catalyst, ligand, base, solvent, and stoichiometry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters governing the Heck reaction with polyhalogenated substrates, detailed experimental protocols, and troubleshooting strategies to navigate the complexities of these transformations.

The Catalytic Cycle: A Foundation for Understanding

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] A thorough understanding of this cycle is paramount to comprehending the influence of various reaction parameters.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar(X)n-Pd(II)L2 Ar(X)n-Pd(II)L2 Pd(0)L2->Ar(X)n-Pd(II)L2 Oxidative Addition (Ar-(X)n) Alkene_Complex Alkene_Complex Ar(X)n-Pd(II)L2->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex Sigma_Alkyl_Complex Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Product_Complex Product_Complex Sigma_Alkyl_Complex->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - HBX)

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of a C-X bond of the polyhalogenated aromatic to a Pd(0) complex. This is often the rate-determining step and is heavily influenced by the nature of the halogen. Subsequently, the alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion to form a new carbon-carbon bond. A β-hydride elimination step then releases the olefinated product and generates a palladium-hydride species. Finally, a base is required to regenerate the active Pd(0) catalyst, completing the cycle.[2]

Achieving Chemoselectivity: A Strategic Approach

The primary challenge in the Heck reaction of polyhalogenated aromatics is controlling which C-X bond reacts. This chemoselectivity is governed by a combination of electronic and steric factors.

Inherent Reactivity of Halogens

The order of reactivity for halogens in the oxidative addition step is a fundamental principle: I > Br > Cl. This inherent difference allows for selective reactions. For instance, in a molecule containing both bromine and chlorine, the C-Br bond will preferentially undergo oxidative addition.

Electronic Effects of Substituents

Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups can decrease the reactivity of the C-X bond. This effect can be harnessed to direct the reaction to a specific site.

Steric Hindrance

Bulky substituents ortho to a halogen can sterically hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition at that position. This steric influence can be a powerful tool for achieving regioselectivity.

Chemoselectivity_Factors cluster_0 Factors Influencing Chemoselectivity Inherent_Reactivity Inherent Reactivity (I > Br > Cl) Heck_Reaction_Outcome Reaction Outcome (Mono- vs. Di- vs. Poly-olefination) Inherent_Reactivity->Heck_Reaction_Outcome Electronic_Effects Electronic Effects (EWG vs. EDG) Electronic_Effects->Heck_Reaction_Outcome Steric_Hindrance Steric Hindrance (Ortho substituents) Steric_Hindrance->Heck_Reaction_Outcome

Figure 2: Key factors governing chemoselectivity in the Heck reaction of polyhalogenated aromatics.

Key Reaction Parameters and Their Optimization

Successful Heck reactions with polyhalogenated substrates hinge on the careful selection and optimization of several key parameters.

Parameter Recommendation for Polyhalogenated Aromatics Rationale and Key Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PalladacyclesPd(OAc)₂ is a common, cost-effective choice. Pd₂(dba)₃ is often used for more challenging couplings. Palladacycles can offer high stability and activity, especially for less reactive chlorides.
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)Bulky ligands promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination. NHCs are particularly effective for activating less reactive aryl chlorides.[3]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), Organic bases (e.g., Et₃N, DIPEA)The choice of base can significantly impact yield and selectivity. Inorganic bases are often used in polar aprotic solvents, while organic amines are common in less polar solvents. The base's strength and solubility are critical factors.[4]
Solvent Polar aprotic solvents (e.g., DMF, DMAc, NMP), Non-polar solvents (e.g., Toluene, Dioxane)The solvent choice depends on the solubility of the reactants and the desired reaction temperature. High-boiling polar aprotic solvents are frequently used to facilitate the reaction of less reactive halides.
Temperature 80-160 °CHigher temperatures are often required for less reactive halides like chlorides. However, excessive heat can lead to catalyst decomposition and side reactions.
Stoichiometry Controlled alkene to aryl halide ratioFor selective mono-olefination, using a slight excess of the alkene (1.1-1.5 equivalents) is typical. For di-olefination, a larger excess of the alkene (≥ 2.2 equivalents) is required.[5]

Detailed Experimental Protocols

The following protocols are illustrative examples and may require optimization for specific substrates.

Protocol 1: Selective Mono-olefination of 1,4-Dibromobenzene with Styrene

This protocol is designed to favor the formation of 4-bromo-trans-stilbene.

Materials:

  • 1,4-Dibromobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(t-Bu)₃ (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe, followed by styrene (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Double Heck Reaction of 1,4-Dibromobenzene with Styrene to form 1,4-Distyrylbenzene

This protocol aims to achieve di-substitution.

Materials:

  • 1,4-Dibromobenzene

  • Styrene

  • Pd-NHC-MIL-101(Cr) catalyst (1.5 mol%)[5]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 1,4-dibromobenzene (1.0 mmol), styrene (2.2 mmol), Pd-NHC-MIL-101(Cr) catalyst (1.5 mol%), and K₂CO₃ (2.5 mmol).[5]

  • Add anhydrous DMF (5 mL).[5]

  • Heat the mixture to 110 °C and stir for 12 hours.[5]

  • After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly soluble base; Deactivated aryl halide (e.g., chloride).Ensure inert atmosphere to prevent catalyst oxidation. Increase reaction temperature in increments. Switch to a more soluble base (e.g., Cs₂CO₃) or a different solvent. For aryl chlorides, use a more active catalyst system (e.g., with a bulky phosphine or NHC ligand).[6]
Formation of Palladium Black Catalyst decomposition.Use a more robust ligand to stabilize the palladium nanoparticles. Ensure the reaction is properly degassed. Lower the reaction temperature if possible.
Poor Chemoselectivity Incorrect stoichiometry; Reaction run for too long.For mono-olefination, carefully control the amount of alkene used. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction.
Alkene Isomerization Reversible β-hydride elimination/re-addition.The addition of certain additives or using specific ligand systems can suppress isomerization.[2]
Homocoupling of the Alkene Side reaction promoted by certain conditions.Optimize the reaction conditions, particularly the base and solvent.

Conclusion

The Heck reaction of polyhalogenated aromatic compounds is a powerful tool for the synthesis of complex molecules. By carefully considering the inherent reactivity of the halogens, the electronic and steric environment of the substrate, and by optimizing the key reaction parameters—catalyst, ligand, base, solvent, and stoichiometry—researchers can achieve high yields and excellent chemoselectivity. The protocols and troubleshooting guide provided herein serve as a starting point for developing robust and reliable synthetic routes to novel compounds with diverse applications in drug discovery and materials science.

References

  • Synthesis of some new distyrylbenzene derivatives using immobilized Pd on an NHC-functionalized MIL-101(Cr)
  • Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene. (2025). Benchchem.
  • Double Heck Cross-Coupling Reactions of Dibromin
  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025). Biological and Molecular Chemistry.
  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. (n.d.). Benchchem.
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv.
  • Heck reaction. (n.d.). Wikipedia.
  • Intro to Organometallics: The Heck Reaction. (2013). Odinity.
  • Troubleshooting a difficult Heck reaction. (2024). Reddit.
  • Heck reaction between bromobenzene and styrene. (n.d.).
  • Simple and Practical Reductive Heck Protocol for Terminal Alkenes. (2018).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Heck reactions between bromobenzene and styrene catalyzed by Pd... (n.d.).
  • HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. (n.d.). DR-NTU.
  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-C
  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. (n.d.). PMC - NIH.
  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. (n.d.). PMC - NIH.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
  • Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes. (n.d.). RSC Publishing.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021).
  • SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure.
  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. (n.d.). PMC - NIH.
  • Denitrative Mizoroki–Heck reaction of unactiv
  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC - NIH.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH.
  • Heck Reaction of Vinyl Bromideswith Alkenes in the Presence of a Tetraphosphine/PalladiumC
  • Practical Heck Reaction problems!. (2021). Reddit.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). RSC Publishing.

Sources

Method

"catalytic systems for cross-coupling of bromo-iodo substrates"

An Application Guide to Chemoselective Cross-Coupling of Bromo-Iodo Aromatic Substrates Authored by: A Senior Application Scientist Abstract The sequential functionalization of polyhalogenated aromatic and heteroaromatic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Chemoselective Cross-Coupling of Bromo-Iodo Aromatic Substrates

Authored by: A Senior Application Scientist

Abstract

The sequential functionalization of polyhalogenated aromatic and heteroaromatic compounds is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Bromo-iodo substituted arenes are particularly valuable synthons, offering two distinct reaction handles for programmed, site-selective cross-coupling reactions. This guide provides a detailed exploration of the catalytic systems and protocols designed to exploit the inherent reactivity difference between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. We will delve into the mechanistic principles governing selectivity, offer guidance on catalyst and ligand selection, and present robust, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The ability to selectively functionalize one halogen in the presence of another is governed by the relative rates of the rate-determining step in the catalytic cycle, which is typically the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[1] The reactivity of carbon-halogen (C-X) bonds in this step follows a well-established trend, primarily dictated by the bond dissociation energy (BDE):

C-I < C-Br < C-Cl < C-F

The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it substantially more susceptible to oxidative addition.[2][3][4] This intrinsic difference in reactivity is the foundation for achieving high chemoselectivity. By carefully controlling reaction conditions—such as temperature, catalyst, and ligands—one can facilitate coupling at the C-I bond while the C-Br bond remains intact for subsequent transformations.[3][4][5]

G cluster_reactivity Halogen Reactivity in Oxidative Addition cluster_bde Bond Dissociation Energy node_I C-I node_Br C-Br node_I->node_Br More Reactive node_Cl C-Cl node_Br->node_Cl Less Reactive bde_I ~272 kJ/mol bde_Br ~330 kJ/mol bde_I->bde_Br Weaker Bond bde_Cl ~397 kJ/mol bde_Br->bde_Cl Stronger Bond G start Bromo-Iodo Substrate step1 Step 1: Selective C-I Coupling (e.g., Suzuki, Sonogashira) start->step1 Catalyst 1 Mild Conditions intermediate Monofunctionalized Intermediate (Bromo-Aryl Product) step1->intermediate step2 Step 2: C-Br Coupling (e.g., Buchwald-Hartwig, Negishi) intermediate->step2 Catalyst 2 Harsher Conditions product Disubstituted Product step2->product

Sources

Application

Application Notes &amp; Protocols: Strategic Protection of Methyl 5-bromo-2-hydroxy-3-iodobenzoate for Advanced Synthesis

Abstract Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic building block, poised for complex molecular constructions, particularly in pharmaceutical and materials science research. Its utility...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic building block, poised for complex molecular constructions, particularly in pharmaceutical and materials science research. Its utility is derived from the strategically placed bromo, iodo, hydroxyl, and methyl ester moieties, which allow for sequential and regioselective modifications. However, the inherent reactivity of the phenolic hydroxyl group necessitates a robust protecting group strategy to achieve chemoselectivity in subsequent transformations, such as metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of protecting group strategies, detailing the rationale behind selecting an appropriate group, and offers validated, step-by-step protocols for the protection and deprotection of the phenolic hydroxyl group.

Introduction: The Synthetic Potential and Challenge

Methyl 5-bromo-2-hydroxy-3-iodobenzoate presents a unique synthetic platform. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions, while the phenolic hydroxyl and methyl ester groups offer further points for diversification. The primary challenge in manipulating this substrate lies in the acidic nature of the phenolic proton, which can interfere with a wide range of reagents, including organometallics and strong bases, commonly employed in synthesis.[1] Therefore, masking the hydroxyl group is a critical first step in most synthetic routes involving this molecule. An ideal protecting group must be:

  • Easily and efficiently introduced in high yield.

  • Stable under the conditions of subsequent reactions.

  • Selectively removable under mild conditions that do not affect other functional groups, particularly the methyl ester and aryl halides.[2]

This concept of selective removal is the cornerstone of an "orthogonal" protection strategy, which is crucial for multi-step syntheses.[3]

Analysis of Functional Group Reactivity

  • Phenolic Hydroxyl (-OH): This group is acidic (pKa ≈ 10) and nucleophilic. It will react with bases, acylating agents, and alkylating agents. Its presence can quench organometallic intermediates or lead to unwanted side reactions.

  • Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis (saponification) under strong basic or acidic conditions.[4] Most cross-coupling conditions are compatible with methyl esters, but care must be taken if strong, non-hindered bases are used at elevated temperatures.

  • Aryl Halides (-Br and -I): The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in oxidative addition reactions with transition metals (e.g., Palladium). This reactivity difference allows for selective functionalization, first at the iodo-position and subsequently at the bromo-position.

Strategic Selection of a Phenolic Protecting Group

The choice of protecting group is dictated by the planned synthetic route. For Methyl 5-bromo-2-hydroxy-3-iodobenzoate, the protecting group must withstand conditions for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, while being removable without cleaving the methyl ester.

Below is a comparative analysis of suitable protecting groups.

Protecting GroupAbbreviationStability to AcidStability to BaseStability to HydrogenolysisStability to FluorideRationale for Use & Key Considerations
Benzyl Ether BnHighHighLabile HighExcellent Choice. Stable to most cross-coupling conditions (acidic, basic, organometallics). Deprotection via catalytic hydrogenation is highly selective and orthogonal to nearly all other functional groups present.[2][4]
tert-Butyldimethylsilyl Ether TBSLabileHighHighLabile Excellent Choice. Stable to basic and neutral conditions. Deprotection with fluoride sources (e.g., TBAF) is mild and highly specific, leaving the ester and halides untouched.[2] Its steric bulk can sometimes influence nearby reactions.
Methoxymethyl Ether MOMLabile HighHighHighConditional Choice. Stable to basic and organometallic reagents. However, its removal requires acidic conditions, which must be carefully controlled to prevent concurrent hydrolysis of the methyl ester.[4][5]
Acetyl Ester AcHighLabile HighHighPoor Choice. While easy to install, its removal requires basic hydrolysis, which would simultaneously saponify the methyl ester, violating the principle of orthogonality for this substrate.[6]

Based on this analysis, Benzyl (Bn) and tert-Butyldimethylsilyl (TBS) ethers are the most strategic and reliable choices for protecting the hydroxyl group of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and purification procedures.

Protocol 1: Protection of Phenol as a Benzyl Ether (Bn)

This protocol utilizes a standard Williamson ether synthesis, which is robust and high-yielding.[7]

Reaction: Methyl 5-bromo-2-hydroxy-3-iodobenzoate → Methyl 2-(benzyloxy)-5-bromo-3-iodobenzoate

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.5 eq). The suspension will turn cloudy.

  • Add benzyl bromide (1.2 eq) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure benzylated product.

Protocol 2: Deprotection of Benzyl Ether via Hydrogenolysis

This method is exceptionally clean and mild, preserving the other functional groups.

Reaction: Methyl 2-(benzyloxy)-5-bromo-3-iodobenzoate → Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Materials:

  • Methyl 2-(benzyloxy)-5-bromo-3-iodobenzoate

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzylated substrate (1.0 eq) in MeOH or EtOAc in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps without further purification.

Protocol 3: Protection of Phenol as a TBS Ether

Silyl ethers are a cornerstone of modern organic synthesis due to their versatile stability and mild cleavage conditions.[2][8]

Reaction: Methyl 5-bromo-2-hydroxy-3-iodobenzoate → Methyl 5-bromo-2-((tert-butyldimethylsilyl)oxy)-3-iodobenzoate

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting material (1.0 eq) and imidazole (2.5 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M).

  • Add TBSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol 4: Deprotection of TBS Ether

Cleavage with a fluoride source is the standard and highly selective method for removing silyl ethers.

Reaction: Methyl 5-bromo-2-((tert-butyldimethylsilyl)oxy)-3-iodobenzoate → Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Materials:

  • TBS-protected substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the TBS-protected compound (1.0 eq) in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography if necessary.

Workflow Visualization

The following diagram illustrates a typical synthetic sequence employing a protecting group strategy for a selective cross-coupling reaction.

G cluster_main Synthetic Workflow for Selective Functionalization A Methyl 5-bromo-2-hydroxy- 3-iodobenzoate B Step 1: Protect Phenol (e.g., Benzylation with BnBr, K₂CO₃) A->B C Protected Intermediate (Bn Ether) B->C D Step 2: Selective Cross-Coupling (e.g., Suzuki at Iodo position) C->D E Coupled Product (Protected) D->E F Step 3: Deprotect Phenol (e.g., Hydrogenolysis with H₂, Pd/C) E->F G Final Product (Functionalized Phenol) F->G

Caption: Orthogonal strategy for selective functionalization.

Conclusion

The successful synthesis of complex derivatives from Methyl 5-bromo-2-hydroxy-3-iodobenzoate is critically dependent on a well-designed protecting group strategy. By temporarily masking the reactive phenolic hydroxyl group, chemists can unlock the full potential of the aryl halide moieties for selective transformations. Benzyl (Bn) and tert-butyldimethylsilyl (TBS) ethers represent superior choices, offering high stability and orthogonality, ensuring that subsequent synthetic steps can be performed with high fidelity and yield. The detailed protocols provided herein serve as a validated starting point for researchers aiming to incorporate this versatile building block into their synthetic programs.

References

  • - Chemistry LibreTexts.

  • - chem.iitb.ac.in.

  • - Organic & Biomolecular Chemistry (RSC Publishing).

  • - Oxford Learning Link.

  • - BenchChem.

  • - Suzhou Highfine Biotech.

  • - Wikipedia.

  • - Chemistry LibreTexts.

  • - Willingdon College, Sangli.

  • - Chemistry LibreTexts.

  • - Google Patents.

  • - Organic Chemistry Portal.

  • - National Institutes of Health.

  • - ACS Publications.

  • - Suzhou Highfine Biotech.

Sources

Technical Notes & Optimization

Troubleshooting

"common byproducts in the synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate"

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this vers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile halogenated aromatic compound. Here, we will address common challenges, particularly the formation of byproducts, through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your synthesis, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and what are the expected byproducts?

The most prevalent and logical synthetic route starts with a commercially available precursor, Methyl 5-bromosalicylate. The synthesis is an electrophilic aromatic substitution, specifically an iodination reaction. The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the benzene ring direct the incoming electrophile. The hydroxyl group is a strong activating group and is ortho-, para- directing, while the methoxycarbonyl group is a deactivating group and is meta- directing. Given that the starting material already has a bromine atom at the C5 position (para to the -OH group), the most activated position for the incoming iodine electrophile is C3 (ortho to the -OH group).

However, even in a well-planned synthesis, side reactions can occur. The most common byproducts you may encounter are:

  • Unreacted Starting Material: Methyl 5-bromosalicylate.

  • Di-iodinated Byproduct: Methyl 5-bromo-2-hydroxy-3,X-diiodobenzoate. While sterically hindered, over-iodination can occur if reaction conditions are not carefully controlled.

  • Isomeric Byproducts: If starting from methyl salicylate, incorrect halogenation patterns can lead to various bromo-iodo isomers.

  • Hydrolyzed Product: 5-bromo-2-hydroxy-3-iodobenzoic acid, resulting from the hydrolysis of the methyl ester under harsh acidic or basic conditions.

  • Decarboxylated Products: In the presence of strong acid and heat, decarboxylation can lead to brominated and iodinated phenols.[1]

Q2: My TLC plate shows a spot with a very similar Rf value to my desired product. What could it be and how can I differentiate it?

A common challenge in the purification of halogenated aromatics is the similar polarity of the desired product and certain byproducts. An impurity with a nearly identical Rf value is often the starting material, Methyl 5-bromosalicylate, especially in cases of incomplete reaction.

Troubleshooting Steps:

  • Co-spotting on TLC: Run a TLC plate by spotting your crude product, the starting material, and a co-spot (a mix of your crude product and the starting material) in separate lanes. If the impurity is the starting material, the co-spot will appear as a single, elongated spot.

  • ¹H NMR Spectroscopy: Take a proton NMR of your crude product. The starting material, Methyl 5-bromosalicylate, will show a characteristic set of aromatic protons. The desired product, Methyl 5-bromo-2-hydroxy-3-iodobenzoate, will have a distinct downfield shift and splitting pattern for the remaining aromatic protons due to the presence of the iodine atom.

  • Staining: Use different visualization techniques for your TLC. While UV light is standard, stains like potassium permanganate can sometimes show color differences between closely related compounds.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can be attributed to several factors throughout the synthetic and purification process:

  • Incomplete Reaction: The iodination of an already substituted benzene ring can be sluggish. Ensure your reaction is running to completion by monitoring it with TLC. If the reaction stalls, a fresh portion of the iodinating reagent may be required.

  • Suboptimal Reagents: The choice of iodinating agent is critical. A common method for iodinating activated rings like phenols is using iodine (I₂) in the presence of an oxidizing agent (like nitric acid or hydrogen peroxide) to generate the electrophilic iodine species "I+".[2] Another effective reagent is N-Iodosuccinimide (NIS).[3] The purity and activity of these reagents are paramount.

  • Mechanical Losses During Workup: Halogenated organic compounds can be dense and may behave unusually during aqueous extractions. Ensure you are thoroughly extracting the aqueous layer and breaking any emulsions that form.

  • Losses During Purification: The product may have some solubility in the solvents used for recrystallization or column chromatography. Optimize your solvent systems to maximize recovery.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem: Unexpected Peaks in the ¹H NMR Spectrum

Initial Assessment: You've purified your product, but the NMR spectrum shows more peaks than expected for Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected NMR peaks.

Problem: Difficulty in Removing the Starting Material

Initial Assessment: Column chromatography or recrystallization fails to completely separate the product from the starting material, Methyl 5-bromosalicylate.

Root Cause Analysis: The structural similarity between the product and the starting material leads to very similar polarities and crystallization properties. The only difference is the addition of a large, nonpolar iodine atom, which may not be sufficient to induce a significant change in physical properties for easy separation.

Proposed Solution: Chemical Treatment and Extraction

Since both the product and the starting material are phenolic, they can be deprotonated to form phenoxides. This protocol exploits the difference in acidity between the starting material and the product.

Protocol: Selective Basic Wash

  • Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Prepare a dilute, weakly basic aqueous solution, such as 0.1 M sodium bicarbonate (NaHCO₃).

  • Transfer the organic solution to a separatory funnel and wash with the dilute NaHCO₃ solution. The slightly more acidic starting material may be preferentially deprotonated and extracted into the aqueous layer as its sodium salt.[4]

  • Carefully separate the organic layer.

  • Wash the organic layer again with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Analyze the resulting solid by TLC and ¹H NMR to confirm the removal of the starting material.

Byproduct Formation and Mechanism

Understanding the electronic effects at play is key to minimizing byproduct formation.

Mechanism of Iodination and Side Reactions

The synthesis is an electrophilic aromatic substitution. The hydroxyl group is a powerful activating group, directing the incoming electrophile to the ortho and para positions. The bromine is already at the para position (C5). The methoxycarbonyl group is deactivating and meta-directing.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM Methyl 5-bromosalicylate Product Methyl 5-bromo-2-hydroxy-3-iodobenzoate SM->Product Iodinating Agent (e.g., I₂/H₂O₂ or NIS) OverIodination Di-iodinated Product SM->OverIodination Excess Iodinating Agent Hydrolysis Carboxylic Acid Byproduct Product->Hydrolysis Harsh Acid/Base Conditions

Caption: Synthetic pathway and common side reactions.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Methyl 5-bromo-2-hydroxy-3-iodobenzoate C₈H₆BrIO₃356.94Desired product.[5]
Methyl 5-bromosalicylateC₈H₇BrO₃231.04Starting material, common impurity.[6]
5-bromo-2-hydroxy-3-iodobenzoic acidC₇H₄BrIO₃342.92Hydrolysis byproduct.

References

  • Phenol - Wikipedia. Provides general information on the reactivity of phenols, including their propensity for polysubstitution and decarboxylation under certain conditions. [Link]

  • Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. Describes the characterization of the starting material, Methyl 5-bromosalicylate. [Link]

  • Preparation of methyl salicylate, by - Sciencemadness.org. Details the synthesis of methyl salicylate and purification steps, including the use of sodium bicarbonate to neutralize remaining acid. [Link]

  • The Halogenation of Salicylic Acid - Semantic Scholar. A collection of resources related to the halogenation of salicylic acid and its derivatives. [Link]

  • A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations | Request PDF - ResearchGate. Discusses reactions involving methyl salicylate. [Link]

  • Method of purifying methyl salicylate - Google Patents.
  • Computational Analysis of Salicylic Acid Oxidation: Byproducts and Reaction Pathways. Discusses byproducts from the oxidation of salicylic acid, providing insight into potential side reactions. [Link]

  • Methyl 2-hydroxy-4-iodobenzoate - NSF Public Access Repository. Provides information on a related iodinated methyl salicylate derivative. [Link]

  • (PDF) Methyl 5-bromosalicylate - ResearchGate. Details the crystal structure and properties of the starting material. [Link]

  • A Soluble, Halogen-Free Oxalate from Methyl Salicylate for Chemiluminescence Demonstrations | Journal of Chemical Education - ACS Publications. Discusses the reactivity of methyl salicylate. [Link]

  • Alcohols, Phenols and Ethers - NCERT. General textbook chapter explaining the acidity and reactivity of phenols. [Link]

  • Electrophilic halogenation - Wikipedia. Explains the mechanism of electrophilic aromatic halogenation, including methods for iodination. [Link]

  • New Bromo- and Iodo-Hydroxylactones with Two Methyl Groups Obtained by Biotransformation of Bicyclic Halolactones - MDPI. Provides examples of complex organic synthesis involving halogenation. [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Reactions with Electron-Deficient Aryl Halides

Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions specifically tailored to the challenges encountered when working with electron-deficient aryl halides. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with electron-deficient aryl halides sometimes problematic?

A1: While electron-withdrawing groups on the aryl halide can accelerate the initial oxidative addition step, they can also introduce other challenges.[1][2] These substrates can be more susceptible to side reactions, and the overall success of the coupling often requires careful optimization of the catalyst system, base, and reaction conditions to balance the reactivity of the coupling partners.

Q2: What is protodeboronation and why is it a concern with these reactions?

A2: Protodeboronation is a significant side reaction where the boronic acid or its derivative is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture.[3] This non-productive pathway consumes the boronic acid, leading to reduced yields of the desired cross-coupled product. Electron-deficient arylboronic acids can be particularly prone to this side reaction.[4] The presence of a base, which is essential for the Suzuki-Miyaura coupling, can also catalyze protodeboronation.[5]

Q3: What is aryl halide homocoupling and how can it be minimized?

A3: Homocoupling is a side reaction where two molecules of the aryl halide couple to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen, which can lead to catalyst decomposition and the formation of species that facilitate this unwanted reaction.[6][7] To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7][8]

Q4: How does the choice of palladium catalyst and ligand impact the reaction?

A4: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount for a successful Suzuki reaction.[1] For electron-deficient aryl halides, especially chlorides, bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are often highly effective.[6][9] These ligands promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[10]

Q5: What is the role of the base in the Suzuki reaction and how do I choose the right one?

A5: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8][11] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[8] For challenging couplings, including those with electron-deficient partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][8] The choice of base can also be solvent-dependent.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem/SymptomPotential CauseRecommended Solution
Low to no yield of the desired product Inactive Catalyst: The palladium catalyst may be inactive or decomposed.Ensure you are using a high-quality palladium source and ligand. If using a Pd(II) precatalyst, it needs to be reduced in-situ. Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst.[6]
Inefficient Oxidative Addition: This is less common with electron-deficient aryl halides but can occur with aryl chlorides.Use a more electron-rich and bulky ligand (e.g., Buchwald ligands) to accelerate oxidative addition.[1][9] Increasing the reaction temperature may also be beneficial.
Slow Transmetalation: The transfer of the organic group from the boron to the palladium is often the rate-limiting step.Use a stronger base such as K₃PO₄ or Cs₂CO₃.[6] Ensure adequate solubility of the base. In some cases, the addition of a small amount of water to anhydrous reactions can be beneficial.[9]
Protodeboronation of the Boronic Acid: The boronic acid is being consumed by a side reaction.Use a less reactive boronic acid derivative like a pinacol ester or a MIDA boronate ester, which can provide a slow release of the boronic acid.[3][12] Minimize the amount of water in the reaction unless it is part of a biphasic solvent system.
Significant amount of homocoupled aryl halide byproduct Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote homocoupling.Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas).[6][8] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Significant amount of dehalogenated aryl halide byproduct Formation of Palladium-Hydride Species: These species can arise from reactions with the base, solvent, or trace water and lead to reduction of the aryl halide.The choice of base and solvent is critical. Avoid bases and solvents that can readily generate hydride species. Using specialized ligands can sometimes suppress this side reaction.[13]
Reaction is sluggish or stalls Steric Hindrance: If either coupling partner is sterically hindered (e.g., di-ortho-substituted), the reaction can be slow.Use bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs).[6] Higher reaction temperatures may be necessary.
Poor Solubility of Reagents: One or more of the reaction components may not be sufficiently soluble in the chosen solvent.Screen different solvents or solvent mixtures. For boronic acids, a co-solvent system like THF/water or dioxane/water can improve solubility.[14]

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide

This protocol provides a general starting point for the coupling of an electron-deficient aryl bromide with an arylboronic acid.

Reagents and Equipment:

  • Electron-deficient aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the electron-deficient aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the Pd(OAc)₂ and SPhos under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Protocol: Addressing Low Yield with an Electron-Deficient Aryl Chloride

This protocol is designed for more challenging couplings involving less reactive aryl chlorides.

Reagents and Equipment:

  • Electron-deficient aryl chloride (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a pre-dried Schlenk flask containing a magnetic stir bar, add the electron-deficient aryl chloride, arylboronic acid pinacol ester, and Cs₂CO₃.

  • Add the Pd₂(dba)₃ and XPhos under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress. Due to the lower reactivity of the chloride, longer reaction times (12-24 hours) may be required.

  • Workup and purification are similar to the standard protocol.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) B(OR)2X B(OR)2X Transmetalation->B(OR)2X Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R (Product) Ar-R (Product) Reductive Elimination->Ar-R (Product) Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Verify Catalyst and Ligand Activity - Use fresh reagents - Consider a different precatalyst Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Change_Ligand_Base Use Stronger Base (K3PO4, Cs2CO3) Use More Electron-Rich/Bulky Ligand Check_Conditions->Change_Ligand_Base Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, GC-MS) - Identify homocoupling, dehalogenation, or protodeboronation products Homocoupling Homocoupling Detected Analyze_Side_Products->Homocoupling Yes Dehalogenation Dehalogenation Detected Analyze_Side_Products->Dehalogenation Yes Protodeboronation Protodeboronation Detected Analyze_Side_Products->Protodeboronation Yes Success Improved Yield Analyze_Side_Products->Success No Side Products, Yield Improves Improve_Inertness Improve Degassing and Inert Atmosphere Homocoupling->Improve_Inertness Modify_Base_Solvent Modify Base and/or Solvent System Dehalogenation->Modify_Base_Solvent Change_Boron_Reagent Use Boronic Ester (Pinacol, MIDA) - Slow addition of boronic acid Protodeboronation->Change_Boron_Reagent Improve_Inertness->Success Modify_Base_Solvent->Success Change_Boron_Reagent->Success Increase_Temp->Analyze_Side_Products Change_Ligand_Base->Analyze_Side_Products

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

Sources

Troubleshooting

"side reactions of Methyl 5-bromo-2-hydroxy-3-iodobenzoate under basic conditions"

Introduction: Welcome to the technical support guide for Methyl 5-bromo-2-hydroxy-3-iodobenzoate. This multifaceted molecule is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 5-bromo-2-hydroxy-3-iodobenzoate. This multifaceted molecule is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and complex organic materials. However, its rich functionality—comprising an acidic phenol, a hydrolyzable methyl ester, and two distinct halogen atoms (bromine and iodine) on an activated aromatic ring—presents a unique set of challenges under basic conditions. The interplay of these groups can lead to a variety of competing side reactions.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. We will dissect potential side reactions, provide troubleshooting solutions for common experimental issues, and explain the chemical principles governing the molecule's reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and expected reaction of Methyl 5-bromo-2-hydroxy-3-iodobenzoate under simple aqueous basic conditions (e.g., NaOH, K₂CO₃)?

The primary and most predictable reaction under these conditions is the saponification of the methyl ester. The base will deprotonate the phenolic hydroxyl group to form a phenoxide and subsequently hydrolyze the ester to the corresponding carboxylate salt. An acidic workup is then required to yield the 5-bromo-2-hydroxy-3-iodobenzoic acid. While often the desired outcome, this is considered a side reaction if the experimental goal is to modify another part of the molecule while preserving the ester.

Q2: The molecule has both bromine and iodine. Which is more reactive or likely to be displaced?

In general, the carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodine a better leaving group in many reactions, including nucleophilic aromatic substitution and metal-catalyzed couplings. Furthermore, aryl iodides are more susceptible to reductive dehalogenation and metal-halogen exchange than aryl bromides.[1] Therefore, side reactions involving halogen displacement will preferentially occur at the iodine-bearing carbon (C3).

Q3: How does the choice of base (e.g., NaOH vs. LDA) fundamentally alter the reaction pathways?

The strength and nature of the base are critical.

  • Mild, Nucleophilic Bases (e.g., NaOH, KOH, K₂CO₃): These primarily facilitate classic acid-base chemistry (phenolic deprotonation) and nucleophilic attacks (saponification).

  • Strong, Non-Nucleophilic Bases (e.g., Lithium diisopropylamide - LDA, Sodium Amide - NaNH₂): These are powerful enough to deprotonate the aromatic ring itself, initiating a cascade of more complex reactions such as benzyne formation or halogen migration ("Halogen Dance").[2][3] These bases are less likely to attack the ester carbonyl directly due to steric hindrance.

Q4: Can this molecule undergo self-coupling or polymerization?

Yes, under certain conditions. If transition metal impurities, particularly copper, are present, Ullmann-type coupling reactions can occur, leading to the formation of biaryl compounds or polymeric materials.[4][5] Additionally, the use of very strong bases can generate highly reactive benzyne intermediates which, in the absence of a suitable trapping agent, can polymerize.[3][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, their probable causes rooted in side reactions, and actionable solutions.

Problem EncounteredProbable Cause(s)Recommended Solutions & Protocols
Low yield of desired product; multiple unexpected spots on TLC analysis. A. Unintended Saponification: The methyl ester was hydrolyzed when another reaction was intended.Solution A: • Use non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) if only deprotonation of the phenol is required. • If applicable, protect the phenol as a non-acidic ether (e.g., methyl or benzyl ether) before introducing the base. • Conduct the reaction at lower temperatures (e.g., 0 °C to -78 °C) to minimize the rate of hydrolysis.
B. Reductive Dehalogenation: Loss of iodine and/or bromine, replaced by hydrogen.Solution B: • Ensure an inert atmosphere (N₂ or Ar) to prevent radical chain reactions. • Use degassed solvents. Benzaldehyde or alcohols can sometimes act as hydrogen sources in base-promoted reductions.[7][8] • Analyze reagents for trace transition-metal impurities, which can catalyze dehalogenation.[8] Consider using chelators like EDTA if contamination is suspected.
C. Halogen Dance: Isomerization of the starting material due to halogen migration.Solution C: • This reaction is primarily driven by strong bases like LDA.[9][10] Avoid these reagents if isomerization is undesirable. • Lower temperatures can suppress the halogen dance. The reaction's driving force is thermodynamic equilibrium, which may be kinetically inaccessible at very low temperatures.[9]
Formation of an intractable tar or polymeric material. A. Benzyne Formation & Polymerization: Use of a very strong base (e.g., NaNH₂) generated a benzyne intermediate that polymerized.Solution A: • Switch to a weaker base that cannot deprotonate the aromatic ring. • If benzyne formation is the goal, ensure a suitable trapping agent (e.g., furan, cyclopentadiene) is present in the reaction mixture from the start to intercept the reactive intermediate.[3][11]
B. Ullmann-Type Coupling: Trace copper contamination catalyzed intermolecular C-C or C-O bond formation.Solution B: • Use high-purity, trace-metal-grade reagents and solvents. • Perform the reaction in glassware cleaned with an acid wash (e.g., aqua regia, followed by thorough rinsing) to remove metal residues.
Product mass is correct, but NMR shows a rearranged aromatic substitution pattern. Halogen Dance: A strong base induced migration of the bromine or iodine atom to a thermodynamically more stable position on the ring.Protocol to Confirm Halogen Dance: 1. Set up the reaction with a strong base (e.g., LDA) at low temperature (-78 °C). 2. After a short period, quench an aliquot of the reaction with an electrophile like Me₃SiCl. 3. Quench a second aliquot after a longer period or after warming the reaction. 4. Analyze the trapped products. A change in the position of the silyl group or the halogens over time is strong evidence of a halogen dance.[12]

In-Depth Discussion of Key Side Reactions

A deeper understanding of the mechanisms at play is crucial for rational experimental design.

Saponification

This is a base-catalyzed hydrolysis of the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Saponification

Benzyne Formation

With a sufficiently strong base, a proton can be abstracted from the aromatic ring (likely C4 or C6). The resulting aryl anion can then eliminate a halide to form a highly strained and reactive benzyne intermediate. Given the two different halogens, two different benzynes are possible, leading to product mixtures.[3][13][14]

BenzyneFormation

Halogen Dance

The "Halogen Dance" is a base-induced migration of halogens on an aromatic ring.[9] The reaction is driven by the formation of the most thermodynamically stable aryl anion intermediate. For this substrate, a strong base could deprotonate the ring, and a series of halogen-metal exchanges could lead to scrambling of the Br and I positions.[2][12]

HalogenDance

Experimental Workflow: Troubleshooting Unexpected Results

When an experiment with Methyl 5-bromo-2-hydroxy-3-iodobenzoate yields an unexpected outcome, a logical troubleshooting workflow can help identify the cause.

TroubleshootingWorkflow

References

  • Halogen dance rearrangement - Wikipedia. Provides a comprehensive overview of the halogen dance mechanism, including the influence of base choice and temperature. [Link: https://en.wikipedia.org/wiki/Halogen_dance_rearrangement]
  • Base catalysed halogen dance reactions. Discusses the mechanism and thermodynamic driving forces for halogen dance reactions on heteroaromatic systems, which are analogous to the benzene system. [Link: https://www.uni-regensburg.de/chemie-pharmazie/organische-chemie/gockel/forschung/base-catalysed-halogen-dance-reactions/index.html]
  • Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity. J Am Chem Soc. 2004 Nov 17;126(45):14700-1. Details the formation of benzyne intermediates from dihaloaryl compounds. [Link: https://pubmed.ncbi.nlm.nih.gov/15535677/]
  • Modern Aspects of the Smiles Rearrangement. Angew Chem Int Ed Engl. 2018 Aug 27;57(35):11160-11173. A review covering advances in the Smiles and related intramolecular rearrangements. [Link: https://onlinelibrary.wiley.com/doi/10.1002/anie.201801521]
  • Halogen Dance Reaction and its Application in Organic Synthesis. Current Organic Chemistry, Volume 11, Number 7, 2007, pp. 637-646(10). A review on the application of base-induced halogen migration in synthesis. [Link: https://www.ingentaconnect.com/content/ben/coc/2007/00000011/00000007/art00008]
  • Radical Smiles Rearrangement: An Update. Molecules. 2019 Jul 23;24(14):2661. Discusses radical versions of the Smiles rearrangement. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680970/]
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Int. J. Mol. Sci. 2024, 25(15), 8162. Describes SNAr reactions on dihalogenated molecules. [Link: https://www.mdpi.com/1422-0067/25/15/8162]
  • Smiles rearrangement - Grokipedia. Provides a concise definition and overview of the Smiles rearrangement, including the Truce-Smiles variant. [Link: https://grokipedia.org/Smiles_rearrangement]
  • Possible mechanism for the Smiles rearrangement and cross-coupling reaction. ResearchGate. Discusses the Truce-Smiles rearrangement for C-C bond formation. [Link: https://www.researchgate.net/figure/Possible-mechanism-for-the-Smiles-rearrangement-and-cross-coupling-reaction_fig3_334586241]
  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Describes dehalogenation as a competitive side reaction under basic conditions. [Link: https://www.researchgate.net/publication/336214068_The_Competing_Dehalogenation_versus_Borylation_of_Aryl_Iodides_and_Bromides_under_Transition_Metal-Free_Basic_Conditions]
  • Halogen Dance Reaction and its Application in Organic Synthesis. Bentham Science. Abstract of a review on base-induced halogen migration. [Link: https://benthambooks.com/article/14710/]
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. J Phys Chem A. 2019 Nov 21;123(46):10070-10078. Discusses a radical-chain mechanism for dehalogenation in the presence of bases. [Link: https://pubs.acs.org/doi/10.1021/acs.jpca.9b08537]
  • A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. BenchChem. Offers protocols and analysis of factors influencing halogen dance reactions. [Link: https://www.benchchem.com/blog/a-comparative-guide-to-halogen-dance-reactions-in-substituted-thiophenes/]
  • The Truce–Smiles rearrangement and related reactions: a review. Org. Biomol. Chem., 2022,20, 8316-8335. A comprehensive survey of the Truce-Smiles rearrangement. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01479j]
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Semantic Scholar. PDF of the article discussing dehalogenation mechanisms. [Link: https://www.semanticscholar.org/paper/Photochemical-Dehalogenation-of-Aryl-Halides%3A-of-Elhage-Costa/a46c19f07f4d7f558a88a09e0a0a563968600d11]
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220. Details the relative ease of dehalogenation for different aryl halides. [Link: https://www.organic-chemistry.org/abstracts/lit2/026.shtm]
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Compilation of methods for dehalogenation, including base-promoted, catalyst-free approaches. [Link: https://www.organic-chemistry.
  • Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Describes using radical intermediates to activate halophenols for SNAr. [Link: https://www.osti.gov/servlets/purl/1607147]
  • Ullmann condensation - Wikipedia. An overview of copper-promoted cross-coupling reactions of aryl halides. [Link: https://en.wikipedia.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Further examples of SNAr on dihalogenated systems. [Link: https://www.mdpi.com/1422-0067/25/15/8162/pdf]
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research. Discusses extending the scope of SNAr reactions. [Link: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00228]
  • Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCr Journals. Discusses interactions between halogens on phenol rings. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4790104/]
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. A review focusing on Ullmann C-O coupling. [Link: https://www.mdpi.com/2073-4344/12/10/1253]
  • Ullmann reaction. SlideShare. Presentation covering the basics of the Ullmann reaction. [Link: https://www.slideshare.net/SanaAiman1/ullmann-reaction-251676839]
  • Fantastic Benzyne Intermediates and Where To Find Them! YouTube. A video tutorial explaining benzyne generation from dihalides. [Link: https://www.youtube.
  • Ullmann Reaction. Organic Chemistry Portal. Overview of classic and Ullmann-type reactions. [Link: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Benzyne - Chemistry LibreTexts. Details the formation and reactivity of the benzyne intermediate. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)
  • Ullmann Reaction. Thermo Fisher Scientific. A summary of the Ullmann reaction for biaryl synthesis. [Link: https://www.thermofisher.com/us/en/home/life-science/lab-chemicals/learning-center/organic-chemistry-resources/transition-metal-catalyzed-couplings/ullmann-reaction.html]
  • Reactions of Phenols. Chemistry Steps. Overview of phenol reactivity, including as a nucleophile. [Link: https://www.chemistrysteps.com/reactions-of-phenols/]
  • “Kobayashi Benzynes” as HDDA Diynophiles. PMC - NIH. Describes the generation and trapping of benzyne intermediates. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4003844/]
  • Phenol reaction. Details various electrophilic substitution reactions of phenol. [Link: https://www.slideshare.net/ssuser54b50f/phenol-reaction]
  • Halogenation of Phenols. YouTube. Video explaining the mechanism of phenol halogenation. [Link: https://www.youtube.
  • Benzyne. Chemistry LibreTexts. An alternative source explaining the elimination-addition mechanism. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)
  • Reactions of halogens with phenols. J. Chem. Soc., 1950, 1686. A historical paper on the topic. [Link: https://pubs.rsc.org/en/content/articlelanding/1950/jr/jr9500001686]
  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate. CymitQuimica. A commercial listing for the compound. [Link: https://www.cymitquimica.com/base/producto/18071-51-7]
  • Methyl 3-bromo-5-iodobenzoate. PubChem. Database entry for a related isomer. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/21942573]
  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate. BLD Pharm. A commercial listing with documentation links. [Link: https://www.bldpharm.com/products/18071-51-7.html]
  • Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Discusses reactions of functional groups attached to aromatic rings. [Link: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_II_CHEM_102/1.
  • Methyl 5-bromo-2-iodobenzoate. Sigma-Aldrich. Product information for a related isomer. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/641040]
  • METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis. ChemicalBook. Synthesis procedure for a related compound. [Link: https://www.chemicalbook.com/synthesis/289039-83-4.htm]
  • METHYL 5-BROMO-3-HYDROXYBENZOATE synthesis. ChemicalBook. Synthesis procedure for a related compound. [Link: https://www.chemicalbook.com/synthesis/192810-12-1.htm]
  • methyl 3-amino-5-bromo-2-iodobenzoate. BLD Pharm. A commercial listing for a related compound. [Link: https://www.bldpharm.com/products/1342226-13-4.html]
  • methyl 5-bromo-2-hydroxy-3-iodobenzoate. Echemi. A commercial listing for the compound. [Link: https://www.echemi.

Sources

Optimization

Technical Support Center: Dehalogenation of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Welcome to the technical support center for catalytic dehalogenation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyhalogenated aromatic comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic dehalogenation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyhalogenated aromatic compounds, specifically focusing on the challenges and nuances of the selective dehalogenation of Methyl 5-bromo-2-hydroxy-3-iodobenzoate. Here, you will find practical, field-tested advice to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I want to selectively remove the iodine from Methyl 5-bromo-2-hydroxy-3-iodobenzoate without affecting the bromine. Is this feasible?

A1: Yes, this is highly feasible and is the expected outcome under well-controlled catalytic conditions. The selective removal of iodine over bromine is based on the difference in the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.[1] In palladium-catalyzed reactions, this translates to a much faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Br bond.[2]

Q2: What is the most common catalyst system for this selective de-iodination?

A2: Palladium-based catalysts are the most commonly employed for this type of transformation. A typical system would involve a palladium source like palladium on carbon (Pd/C) or palladium acetate (Pd(OAc)₂), often in the presence of a phosphine ligand. The choice of ligand can be critical in tuning the catalyst's activity and stability. For hydrodehalogenation, a hydrogen source is also required. This can be hydrogen gas (H₂), or a transfer hydrogenation reagent like formic acid, sodium formate, or isopropanol.[3][4]

Q3: My reaction is sluggish or stalls completely. What are the likely causes?

A3: Several factors can lead to a stalled reaction:

  • Catalyst Deactivation: The active Pd(0) species can be oxidized or agglomerate into inactive palladium black. This can be caused by the presence of oxygen, so ensuring the reaction is properly degassed is crucial.

  • Catalyst Poisoning: For substrates containing iodine, the iodide released during the reaction can poison the palladium catalyst, leading to deactivation.[5]

  • Insufficient Catalyst Loading: For challenging substrates or if some deactivation is occurring, the initial catalyst loading may be too low to drive the reaction to completion.

  • Poor Reagent Quality: Impurities in your substrate, solvent, or hydrogen source can act as catalyst poisons.

Q4: I am observing the formation of byproducts. What are they likely to be?

A4: The most common byproduct in a selective de-iodination is the starting material, indicating an incomplete reaction. If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), you might start to see some removal of the bromine, leading to the formation of Methyl 2-hydroxybenzoate. Another potential side reaction, particularly with some palladium catalysts, is reductive homocoupling, which would result in a biphenyl-type dimer of your starting material or product.[6]

Q5: How does the hydroxyl group on the aromatic ring affect the reaction?

A5: The hydroxyl group can have both electronic and steric effects. Electronically, it is an activating group, which can influence the reactivity of the aromatic ring. Sterically, its presence ortho to the iodine atom can hinder the approach of the catalyst. This steric hindrance can sometimes make the dehalogenation of the ortho position more challenging compared to a less hindered position, like the para position.[5]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.

Problem 1: Low or No Conversion to the De-iodinated Product

Symptoms:

  • TLC or GC-MS analysis shows predominantly unreacted starting material.

  • The reaction appears to have stopped before completion.

Workflow for Troubleshooting Low Conversion:

G cluster_0 Troubleshooting: Low Conversion start Low or No Conversion Observed q1 Is the Catalyst Active? start->q1 sol1 Use a fresh batch of catalyst. Ensure proper handling and storage. q1->sol1 No q2 Is the Reaction Properly Degassed? q1->q2 Yes sol1->q2 sol2 Improve degassing procedure (e.g., multiple vacuum/inert gas cycles). q2->sol2 No q3 Is Catalyst Loading Sufficient? q2->q3 Yes sol2->q3 sol3 Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). q3->sol3 No q4 Are Reagents Pure? q3->q4 Yes sol3->q4 sol4 Use purified substrate and high-purity, dry solvents. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end

Caption: Troubleshooting workflow for low conversion.

Detailed Steps:

  • Verify Catalyst Activity: Catalysts, especially Pd/C, can lose activity over time or through improper storage. It is advisable to test a fresh batch of catalyst. For heterogeneous catalysts like Pd/C, ensure it is dry if the reaction is anhydrous, or appropriately wetted if in a slurry.

  • Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen). A common procedure is three cycles of evacuating the flask under vacuum and backfilling with the inert gas.

  • Optimize Catalyst Loading: While lower catalyst loadings are desirable, for a new or problematic reaction, starting with a higher loading (e.g., 5-10 mol%) can help achieve conversion. The loading can be optimized later.

  • Check Reagent Purity: Impurities in the starting material or solvent can poison the catalyst. Ensure your Methyl 5-bromo-2-hydroxy-3-iodobenzoate is pure and that you are using anhydrous, high-purity solvents if the reaction requires it.

Problem 2: Poor Selectivity - Removal of Both Iodine and Bromine

Symptoms:

  • Product mixture contains significant amounts of Methyl 2-hydroxybenzoate in addition to the desired Methyl 5-bromo-2-hydroxybenzoate.

Workflow for Troubleshooting Poor Selectivity:

G cluster_1 Troubleshooting: Poor Selectivity start Over-reduction Observed (Loss of Bromine) q1 Are Reaction Conditions Too Harsh? start->q1 sol1 Lower the reaction temperature. Reduce the reaction time and monitor closely. q1->sol1 Yes q2 Is Hydrogen Pressure Too High? q1->q2 No sol1->q2 sol2 If using H2 gas, reduce the pressure. Consider a transfer hydrogenation source. q2->sol2 Yes q3 Is the Catalyst Too Active? q2->q3 No sol2->q3 sol3 Use a less active catalyst or add a mild catalyst inhibitor. q3->sol3 Yes end Selectivity Optimized q3->end No sol3->end

Caption: Troubleshooting workflow for poor selectivity.

Detailed Steps:

  • Reduce Reaction Temperature: Dehalogenation is often run at room temperature. If you are heating the reaction, try running it at a lower temperature. The higher activation energy required for C-Br bond cleavage can sometimes be overcome with excess thermal energy.

  • Monitor Reaction Progress Closely: Use TLC or GC-MS to monitor the reaction. Once the starting material is consumed, stop the reaction immediately to prevent further reduction of the desired product.

  • Modify the Hydrogen Source: If you are using high-pressure hydrogen gas, consider reducing the pressure or switching to a milder transfer hydrogenation source, such as sodium formate. This can provide a more controlled delivery of the hydride.[4]

  • Consider a Different Catalyst: Some catalysts are inherently more active than others. If you are using a very active catalyst like Pearlman's catalyst (Pd(OH)₂/C), consider switching to a standard 5% or 10% Pd/C.

Problem 3: Incomplete De-iodination with Catalyst Deactivation

Symptoms:

  • The reaction starts but then stops, leaving a mixture of starting material and the desired mono-dehalogenated product.

  • You may observe the formation of palladium black.

Plausible Causes and Solutions:

Plausible CauseRecommended SolutionScientific Rationale
Iodide Poisoning of Palladium Catalyst Consider switching from a Palladium catalyst to a Rhodium-based catalyst (e.g., Rh/C or Rh/TiO₂).[5]Rhodium has been shown to have a better tolerance to iodide poisoning compared to palladium in some dehalogenation reactions.[5]
Add a stoichiometric amount of a mild, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃).[7]The base can scavenge the HI that is formed during the reaction, preventing it from interfering with the catalyst.
Ligand Dissociation and Catalyst Agglomeration If using a ligand, ensure the metal-to-ligand ratio is optimal (often 1:1 or 1:2).An appropriate ligand stabilizes the active Pd(0) species and prevents it from aggregating into inactive palladium black.
Ensure efficient stirring.In heterogeneous catalysis, good agitation is essential to prevent localized high concentrations of reagents and byproducts at the catalyst surface.

Experimental Protocols

Representative Protocol for Selective De-iodination

This protocol is a representative example and may require optimization for your specific setup and scale.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate

  • Palladium on carbon (10% Pd/C)

  • Sodium formate (HCOONa)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • To this solution, add sodium formate (3.0-5.0 eq).

  • Carefully add 10% Pd/C (5-10 mol%) to the flask.

  • Seal the flask and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Influence of Catalyst on Dehalogenation Selectivity

The following table illustrates the expected outcomes based on catalyst choice, drawing from literature on similar polyhalogenated phenols.[5]

EntryCatalystProduct(s)Observation
110% Pd/CMethyl 5-bromo-2-hydroxybenzoateDesired Outcome: High conversion and selectivity under optimized conditions.
210% Pd/C (sub-optimal conditions)Mixture of starting material and desired productTroubleshooting Scenario: Incomplete reaction, possibly due to iodide poisoning of the catalyst.
35% Rh/CMethyl 5-bromo-2-hydroxybenzoatePotential Solution: Rhodium may offer better resistance to catalyst deactivation by iodide, leading to higher conversion.

Mechanistic Visualization

The selective de-iodination proceeds via a standard palladium-catalyzed cross-coupling cycle, with the key selectivity step being the initial oxidative addition.

G pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition Intermediate Ar-Pd(II)(I)L₂ pd0->ox_add Oxidative Addition (C-I bond is more reactive than C-Br bond) substrate {Substrate | Methyl 5-bromo-2-hydroxy-3-iodobenzoate} substrate->ox_add hydride_complex Hydride Complex Ar-Pd(II)(H)L₂ ox_add->hydride_complex Hydride Transfer hydride_source {Hydride Source | e.g., [H]⁻ from HCOONa} hydride_source->hydride_complex hydride_complex->pd0 Reductive Elimination product {Product | Methyl 5-bromo-2-hydroxybenzoate} hydride_complex->product

Caption: Catalytic cycle for selective de-iodination.

References

  • Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3615–3621. [Link]

  • Cahiez, G., & Moyeux, A. (2010). Iron-Catalyzed Dehalogenation of Aryl Halides. Chemical Communications, 46(42), 7972-7974. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207–220. [Link]

  • Sun, J., Qu, X., et al. (2024). Catalytic hydrodehalogenation activity and selectivity of polyiodinated phenolic disinfection byproducts at ambient conditions. Science of The Total Environment, 939, 173905. [Link]

  • Fu, G. C., et al. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(35), 14342–14345. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Science.gov. (n.d.). polyhalogenated aromatic compounds: Topics. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • Chen, C., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(17), 5895–5902. [Link]

  • Lipshutz, B. H., et al. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]

  • Beller, M., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(21), 6046-6052. [Link]

  • Chen, C. T., et al. (2005). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Synlett, 2005(12), 1955-1957. [Link]

  • Kim, J. H., et al. (2011). Pd-catalyzed Dehalogenation of Aromatic Halides Under Solvent-free Conditions Using Hydrogen Balloon. Bulletin of the Korean Chemical Society, 32(3), 1074-1076. [Link]

  • Wang, Y., et al. (2024). Photoelectrochemical-induced heterogeneous catalytic selective dehalogenation coupling of alkyl halides with thiophenols via interfacial charge transfer. Green Chemistry. [Link]

  • Gronert, S., et al. (2014). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 79(18), 8565–8574. [Link]

  • Lipshutz, B. H., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1122–1125. [Link]

  • Cramer, C. J., et al. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904–10911. [Link]

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in Reactions of Polyhalogenated Aromatics

Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in reactions involving polyhalogenated aromatic compounds. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in reactions involving polyhalogenated aromatic compounds. This guide is designed for researchers, medicinal chemists, and material scientists who encounter the challenge of selectively functionalizing one halogen position over another. Here, we dissect common experimental issues, provide in-depth troubleshooting guides, and explain the fundamental principles governing selectivity.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding regioselectivity control.

Q1: My Suzuki-Miyaura coupling on a dibromoarene is giving me a mixture of mono-arylated products with poor regioselectivity. What is the first parameter I should investigate?

A1: The first and often most impactful parameter to investigate is the ligand used to support the palladium catalyst. The steric and electronic properties of the phosphine ligand play a pivotal role in differentiating between electronically and sterically distinct C-Br bonds. Bulky, electron-rich ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos), can enhance selectivity by discriminating based on the steric environment around the halogen. For instance, a less sterically hindered bromine will typically react preferentially. Conversely, changing the ligand can sometimes invert selectivity.

Q2: I am attempting a Buchwald-Hartwig amination on a polyhalogenated heterocycle and observing reaction at the "wrong" halogen. How can I steer the selectivity?

A2: Controlling regioselectivity in Buchwald-Hartwig aminations on polyhalogenated heterocycles often comes down to a subtle interplay of factors.[1][2] Key aspects to consider are:

  • Catalyst System: Switching between monodentate and bidentate ligands can significantly alter the outcome.[3] For example, bidentate ligands like Xantphos may favor a specific position due to their defined bite angle, while monodentate ligands might offer different selectivity profiles.[3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the active catalytic species and, consequently, the regioselectivity.[4][5][6][7] A switch from a nonpolar solvent like toluene to a polar aprotic solvent like DMF or acetonitrile can sometimes reverse the site of reaction.[4][7]

  • Base: The choice of base can also be critical. While strong, non-coordinating bases like sodium tert-butoxide are common, exploring other options like K₃PO₄ or Cs₂CO₃ might provide a different regiochemical outcome.

Q3: How do I predict which halogen will react first in a polyhalogenated aromatic system?

A3: Predicting the site of initial reaction relies on understanding the underlying electronic and steric landscape of your substrate. Generally, the reaction proceeds via oxidative addition of the palladium catalyst to the most electrophilic carbon-halogen bond.[8] Key predictive factors include:

  • Electronic Effects: Electron-withdrawing groups will activate ortho and para positions towards oxidative addition, making the C-X bond at that site more reactive.[8][9] Conversely, electron-donating groups deactivate these positions.

  • Steric Hindrance: Less sterically encumbered halogens are generally more accessible to the bulky catalyst complex and will react faster.[10]

  • Computational Modeling: For complex systems, Density Functional Theory (DFT) calculations can predict the lowest energy transition state for oxidative addition at each halogenated position, providing a reliable forecast of regioselectivity.[11][12][13][14]

Q4: Can I use a directing group to control regioselectivity in C-H activation of a polyhalogenated arene?

A4: Absolutely. Directing groups are a powerful strategy for achieving high regioselectivity in C-H functionalization.[15] A functional group capable of coordinating to the transition metal catalyst (e.g., amides, carboxylic acids, pyridines) can deliver the catalyst to a specific C-H bond, typically in the ortho position.[16] This approach can override the inherent electronic preferences of the aromatic system, allowing for functionalization at otherwise disfavored positions.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Cross-Coupling of Dihaloarenes

Symptoms:

  • Formation of a statistical mixture of regioisomers.

  • Reaction at multiple sites, leading to poly-arylated byproducts.

  • Low overall yield due to lack of selectivity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Suzuki Regioselectivity Start Poor Regioselectivity Observed Ligand Step 1: Modify Ligand System Start->Ligand Initial Check Temp Step 2: Adjust Reaction Temperature Ligand->Temp If no improvement Success Regioselectivity Improved Ligand->Success If successful Solvent Step 3: Screen Solvents Temp->Solvent If still mixed Temp->Success If successful Base Step 4: Change the Base Solvent->Base Final parameter check Solvent->Success If successful Base->Success If successful

Caption: Troubleshooting workflow for poor Suzuki regioselectivity.

Detailed Steps & Explanations:

  • Modify the Ligand: This is your primary lever for control. The choice of ligand directly influences the steric and electronic environment of the palladium center, which in turn dictates its selectivity for different C-X bonds.

    • Action: Switch from a standard ligand like PPh₃ to a bulkier, more electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) or a Josiphos-type ligand.

    • Causality: Bulky ligands increase the steric demand of the catalyst, making it more sensitive to the steric environment of the halogen. This often leads to preferential reaction at the less hindered site.

  • Adjust Reaction Temperature: Lowering the temperature can often enhance selectivity.

    • Action: Decrease the reaction temperature in 10-20°C increments.

    • Causality: At lower temperatures, the kinetic differences between the oxidative addition at the two halogen sites become more pronounced. The reaction will favor the pathway with the lower activation energy, which is often the more electronically favored or less sterically hindered position.

  • Screen Solvents: Solvent polarity and coordinating ability can influence the active catalytic species.[4][5][6][7]

    • Action: If using a nonpolar solvent like toluene, try a polar aprotic solvent like 1,4-dioxane, DMF, or acetonitrile.

    • Causality: Polar solvents can stabilize charged intermediates in the catalytic cycle differently, potentially altering the regiochemical outcome.[4][7] Some solvents may also coordinate to the palladium center, changing its reactivity.[7]

  • Change the Base: While often considered secondary for selectivity, the base can play a role.

    • Action: If using a strong base like Na₂CO₃, consider a weaker base like K₃PO₄ or KF.

    • Causality: The base is involved in the transmetalation step. Changing the base can alter the rate of this step relative to the initial oxidative addition, which can sometimes influence the overall regioselectivity.

Data-Driven Ligand Selection for Dibromobenzene Derivatives:

LigandTypical Selectivity ProfileKey Feature
PPh₃Often low selectivityStandard, less sterically demanding
SPhos High selectivity for less hindered BrBulky, electron-rich biarylphosphine
XPhos Excellent for sterically challenging couplingsVery bulky, promotes difficult oxidative additions
Josiphos Can provide alternative selectivityFerrocene-based, different steric profile
Issue 2: Uncontrolled Halogen-Metal Exchange in ortho-Lithiation Attempts

Symptoms:

  • Formation of multiple products resulting from lithiation at different positions.

  • Loss of halogen atoms leading to dehalogenated byproducts.

  • Low yield of the desired regioisomer after quenching with an electrophile.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: ortho-Lithiation Selectivity Start Poor Regioselectivity Base Step 1: Select Appropriate Lithiating Agent Start->Base Temp Step 2: Precise Temperature Control Base->Temp If still poor Success High Regioselectivity Achieved Base->Success If successful Additive Step 3: Use Coordinating Additives Temp->Additive If side reactions occur Temp->Success If successful Trapping Step 4: In-situ Trapping Additive->Trapping To prevent decomposition Additive->Success If successful Trapping->Success If successful

Caption: Workflow for troubleshooting ortho-lithiation reactions.

Detailed Steps & Explanations:

  • Select the Appropriate Lithiating Agent: The choice of organolithium reagent is crucial.

    • Action: For substrates with acidic protons ortho to a directing group, use a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) instead of n-BuLi or t-BuLi.[16]

    • Causality: LDA and LTMP are strong bases but poor nucleophiles, which minimizes competitive nucleophilic addition to the aromatic ring. For halogen-metal exchange, the reactivity order is typically I > Br > Cl. Using a less reactive organolithium can help discriminate between different halogens.

  • Precise Temperature Control: These reactions are highly temperature-sensitive.

    • Action: Maintain very low temperatures, typically -78°C or even lower.

    • Causality: Lithiated intermediates of polyhalogenated aromatics can be unstable and may eliminate to form arynes at higher temperatures (e.g., above -40°C).[17] Low temperatures are essential to maintain the integrity of the desired organolithium species before quenching.

  • Use Coordinating Additives: Additives can sequester the lithium cation and modify the reactivity of the base.

    • Action: Include additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Hexamethylphosphoramide (HMPA) in the reaction mixture.

    • Causality: These additives break up organolithium aggregates and chelate to the lithium cation, increasing the basicity and kinetic rate of the deprotonation.[16] This can lead to cleaner and more selective lithiation.

  • In-situ Trapping: Quench the organolithium as it is formed.

    • Action: Perform the lithiation in the presence of the electrophile (e.g., TMSCl, tributyltin chloride).[17]

    • Causality: This "in-situ trapping" or "Barbosa" condition ensures that the unstable organolithium intermediate is immediately consumed by the electrophile, preventing decomposition, aryne formation, or equilibration to a different regioisomer.[17]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

This protocol aims for selective functionalization at the C4 position, which is typically less reactive than the C2 position. This can be achieved by carefully selecting the ligand and reaction conditions.

Materials:

  • 2,4-Dibromopyridine

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%, for a PPh₃:Pd ratio of 2:1)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv) in a small amount of toluene.

  • Add the catalyst premix to the Schlenk flask, followed by the toluene/H₂O solvent mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heat the reaction to 100°C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Selectivity: In this specific case, using a low PPh₃:Pd ratio has been shown to favor C4 selectivity.[18] This is an example of how diverging from standard conditions can lead to unconventional and useful regiochemical outcomes.[18]

References

  • Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC. (2022-05-24). Retrieved from [Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity - ResearchGate. Retrieved from [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Request PDF - ResearchGate. Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Retrieved from [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Organometallics - ACS Publications. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Retrieved from [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - PubMed. (2020-06-05). Retrieved from [Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed. (2020-10-20). Retrieved from [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF - ResearchGate. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019-04-08). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - York Research Database. (2019-04-08). Retrieved from [Link]

  • Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes - Chemical Society Reviews (RSC Publishing). (2007-04-27). Retrieved from [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - American Chemical Society - ACS Figshare. (2020-05-22). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021-08-17). Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - ResearchGate. Retrieved from [Link]

  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed. (2015-07-23). Retrieved from [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Retrieved from [Link]

  • Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems - PubMed. Retrieved from [Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - ResearchGate. (2020-11-19). Retrieved from [Link]

  • Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions | Request PDF - ResearchGate. Retrieved from [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions.. Retrieved from [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. Retrieved from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E. (2025-06-03). Retrieved from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Retrieved from [Link]

  • Regioselective control of biocatalytic C–H activation and halogenation | bioRxiv. (2022-08-05). Retrieved from [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Retrieved from [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. Retrieved from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Retrieved from [Link]

  • Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - NIH. Retrieved from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH. (2020-10-20). Retrieved from [Link]

  • Boron Directed Regioselective Aromatic Ortho- Functionalizations - GUPEA. (2025-03-14). Retrieved from [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach - PMC - PubMed Central. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03). Retrieved from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Retrieved from [Link]

  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - RSC Publishing. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23). Retrieved from [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Retrieved from [Link]

  • Zeolites and C-H activation: A rational control of the regioselectivity - KU Leuven Research. Retrieved from [Link]

  • Selectivity and reactivity in C-H activation - YouTube. (2024-01-16). Retrieved from [Link]

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. Retrieved from [Link]

Sources

Optimization

"stability of Methyl 5-bromo-2-hydroxy-3-iodobenzoate to strong acids"

Technical Support Center: Methyl 5-bromo-2-hydroxy-3-iodobenzoate Introduction This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 5-bromo-2-hyd...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 5-bromo-2-hydroxy-3-iodobenzoate. Understanding the stability of this highly functionalized aromatic compound, particularly in the presence of strong acids, is critical for predicting its behavior during synthesis, purification, formulation, and in physiological environments such as the gastric tract[1][2]. This document provides in-depth answers to frequently asked questions, troubleshooting protocols, and predictive insights based on established principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Methyl 5-bromo-2-hydroxy-3-iodobenzoate when exposed to strong acids?

The most significant stability issue is the acid-catalyzed hydrolysis of the methyl ester functional group .[3][4] This reaction is a reversible process where the ester reacts with water in the presence of an acid catalyst (like HCl or H₂SO₄) to yield the corresponding carboxylic acid and methanol.[5][6][7] Given that strong acid solutions are typically aqueous, the presence of water makes this degradation pathway highly probable. To favor the hydrolysis products, an excess of water is often used, which drives the equilibrium forward.[4]

Q2: What are the expected degradation products from acid-catalyzed hydrolysis?

The primary degradation products are 5-bromo-2-hydroxy-3-iodobenzoic acid and methanol .

  • dot

    degradation_products start Methyl 5-bromo-2-hydroxy-3-iodobenzoate product1 5-bromo-2-hydroxy-3-iodobenzoic acid start->product1 H₃O⁺ / H₂O product2 Methanol start->product2 H₃O⁺ / H₂O

    Caption: Primary degradation pathway in strong acid.

Q3: What is the mechanism of acid-catalyzed ester hydrolysis?

The reaction proceeds through a well-established multi-step mechanism.[4][6][7]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions.[4][5] This step makes the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon.[7] This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added water molecule to the methoxy (-OCH₃) group, converting it into a better leaving group (methanol).[6][7]

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.[5][7]

  • Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product.[6]

  • dot

    hydrolysis_mechanism cluster_steps Acid-Catalyzed Ester Hydrolysis Mechanism step1 1. Protonation of Carbonyl step2 2. Nucleophilic Attack by H₂O step1->step2 step3 3. Proton Transfer step2->step3 step4 4. Elimination of Methanol step3->step4 step5 5. Deprotonation step4->step5 product Carboxylic Acid + Catalyst step5->product

    Caption: Step-wise mechanism of ester hydrolysis.

Q4: Can other side reactions occur under harsh acidic conditions?

Yes, while ester hydrolysis is the primary concern, other reactions are possible, especially under forcing conditions (e.g., high temperatures, fuming acids).

  • Electrophilic Aromatic Substitution (Sulfonation): If concentrated sulfuric acid is used, sulfonation of the aromatic ring can occur.[8][9] The hydroxyl group is a powerful activating, ortho/para-directing substituent.[10] The available position for electrophilic attack is para to the hydroxyl group (position 4). The reaction is temperature-dependent; at lower temperatures, the ortho product is often favored kinetically, while at higher temperatures, the para product is the thermodynamically stable isomer.[11][12]

  • Protodehalogenation: Although aromatic C-Halogen bonds are generally stable, they can be cleaved under strongly acidic conditions, particularly the C-I bond, which is weaker than the C-Br bond. This reaction, known as protodehalogenation (replacement of a halogen with a proton), is less common but should be considered under extreme conditions or during prolonged heating.

  • dot

    side_reactions start Methyl 5-bromo-2-hydroxy-3-iodobenzoate hydrolysis Ester Hydrolysis (Primary) start->hydrolysis Major Pathway sulfonation Sulfonation (with conc. H₂SO₄) start->sulfonation Side Reaction dehalogenation Protodehalogenation (Harsh Conditions) start->dehalogenation Side Reaction

    Caption: Potential reaction pathways in strong acid.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability study.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reversed-phase C18 column with a UV detector is suitable. A gradient elution using a buffered mobile phase (e.g., acetonitrile and water with 0.1% formic or phosphoric acid) can effectively separate the parent compound from its more polar degradation product (the carboxylic acid).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile degradation products like methanol and can also be used to analyze the parent compound and its carboxylic acid derivative after appropriate derivatization (e.g., silylation).[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation of the degradation products. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal would confirm hydrolysis.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
Rapid disappearance of the starting material peak in HPLC. The acidic conditions (concentration, temperature) are too harsh, leading to accelerated ester hydrolysis.Reduce the acid concentration, lower the reaction temperature, or decrease the incubation time. Perform a time-course experiment to determine the degradation rate.
Multiple unexpected peaks appear in the chromatogram. Side reactions such as sulfonation or protodehalogenation may be occurring. The compound itself might be impure.Analyze the unexpected peaks using LC-MS or GC-MS to identify their structures. If sulfonation is suspected (when using H₂SO₄), switch to a non-sulfonating acid like HCl. Verify the purity of the starting material.
Poor peak shape or retention time shifts in HPLC. The pH of the mobile phase is not optimal for analyzing both the ester (neutral) and the resulting carboxylic acid (ionizable). The carboxylic acid may interact with the column packing.Buffer the mobile phase to a pH of around 2.5-3.0. This ensures the carboxylic acid is fully protonated, leading to better peak shape and consistent retention.
Formation of a colored solution during the experiment. The highly activated phenolic ring may be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing acids (like nitric acid).[10]Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid using strongly oxidizing acids unless specifically studying oxidative degradation.

Experimental Protocols

Protocol 1: General Stability Assessment in Strong Acid

This protocol outlines a procedure to evaluate the rate of hydrolysis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Materials:

  • Methyl 5-bromo-2-hydroxy-3-iodobenzoate

  • Strong Acid (e.g., 1M HCl, 1M H₂SO₄)

  • Quenching Solution (e.g., 1M NaOH or a suitable buffer)

  • HPLC-grade Acetonitrile and Water

  • Class A volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the test compound in acetonitrile.

  • Reaction Setup: In a thermostated vessel, place a known volume of the strong acid solution (e.g., 9.9 mL) and allow it to equilibrate to the desired temperature (e.g., 25°C, 40°C, 60°C).

  • Initiation of Reaction: At time t=0, add a small volume of the stock solution (e.g., 0.1 mL) to the acid, vortex immediately, and start a timer. This creates a starting concentration of ~10 µg/mL.

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1.0 mL) of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing an equivalent or slight excess of the quenching solution. This stops the acid-catalyzed hydrolysis.

  • Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Analysis: Inject the prepared samples onto the HPLC system and quantify the remaining parent compound against a calibration curve.

  • dot

    experimental_workflow prep 1. Prepare Stock Solution (1 mg/mL in ACN) setup 2. Equilibrate Acid (e.g., 1M HCl at 40°C) prep->setup initiate 3. Initiate Reaction (Add stock to acid at t=0) setup->initiate sample 4. Sample at Time Points (t=0, 1, 2, 4... hrs) initiate->sample quench 5. Quench Sample (Neutralize with base) sample->quench analyze 6. Analyze by HPLC quench->analyze data 7. Plot % Remaining vs. Time analyze->data

    Caption: Workflow for stability testing experiment.

Protocol 2: Recommended HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 60% A, ramp to 10% A over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Summary: Predicted Stability Profile

The following table provides a predictive summary of the compound's stability based on general chemical principles. Actual experimental data is required for confirmation.

Condition Acid Type Temperature Primary Degradation Pathway Expected Rate of Degradation Potential Side Reactions
Mild0.1M HCl25°CEster HydrolysisSlowNegligible
Moderate1M HCl40°CEster HydrolysisModerateNegligible
Harsh1M H₂SO₄80°CEster HydrolysisFastSulfonation possible with prolonged exposure
ExtremeConc. H₂SO₄>100°CEster Hydrolysis & Ring DecompositionVery FastSulfonation, Protodehalogenation, Oxidation

References

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  • Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Vedantu. (n.d.). Phenol when it first reacts with concentrated sulphuric acid. Retrieved from [Link]

  • DocBrown. (n.d.). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Retrieved from [Link]

  • Quora. (2015, April 20). What are the products formed from phenol and concentrated sulfuric acid?. Retrieved from [Link]

  • Wikipedia. (2024). Phenol. Retrieved from [Link]

  • Filo. (2025, September 23). What happens when phenol reacts with concentrated sulfuric acid at 373 K?. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. PubMed. Retrieved from [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]

  • Simple Science. (n.d.). Basic hydrolysis of methyl salicylate to produce salicylic acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Phenol Electrophilic substitution rxn.
  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis (video). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 26). Reaction of phenol with concentrated sulfuric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link]

  • YouTube. (2023, January 12). ortho & para phenol sulphonic acid| Organic Chemistry|Class-12|. Retrieved from [Link]

  • ResearchGate. (n.d.). On-Line Trace Monitoring of Volatile Halogenated Compounds in Air by Improved Thermal Desorption-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2006). Developments in the analysis of volatile halogenated compounds. Retrieved from [Link]

  • Sci-Hub. (2006). Developments in the analysis of volatile halogenated compounds. Retrieved from [Link]

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-iodobenzoate. Retrieved from [Link]

  • Gu, Z., et al. (2019). A Systematic Review of Gastric Acid-Reducing Agent-Mediated Drug–Drug Interactions with Orally Administered Medications. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. Retrieved from [Link]

  • Deranged Physiology. (2024). Drugs that influence gastric fluid pH and volume. Retrieved from [Link]

  • Celerion. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Catalyst Removal from Methyl 5-bromo-2-hydroxy-3-iodobenzoate Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of metal catalysts from reactions involving Methyl 5-bromo-2-hydroxy-3-iodobenzoate . Given its structure, this compound is a versatile synthon frequently employed in metal-catalyzed cross-coupling reactions, making efficient catalyst removal a critical step for ensuring the purity, stability, and safety of subsequent compounds.[1]

The following sections are designed to help you diagnose issues and select the most effective workup procedure for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - First-Line Strategies

This section addresses the most common initial queries regarding catalyst workup.

Q1: I've just finished a cross-coupling reaction with Methyl 5-bromo-2-hydroxy-3-iodobenzoate. Which catalyst was likely used and how does that affect my workup plan?

Your choice of reaction directly dictates the catalyst used. Methyl 5-bromo-2-hydroxy-3-iodobenzoate is primarily used in two classes of reactions:

  • Palladium-Catalyzed Reactions: The carbon-iodine bond is significantly more reactive towards palladium catalysts than the carbon-bromine bond.[1] Therefore, if you performed a Suzuki-Miyaura, Heck, or Sonogashira coupling targeting the iodo-position, you have a palladium catalyst in your reaction mixture. These can be heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Copper-Catalyzed Reactions: Ullmann-type reactions, which form C-O, C-N, or C-S bonds, traditionally use copper catalysts (e.g., CuI, Cu₂O).[2]

The fundamental difference between a heterogeneous (solid, insoluble) and homogeneous (soluble) catalyst is the primary determinant for your removal strategy.

Q2: My catalyst is heterogeneous (e.g., Palladium on Carbon, Pd/C). What is the standard removal procedure?

For insoluble, solid-supported catalysts, the primary removal method is physical filtration. However, fine catalyst particles can often pass through standard filter paper, leading to a grey or black filtrate. The industry-standard solution is filtration through a pad of diatomaceous earth (Celite).

Causality: Celite is a porous, inert filter aid that forms a fine filtration bed. This bed traps the microscopic catalyst particles that would otherwise pass through conventional filter paper.[3] Pre-wetting the Celite pad ensures efficient trapping from the moment the solution is added.

A detailed, step-by-step protocol for this procedure is provided in the section below.

Q3: My catalyst is homogeneous (soluble). What are my primary options for removal?

Soluble catalysts require a chemical or physicochemical approach to separate them from the desired organic product. The main strategies include:

  • Aqueous Extraction/Washing: Effective for removing ionic metal salts. For copper catalysts, washing with an aqueous solution of a chelating agent like EDTA or ammonia is highly effective.[4] Ammonia forms a deep blue copper complex that is extracted into the aqueous layer, providing a visual indicator of removal.

  • Adsorption: Passing the reaction mixture through a plug of an adsorbent material like silica gel, neutral alumina, or activated carbon can trap the metal catalyst.[5] This is often sufficient for removing trace amounts of residual catalyst.

  • Metal Scavengers: These are solid-supported or soluble reagents with functional groups (e.g., thiols, amines) that have a high affinity for the metal, binding it tightly. The resulting complex can then be removed by filtration. This is one of the most effective methods for reducing metal content to parts-per-million (ppm) levels.[6][7]

  • Precipitation/Crystallization: Sometimes, the catalyst can be precipitated by adding an anti-solvent. Alternatively, crystallizing your desired product will often leave the soluble catalyst behind in the mother liquor.

Part 2: Troubleshooting Guide - Addressing Specific Workup Failures

This section is structured to help you solve specific problems encountered during catalyst removal.

Scenario 1: "I filtered my Pd/C reaction through Celite, but the filtrate is still grey and cloudy."
Possible Cause Explanation Troubleshooting Steps & Solutions
Colloidal Palladium Formation The reaction conditions may have generated extremely fine, colloid-sized palladium particles that can pass through even a well-packed Celite bed.1. Adsorption Treatment: Stir the filtrate with a small amount of activated carbon for 15-30 minutes, then re-filter through a fresh Celite pad.[8] 2. Use a Finer Filter: Filter the solution through a syringe filter with a fine, chemical-resistant membrane (e.g., a 0.45 µm or 0.22 µm PTFE filter) after the initial Celite filtration.[6][8] 3. Double Filtration: Simply passing the filtrate through a second, fresh Celite pad can sometimes resolve the issue.[6]
Improperly Packed Celite Bed An uneven or cracked Celite bed can create channels, allowing the catalyst particles to bypass the filter aid.1. Repack the Filter: Ensure the Celite bed is at least 1-2 cm thick and is settled evenly before adding your reaction mixture.[3] 2. Pre-wet the Pad: Always pre-wet the Celite pad with the reaction solvent to ensure it is properly settled and to prevent it from disturbing when the reaction mixture is added.[3]
Scenario 2: "I used a metal scavenger, but my final product is still contaminated with palladium."
Possible Cause Explanation Troubleshooting Steps & Solutions
Incorrect Scavenger Selection The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[6]1. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based, phosphine-based) on a small aliquot of your reaction mixture to identify the most effective one. 2. Consult Supplier Data: Review the technical data sheets from the scavenger manufacturer for guidance on solvent compatibility and metal specificity.
Insufficient Scavenger or Time Scavenging is a chemical reaction. Insufficient equivalents of the scavenger, or not allowing enough time for it to react, will result in incomplete removal.1. Increase Stoichiometry: Increase the equivalents of the scavenger used (e.g., from 5 eq. to 10 eq. relative to the catalyst). 2. Increase Reaction Time/Temperature: Allow the scavenger to stir with the reaction mixture for a longer period (e.g., 4-12 hours). Gentle heating (e.g., to 40-50 °C) can also increase the rate of scavenging, provided your product is stable.
Scenario 3: "My attempt to wash out a copper catalyst with an aqueous solution resulted in a persistent emulsion."
Possible Cause Explanation Troubleshooting Steps & Solutions
Similar Polarities of Phases The presence of polar organic solvents and salts can lead to the formation of stable emulsions that do not separate easily.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This dramatically increases the polarity of the aqueous phase, helping to break the emulsion and force a cleaner separation. 2. Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture can force the separation of the layers. 3. Filter through Celite: Passing the entire emulsified mixture through a pad of Celite can sometimes break the emulsion.
Part 3: Visualized Workflow & Experimental Protocols
Decision Workflow for Catalyst Removal

This diagram outlines a logical sequence of steps to select the appropriate workup procedure.

Catalyst Removal Workflow start Reaction Complete catalyst_type Identify Catalyst Type start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Solid homo Homogeneous (e.g., Pd(PPh₃)₄, CuI) catalyst_type->homo Soluble celite_filter Filter through Celite Pad hetero->celite_filter homo_metal Identify Metal homo->homo_metal filtrate_check Check Filtrate Clarity celite_filter->filtrate_check clear Clear Filtrate: Proceed to further purification filtrate_check->clear Clear cloudy Cloudy/Grey Filtrate filtrate_check->cloudy Not Clear final_check Check Purity (TLC, NMR) & Metal Content (ICP-MS) clear->final_check troubleshoot_filter Troubleshoot Filtration: - Re-filter w/ Carbon - Use 0.45µm PTFE filter cloudy->troubleshoot_filter troubleshoot_filter->final_check palladium Palladium homo_metal->palladium Pd copper Copper homo_metal->copper Cu scavenger Use Metal Scavenger (e.g., Thiol-based) palladium->scavenger aq_wash Aqueous Wash (EDTA or Ammonia) copper->aq_wash scavenger->final_check aq_wash->final_check

Caption: Decision workflow for selecting the appropriate catalyst removal technique.

Detailed Experimental Protocols
Protocol 1: Standard Celite Filtration for Heterogeneous Catalysts
  • Prepare the Filter Funnel: Select a Büchner or sintered glass funnel. Place one piece of filter paper that fits the funnel diameter.

  • Add Celite: Pour a layer of Celite into the funnel, aiming for a depth of 1-2 cm. Gently tap the side of the funnel to level the surface.

  • Wet the Pad: With the funnel under gentle vacuum, pour the reaction solvent over the Celite pad until it is fully wetted and solvent drips through clearly. This compacts the pad.

  • Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[3] Gently pour the mixture onto the center of the Celite bed, avoiding disturbance of the pad.

  • Wash the Pad: After the entire mixture has passed through, wash the Celite pad with several portions of fresh solvent to ensure all of the product is recovered.

  • Collect the Filtrate: The combined filtrate now contains your product, free of the heterogeneous catalyst.

Protocol 2: Aqueous EDTA Wash for Copper Removal
  • Dilute the Reaction Mixture: Dilute the crude reaction mixture in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane). Transfer this solution to a separatory funnel.

  • Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.

  • Perform the Wash: Add a volume of the EDTA solution equal to the organic phase volume to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separate the Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution. Often, the first wash will be colored if significant copper is present, and the second will be colorless.[4]

  • Final Wash: Perform a final wash with brine to remove residual water from the organic layer before drying (e.g., with MgSO₄ or Na₂SO₄) and concentrating.

Protocol 3: General Procedure for Using a Solid-Supported Scavenger
  • Choose the Scavenger: Select an appropriate scavenger based on the metal catalyst (e.g., a thiol-functionalized silica for palladium).

  • Add Scavenger: To the crude reaction mixture solution, add the solid-supported scavenger (typically 5-10 equivalents relative to the moles of catalyst used).

  • Stir: Stir the resulting slurry at room temperature or with gentle heating (40-50 °C) for 2 to 12 hours. Monitor the removal by taking aliquots and analyzing for residual metal if possible.

  • Filter: Filter the mixture through a simple filter paper or a cotton plug in a pipette to remove the scavenger beads.

  • Wash: Wash the filtered scavenger beads with a fresh portion of the solvent to recover any adsorbed product.

  • Collect the Filtrate: The combined filtrate is now ready for solvent removal and further purification.

References
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Matyjaszewski Polymer Group, Carnegie Mellon University. Catalyst Removal. [Link]

  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?[Link]

  • Sciencemadness Discussion Board. (2013). Removal of leached Palladium from reaction product. [Link]

  • ACS Publications. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Analysis of Synthesized Methyl 5-bromo-2-hydroxy-3-iodobenzoate

Introduction: The Critical Role of Purity in Chemical Synthesis Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic compound, serving as a valuable intermediate and building block in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a highly functionalized aromatic compound, serving as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its multi-halogenated structure offers several reactive sites for further chemical modification. However, the very nature of its synthesis can lead to a variety of impurities, including starting materials, regioisomers, and by-products from side reactions.

The purity of this intermediate is not merely a quality metric; it is a critical parameter that dictates the yield, purity, and safety profile of the final product. Impurities can lead to unpredictable reaction outcomes, reduced efficacy in biological applications, and potential toxicity. Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity assessment of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, grounded in experimental data and established scientific principles.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity testing of chemical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] For a molecule like Methyl 5-bromo-2-hydroxy-3-iodobenzoate, which possesses a strong UV chromophore, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice.

The Causality Behind the Method: The selection of RP-HPLC is deliberate. The stationary phase (typically C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Our analyte is a moderately nonpolar organic molecule. By carefully tuning the ratio of the organic solvent to water, we can control the retention time of the analyte on the column, allowing for excellent separation from both more polar and less polar impurities. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Detailed Experimental Protocol: RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.[2]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Methyl 5-bromo-2-hydroxy-3-iodobenzoate reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample and dissolve in 100 mL of diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

| Run Time | 25 minutes |

Gradient Elution Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0 50 50
15 5 95
20 5 95
20.1 50 50

| 25 | 50 | 50 |

4. Data Analysis & Self-Validation:

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing consistently.

  • Purity Calculation: The purity of the synthesized sample is typically calculated using the area percent method from the resulting chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness: The method's trustworthiness is established through validation, including specificity (ensuring the peak is not co-eluting with impurities), linearity, accuracy, and precision, as per ICH guidelines.[3]

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis, from initial setup to final purity determination.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile/Water) prep_sample Prepare Sample & Standard (0.1 mg/mL in Diluent) prep_mobile->prep_sample system_suitability System Suitability Test (5 Injections of Standard) prep_sample->system_suitability inject_sample Inject Synthesized Sample system_suitability->inject_sample acquire_data Acquire Chromatogram (25 min Run Time) inject_sample->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity final_report Generate Final Report calculate_purity->final_report

Caption: A flowchart of the HPLC purity analysis workflow.

Comparative Analysis with Alternative Methods

While HPLC is the preferred method, other techniques can provide complementary or, in some cases, primary data on the purity and identity of the synthesized compound.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR, particularly ¹H qNMR, is a powerful primary analytical method.[4] The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, one can determine the absolute purity (w/w %) of the sample.[6][7]

  • Advantages: Provides structural confirmation and purity in a single experiment. It is a "universal" detector for protons and does not require a chromophore.[8]

  • Disadvantages: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities.[9] Requires a high-purity, stable internal standard that does not have overlapping signals with the analyte.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in the gas phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.

  • Applicability: For Methyl 5-bromo-2-hydroxy-3-iodobenzoate, direct analysis is challenging due to its relatively low volatility and the presence of a free hydroxyl group. A derivatization step, such as silylation, would be necessary to convert the -OH group into a less polar, more volatile trimethylsilyl (TMS) ether.[10][11]

  • Advantages: Excellent separation efficiency for volatile compounds and provides definitive structural information from mass spectra.[12]

  • Disadvantages: The need for derivatization adds a step to the workflow, introducing potential for error. The compound may also degrade at the high temperatures used in the GC inlet.

Data-Driven Performance Comparison

The table below provides a semi-quantitative comparison of the primary analytical techniques for the purity analysis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

ParameterRP-HPLC-UV Quantitative ¹H NMR (qNMR) GC-MS (after Derivatization)
Primary Use Quantitative PurityAbsolute Purity & Structure IDImpurity Identification
Selectivity HighHigh (Structural)Very High (Mass)
Sensitivity (LOD/LOQ) Excellent (~0.01%)Moderate (~0.1-0.5%)Excellent (ng-pg level)
Precision (RSD) Excellent (<2%)Good (<3-5%)Good (<5%)
Analysis Time/Sample ~25-30 min~10-15 min~30-45 min (plus derivatization)
Key Advantage Robust, precise, and sensitive for routine QC.Absolute quantification without a specific reference standard for the analyte.[13]Definitive identification of volatile impurities.
Key Limitation Requires a UV chromophore; relative quantification.Lower sensitivity for trace impurities.Potential for thermal degradation; requires derivatization.

Discussion and Recommendations: Choosing the Right Tool

The choice of analytical method is dictated by the specific question being asked. The following decision-making framework can guide researchers.

Method_Selection start What is the analytical goal? goal1 Routine QC & Purity Assay (%) start->goal1 goal2 Absolute Purity (w/w %) & Structural Confirmation start->goal2 goal3 Identify an Unknown Impurity start->goal3 method1 Use RP-HPLC-UV goal1->method1 Yes method2 Use Quantitative NMR (qNMR) goal2->method2 Yes method3 Is impurity volatile? goal3->method3 Yes method4 Use GC-MS method3->method4 Yes method5 Use LC-MS method3->method5 No

Caption: A decision tree for selecting the appropriate analytical method.

  • For Routine Quality Control and Batch Release: RP-HPLC is the undisputed choice. Its high throughput, precision, and sensitivity make it ideal for determining the area percent purity and ensuring batch-to-batch consistency.

  • For Primary Characterization or Reference Standard Certification: Quantitative NMR (qNMR) is superior. It provides an absolute purity value that is not relative to other chromophoric impurities, offering a more "true" assessment of the compound's mass fraction. It simultaneously confirms the structure, adding a layer of identity assurance.

  • For Impurity Identification: When an unknown peak is observed in the HPLC chromatogram, hyphenated techniques are necessary. LC-MS would be the first choice to get the mass of the impurity directly. If the impurity is suspected to be a volatile starting material, GC-MS (after derivatization of the main component) can be a powerful tool for identification.

Conclusion

The purity analysis of synthesized Methyl 5-bromo-2-hydroxy-3-iodobenzoate requires a well-reasoned analytical strategy. While RP-HPLC with UV detection stands out as the most practical, robust, and sensitive method for routine quantitative purity assessment, it provides a relative purity value. For absolute quantification and structural verification, qNMR is an invaluable and orthogonal technique. GC-MS serves a more specialized role in identifying volatile impurities, provided the challenges of derivatization and thermal stability are addressed. By understanding the strengths and limitations of each method, researchers and drug development professionals can select the appropriate tool to ensure the quality, safety, and reliability of their synthesized chemical entities.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • St-Onge, A., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.

  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health.

  • St-Onge, A., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate.

  • National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group.

  • Apostu, S., & Cioran, D. (2020). Determination of Phenolic Compounds from Wine Samples by GC/MS System. IntechOpen.

  • Frankis, C., & Ramos, P. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd.

  • Psathaki, M., et al. (2005). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate.

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration.

  • Majoul-Haddad, T., et al. (2013). GC/MS analysis of phenolic compounds. ResearchGate.

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.

  • Dong, M. W. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.

  • Reddit User Discussion. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit.

  • Kumar, P., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.

  • Berridge, J. C. A Practical Guide to Analytical Method Validation. gmpua.com.

  • QbD Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? QbD Group.

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS.

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.

  • Allan Chemical Corporation. (2024). 5 Ways Solvent Purity Impacts HPLC Results. Allan Chemical Corporation.

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Comparative

The Decisive Halogen: A Comparative Guide to C-Br vs. C-I Bond Reactivity in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide in a cross--coupling reaction is a critical decision that can significantly impact reaction efficienc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide in a cross--coupling reaction is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in three cornerstone cross-coupling reactions: Suzuki, Heck, and Sonogashira. By delving into the fundamental principles and providing supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

The Fundamental Divide: Bond Strength and Oxidative Addition

The disparate reactivity of C-Br and C-I bonds is fundamentally rooted in their differing bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond. For instance, the BDE for iodobenzene is approximately 213 kJ/mol, whereas for bromobenzene, it is around 285 kJ/mol.[1] This lower BDE for the C-I bond means that less energy is required to cleave it, making aryl iodides generally more reactive in the crucial oxidative addition step of most cross-coupling catalytic cycles.[2][3]

Oxidative addition, the initial step in many palladium- and nickel-catalyzed cross-coupling reactions, involves the insertion of the low-valent metal catalyst into the carbon-halogen bond.[4][5] The rate of this step is typically the rate-determining step and follows the general trend: C-I > C-Br >> C-Cl.[3][6] This trend is a direct consequence of the bond strengths, with the weaker C-I bond undergoing oxidative addition more readily.[2]

However, it is a misconception to assume that oxidative addition is the sole determinant of overall catalytic efficiency. Other factors, such as ligand effects, the stability of intermediates, and the specific mechanism of the cross-coupling reaction, can play significant roles.[7]

Visualizing the Catalytic Cycle: The Central Role of Oxidative Addition

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the initial oxidative addition step where the choice between a C-Br and a C-I bond has the most significant impact.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)-L₂ (X = Br, I) Pd(0)L2->ArPd(II)XL2 Ar-X OxAdd Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)(R')-L₂ ArPd(II)XL2->ArPd(II)R'L2 R'-M Transmetalation Transmetalation ArPd(II)R'L2->Pd(0)L2 Product Ar-R' ArPd(II)R'L2->Product Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling reactions.

Suzuki Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling, a powerful tool for the formation of C-C bonds, typically exhibits a clear reactivity preference for aryl iodides over aryl bromides.[4] This is largely attributed to the faster rate of oxidative addition of the C-I bond to the palladium(0) catalyst.

Aryl HalideRelative ReactivityTypical ConditionsNotes
Aryl Iodide (Ar-I) HighRoom temperature to mild heating (e.g., 50-80 °C)Often the substrate of choice for high reactivity and mild conditions.
Aryl Bromide (Ar-Br) Moderate to HighOften requires higher temperatures (e.g., 80-110 °C) and/or more activating ligands.More cost-effective and readily available than many aryl iodides.

Experimental Protocol: A Comparative Suzuki Coupling

To illustrate the difference in reactivity, consider the following representative protocol for the coupling of 4-iodotoluene and 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 4-Iodotoluene or 4-Bromotoluene

  • Phenylboronic acid

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2 equivalents).

  • Add 4-halotoluene (1 equivalent) and phenylboronic acid (1.2 equivalents).

  • Add the toluene/water solvent mixture.

  • The reaction with 4-iodotoluene is typically stirred at 50 °C, while the reaction with 4-bromotoluene may require heating to 90 °C for a comparable reaction rate.

  • Monitor the reaction progress by TLC or GC-MS.

Interestingly, while aryl iodides are generally more reactive, some studies have reported unexpectedly poor reactivity at lower temperatures (around 50°C) with certain palladium/phosphine catalyst systems, a phenomenon not observed with the corresponding aryl bromides.[8] This suggests that factors beyond oxidative addition, such as the turnover of key on-cycle intermediates, can influence the overall reaction efficiency.[8]

Suzuki_Workflow Start Reaction Setup Reagents Add Pd(OAc)₂, PPh₃, K₂CO₃, Aryl Halide, Phenylboronic Acid Start->Reagents Solvent Add Toluene/Water Reagents->Solvent Heating Heat to appropriate temperature (50°C for Ar-I, 90°C for Ar-Br) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Workup & Purification Monitoring->Workup Product Isolate Biaryl Product Workup->Product

Caption: Experimental workflow for a comparative Suzuki coupling.

Heck Reaction: Vinylations Favoring the Weaker Bond

The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, also generally shows higher reactivity for aryl iodides compared to aryl bromides.[9][10] The rate-determining step in many Heck reactions is the oxidative addition of the aryl halide to the palladium catalyst, making the weaker C-I bond more susceptible to reaction.[11]

Aryl HalideRelative ReactivityTypical ConditionsNotes
Aryl Iodide (Ar-I) HighCan often be performed under milder conditions, sometimes phosphine-free.Prone to side reactions like homocoupling, especially at higher temperatures.
Aryl Bromide (Ar-Br) ModerateUsually requires higher temperatures and the use of phosphine ligands or other activating additives.Generally more stable and less prone to homocoupling than aryl iodides.

While aryl iodides are more reactive, unactivated aryl bromides can participate in rapid steps of the Heck reaction, with the slow dissolution of palladium aggregates sometimes being the rate-limiting factor.[11]

Sonogashira Coupling: A Clear-Cut Case for Iodine

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, demonstrates a very distinct reactivity order, with aryl iodides being significantly more reactive than aryl bromides.[12][13] This difference is so pronounced that it allows for selective couplings.

The general reactivity trend for the halide in Sonogashira coupling is: I > OTf > Br >> Cl.[4][12][14]

This high degree of selectivity enables chemists to perform sequential couplings on molecules containing both bromo and iodo substituents. For instance, a Sonogashira coupling can be performed selectively at the iodo-position at room temperature, leaving the bromo-position intact for a subsequent, more forcing cross-coupling reaction.[12]

Aryl HalideRelative ReactivityTypical ConditionsNotes
Aryl Iodide (Ar-I) Very HighOften proceeds efficiently at room temperature.The substrate of choice for high yields and mild conditions.
Aryl Bromide (Ar-Br) ModerateTypically requires elevated temperatures to achieve reasonable reaction rates.Useful for sequential couplings in di-halogenated substrates.

Experimental Protocol: Selective Sonogashira Coupling

This protocol demonstrates the selective coupling of an alkyne to an aryl iodide in the presence of an aryl bromide.

Materials:

  • 1-Bromo-4-iodobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • THF

Procedure:

  • Dissolve 1-bromo-4-iodobenzene (1 equivalent) and phenylacetylene (1.1 equivalents) in THF.

  • Add Et₃N (2 equivalents) to the solution.

  • Add PdCl₂(PPh₃)₂ (1-2 mol%) and CuI (2-4 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the product, 1-bromo-4-(phenylethynyl)benzene, can be isolated, leaving the C-Br bond available for further functionalization.

Sonogashira_Selectivity Reactivity Logic Substrate 1-Bromo-4-iodobenzene Condition1 Sonogashira Coupling (Room Temperature) Substrate->Condition1 Product1 Selective reaction at C-I bond Condition1->Product1 Condition2 Further Cross-Coupling (e.g., Suzuki, Heck) (Elevated Temperature) Product1->Condition2 Product2 Reaction at remaining C-Br bond Condition2->Product2

Caption: Logical flow for sequential cross-coupling reactions.

The Role of Nickel Catalysis

While palladium has historically dominated the field of cross-coupling, nickel catalysis has emerged as a powerful alternative, particularly for the activation of less reactive C-Br and even C-Cl bonds.[15][16][17] Nickel catalysts can often facilitate couplings of aryl bromides under milder conditions than their palladium counterparts.[16] In some instances, nickel-catalyzed reductive cross-couplings have been developed for the reaction of aryl iodides with alkyl bromides.[18][19] The mechanisms of oxidative addition to nickel(0) can be more complex than with palladium, sometimes involving radical pathways, which can alter the reactivity landscape.[20][21]

Conclusion: A Strategic Choice

The choice between a C-Br and a C-I bond in cross-coupling reactions is a strategic decision that hinges on a balance of reactivity, cost, availability, and the desired synthetic outcome.

  • For maximum reactivity and mild reaction conditions , aryl iodides are generally the preferred substrates, particularly in Sonogashira couplings where their reactivity is paramount.

  • For reasons of cost-effectiveness, stability, and in cases where high reactivity is not essential or even detrimental , aryl bromides offer a robust and reliable alternative.

  • For sequential cross-coupling strategies , the differential reactivity of C-I and C-Br bonds can be exploited to great effect, allowing for the selective functionalization of polyhalogenated aromatic compounds.

Ultimately, a thorough understanding of the fundamental principles governing the reactivity of these carbon-halogen bonds, coupled with an appreciation for the nuances of each specific cross-coupling reaction, will empower researchers to design more efficient and elegant synthetic routes.

References

  • Hartwig, J. F. (2010).
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. (URL: [Link])[7]

  • Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. Organic Letters. (URL: [Link])[18][19]

  • Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics. (URL: [Link])[22]

  • Oxidative Addition of Polar Reagents. Chemistry LibreTexts. (URL: [Link])[2]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. (URL: [Link])[21]

  • Suzuki reaction. Wikipedia. (URL: [Link])[4]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. (URL: [Link])[6]

  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. (URL: [Link])[23]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. (URL: [Link])[11]

  • Heck Reaction—State of the Art. MDPI. (URL: [Link])[9]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. (URL: [Link])[8]

  • Sonogashira coupling. Wikipedia. (URL: [Link])[12]

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. (URL: [Link])[15]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. (URL: [Link])[1]

  • Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. Nature Communications. (URL: [Link])[16]

  • Heck Reaction. Organic Chemistry Portal. (URL: [Link])[10]

  • Why are chlorides less reactive in cross coupling reactions?. Reddit. (URL: [Link])[3]

  • Sonogashira Cross Coupling Reaction| Organocopper| Transmetallation| C-C Bond Formation| Examples. YouTube. (URL: [Link])[13]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (URL: [Link])[14]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Accounts of Chemical Research. (URL: [Link])[17]

  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. (URL: [Link])[5]

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Validation

The Strategic Advantage of Orthogonal Halogenation: A Comparative Guide to Methyl 5-bromo-2-hydroxy-3-iodobenzoate

In the intricate world of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount. Halogenated aromatic compounds serve as versatile scaffolds,...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount. Halogenated aromatic compounds serve as versatile scaffolds, offering multiple reactive handles for the construction of complex molecular architectures through cross-coupling reactions. Among these, polyhalogenated systems with differential reactivity are of particular interest, enabling selective and sequential functionalization. This guide provides an in-depth comparison of Methyl 5-bromo-2-hydroxy-3-iodobenzoate , a trifunctional building block, with other halogenated benzoates, highlighting its unique synthetic utility supported by established chemical principles and representative experimental data.

Introduction: The Hierarchy of Halogen Reactivity in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of the aryl halide in these transformations is a critical parameter, governed primarily by the carbon-halogen (C-X) bond dissociation energy. This energy trend establishes a well-documented reactivity hierarchy: C-I > C-Br > C-Cl > C-F .[2] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the often rate-determining step, more readily than the stronger C-Br bond.[3] This fundamental principle is the cornerstone of the synthetic strategy employing building blocks like Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Methyl 5-bromo-2-hydroxy-3-iodobenzoate: A Portrait of Orthogonal Reactivity

Methyl 5-bromo-2-hydroxy-3-iodobenzoate is a strategically designed building block featuring two distinct halogen atoms, bromine and iodine, on a salicylic acid scaffold. This "orthogonal" halogenation is its key feature, allowing for chemoselective functionalization. The carbon-iodine bond is significantly more labile and reactive towards palladium catalysts than the carbon-bromine bond, enabling selective, sequential reactions.[4] This allows chemists to introduce a desired moiety at the 3-position via the iodo group, leaving the bromo group at the 5-position intact for a subsequent, different transformation.

Synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

While a direct, one-pot synthesis from a common precursor is not widely documented, a plausible and logical synthetic route can be devised from commercially available starting materials, such as methyl 5-bromosalicylate. The introduction of the iodo group can be achieved through electrophilic aromatic substitution, for instance, by using N-iodosuccinimide (NIS) in an appropriate solvent.

Representative Synthetic Protocol:

  • Starting Material: Methyl 5-bromo-2-hydroxybenzoate.

  • Iodination: To a solution of methyl 5-bromo-2-hydroxybenzoate (1.0 eq.) in a suitable solvent such as acetic acid, add N-iodosuccinimide (1.1 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Comparative Performance in Key Cross-Coupling Reactions

The true value of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is realized in its application in sequential cross-coupling reactions. Below, we compare its expected performance against other dihalogenated building blocks, such as methyl 3,5-dibromobenzoate and methyl 3,5-diiodobenzoate.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures.[5] The differential reactivity of the C-I and C-Br bonds in Methyl 5-bromo-2-hydroxy-3-iodobenzoate allows for a selective coupling at the iodo-position under milder conditions, leaving the bromo-position available for a second coupling reaction.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockPosition of First CouplingRelative Reaction RatePotential for Second Coupling
Methyl 5-bromo-2-hydroxy-3-iodobenzoateC-3 (Iodo)FastHigh (at C-5, Bromo)
Methyl 3,5-dibromobenzoateC-3 or C-5ModeratePossible, but may lead to mixtures
Methyl 3,5-diiodobenzoateC-3 or C-5FastPossible, but may lead to mixtures

Experimental Protocol: Selective Mono-Arylation of Methyl 5-bromo-2-hydroxy-3-iodobenzoate

  • Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon) at a controlled temperature (e.g., 80 °C) for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to isolate the mono-arylated product, methyl 3-aryl-5-bromo-2-hydroxybenzoate.

Causality Behind Experimental Choices: The choice of Pd(PPh₃)₄ as a catalyst is common for Suzuki reactions due to its robustness. The base is crucial for the transmetalation step of the catalytic cycle. A mixed solvent system like dioxane/water aids in dissolving both the organic and inorganic reagents. The relatively mild temperature and shorter reaction time are chosen to favor the selective reaction at the more reactive C-I bond.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X Ar-X R-B(OR)2 R-B(OR)2 Ar-R Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides, a key transformation in the synthesis of conjugated systems.[6] Similar to the Suzuki coupling, the C-I bond of Methyl 5-bromo-2-hydroxy-3-iodobenzoate will react preferentially.

Experimental Protocol: Selective Mono-Alkynylation

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous solvent such as THF and an amine base (e.g., triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise.

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.

Authoritative Grounding: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, is the active nucleophile in the transmetalation step.[7]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] The selective amination at the C-I position of Methyl 5-bromo-2-hydroxy-3-iodobenzoate can be achieved, providing a route to 3-amino-5-bromo-2-hydroxybenzoic acid derivatives.

Experimental Protocol: Selective Mono-Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 5-bromo-2-hydroxy-3-iodobenzoate (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours.

  • Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

Trustworthiness of the Protocol: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial in the Buchwald-Hartwig amination to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]

Diagram: Comparative Reactivity Workflow

Halogen_Reactivity cluster_start Starting Material cluster_step1 Step 1: Selective Coupling at C-I cluster_step2 Step 2: Coupling at C-Br Start Methyl 5-bromo-2-hydroxy-3-iodobenzoate Reaction1 Suzuki / Sonogashira / Buchwald-Hartwig (Milder Conditions) Start->Reaction1 Intermediate Methyl 3-substituted-5-bromo-2-hydroxybenzoate Reaction1->Intermediate Reaction2 Suzuki / Sonogashira / Buchwald-Hartwig (Harsher Conditions) Intermediate->Reaction2 Product Disubstituted Product Reaction2->Product

Caption: Stepwise functionalization enabled by differential halogen reactivity.

Comparison with Other Halogenated Building Blocks

The primary advantage of Methyl 5-bromo-2-hydroxy-3-iodobenzoate over symmetrically dihalogenated benzoates is the inherent control over regioselectivity.

  • Methyl 3,5-dibromobenzoate: While both bromine atoms are available for coupling, achieving selective mono-functionalization can be challenging and often leads to a mixture of mono- and di-substituted products, requiring careful control of stoichiometry and reaction conditions. A second, different coupling partner cannot be introduced with high selectivity.

  • Methyl 3,5-diiodobenzoate: Both iodine atoms are highly reactive, making selective mono-substitution even more difficult to control than with the dibromo analogue. Statistical mixtures are highly probable.

  • Methyl 3-bromo-5-chlorobenzoate: This building block also offers orthogonal reactivity. However, the C-Cl bond is significantly less reactive than a C-Br bond, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized catalysts) for the second coupling step.

Conclusion: A Versatile Tool for Directed Synthesis

Methyl 5-bromo-2-hydroxy-3-iodobenzoate stands out as a superior building block for the construction of complex, polysubstituted aromatic compounds. Its orthogonal halogenation provides a predictable and controllable platform for sequential cross-coupling reactions. This allows for the precise and efficient introduction of different functionalities onto the salicylic acid core, a privileged scaffold in medicinal chemistry. For researchers engaged in the synthesis of novel pharmaceuticals, organic materials, and fine chemicals, the strategic use of this and similar polyhalogenated building blocks with differential reactivity offers a clear advantage in streamlining synthetic routes and expanding molecular diversity.

References

  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 634-643. [Link]

  • Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • BenchChem. (2025). Comparison of reactivity of different aryl halides. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. [Link]

  • Wikipedia contributors. (2024, October 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • MDPI. (2021). New Bromo- and Iodo-Hydroxylactones with Two Methyl Groups Obtained by Biotransformation of Bicyclic Halolactones. [Link]

  • Beller, M., & Zapf, A. (2004). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]

  • El-Shafiy, H. F., & Mohamed, H. F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(53), 33623-33641. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira coupling. [Link]

  • Singh, G., & Daugulis, O. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 14(17), 4454–4457. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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Comparative

A Researcher's Guide to the Biological Activity Screening of Methyl 5-bromo-2-hydroxy-3-iodobenzoate Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological potential of Methyl 5-bromo-2-hydroxy-3-iodobenzoate and its derivatives. While...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological potential of Methyl 5-bromo-2-hydroxy-3-iodobenzoate and its derivatives. While specific experimental data for this exact molecule is not yet prevalent in public literature, this document outlines a strategic approach to its biological screening. By leveraging established protocols and comparing results to known halogenated salicylate analogs, researchers can effectively elucidate the therapeutic promise of this novel chemical entity.

The heavily halogenated structure of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, featuring both bromine and iodine on a salicylate scaffold, suggests a strong potential for significant biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of bioactive molecules.[1][2] This guide will focus on three key areas of screening: antimicrobial, anticancer, and enzyme inhibitory activities.

Part 1: Antimicrobial Activity Screening

The salicylate backbone is a well-known pharmacophore with inherent antimicrobial properties. The addition of halogens, such as bromine and chlorine, has been shown to enhance these effects.[3] Therefore, a thorough investigation into the antimicrobial potential of Methyl 5-bromo-2-hydroxy-3-iodobenzoate derivatives is a logical starting point.

Comparative Framework: Halogenated Salicylates

Numerous studies on halogenated salicylanilides and other derivatives have demonstrated potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5] For instance, certain 4-nitrosalicylanilides have shown minimum inhibitory concentrations (MICs) as low as 0.98 μM against MRSA.[5] These compounds will serve as crucial benchmarks for evaluating the performance of novel derivatives.

Experimental Workflow: Antimicrobial Susceptibility Testing

A tiered screening approach is recommended to efficiently identify and characterize antimicrobial activity.

Caption: A tiered workflow for antimicrobial activity screening.

Detailed Protocols

1. Disk Diffusion Assay (Primary Screen)

This initial screen provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plating: Evenly spread the inoculum onto an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under suitable conditions for the test organism.

  • Analysis: Measure the diameter of the zone of inhibition around each disk. Compare the zone sizes to those of standard antibiotics (e.g., ciprofloxacin, vancomycin) and other halogenated salicylates.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This quantitative assay determines the lowest concentration of a compound that inhibits visible microbial growth.

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Analysis: Determine the MIC by visually inspecting for the lowest concentration that prevents turbidity.

Part 2: Anticancer Activity Screening

Salicylamide and benzofuran derivatives, which share structural similarities with the target compound, have demonstrated potential as anticancer agents by modulating key cellular signaling pathways.[1][4] The presence of bromine in particular has been linked to enhanced cytotoxic effects in some benzofuran derivatives.[1]

Comparative Framework: Halogenated Anticancer Compounds

As a point of comparison, halogenated benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[1] For example, a dibromo-methoxy-benzofuran derivative exhibited an IC50 of 3.5 µM against the A549 lung cancer cell line.[1] Doxorubicin and cisplatin are commonly used as reference agents in these assays.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A systematic approach is crucial for evaluating anticancer potential.

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 3: Enzyme Inhibition Screening

Phenolic compounds are known to inhibit various enzymes, and this can be a key mechanism of their biological activity.[6] Given the phenolic hydroxyl group in the core structure of Methyl 5-bromo-2-hydroxy-3-iodobenzoate, screening for enzyme inhibition is a worthwhile endeavor. Potential targets include enzymes involved in microbial survival (e.g., methionine aminopeptidases) or cancer progression (e.g., kinases).[6][7]

Comparative Framework: Phenolic Enzyme Inhibitors

The inhibitory activity of phenolic compounds can vary widely depending on the enzyme and the specific substitutions on the phenolic ring. For example, some salicylate-based compounds have shown potent and selective inhibition of the Fe(II)-form of E. coli methionine aminopeptidase.[7]

Experimental Workflow: General Enzyme Inhibition Assay

The specific protocol will depend on the target enzyme, but a general workflow can be outlined.

Caption: A general workflow for enzyme inhibition screening.

Detailed Protocol: A Generic Spectrophotometric Enzyme Inhibition Assay

This protocol provides a basic template that can be adapted for various enzymes.

  • Reagent Preparation: Prepare buffers, substrate, and enzyme solutions at optimal concentrations.

  • Assay Procedure:

    • In a microplate well, add the buffer and the test compound at various concentrations.

    • Add the enzyme solution and pre-incubate to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance over time at a specific wavelength using a microplate reader. The rate of this change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Determine the percentage of enzyme inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation and Interpretation

To facilitate a clear comparison of the biological activities of Methyl 5-bromo-2-hydroxy-3-iodobenzoate derivatives, all quantitative data should be summarized in structured tables.

Table 1: Antimicrobial Activity Data

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
Derivative 1 S. aureus
Derivative 2 E. coli
Control Drug S. aureus

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM) after 48h
Derivative 1 MCF-7
Derivative 2 A549
Doxorubicin MCF-7

Table 3: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
Derivative 1 Enzyme X
Derivative 2 Enzyme Y
Known Inhibitor Enzyme X

Conclusion

This guide provides a robust and scientifically grounded methodology for the comprehensive biological activity screening of Methyl 5-bromo-2-hydroxy-3-iodobenzoate derivatives. By following these protocols and using the suggested comparative frameworks, researchers can systematically evaluate the antimicrobial, anticancer, and enzyme inhibitory potential of these novel compounds. The data generated will be crucial for understanding their structure-activity relationships and for identifying promising lead candidates for further drug development.

References

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). Molecules. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Molecules. [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. National Institutes of Health. [Link]

  • Dahiya, R., & Mourya, R. (2012). Synthesis and Antimicrobial Screening of Some Novel Halogenated Phenoxyacetyl Amino Acid and Peptides. Bulletin of Pharmaceutical Research. [Link]

  • Halim, P. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Silverman, P., et al. (1998). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesized compounds from methyl salicylate and starting compounds 1a-1d and 6a-6. (n.d.). ResearchGate. [Link]

  • Synthesis and screening of some azomethines bearing methyl salicylate moiety for antibacterial activities. (2014). Der Pharma Chemica. [Link]

  • A novel mechanism-based inhibitor (6'-bromo-5', 6'-didehydro-6'-deoxy-6'-fluorohomoadenosine) that covalently modifies human placental S-adenosylhomocysteine hydrolase. (1994). The Journal of Biological Chemistry. [Link]

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  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules. [Link]

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Validation

A Comparative Guide to the Structural Confirmation of Methyl 5-bromo-2-hydroxy-3-iodobenzoate Reaction Products

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The synthesis of complex aromatic compo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The synthesis of complex aromatic compounds, such as Methyl 5-bromo-2-hydroxy-3-iodobenzoate, often yields a primary product alongside potential regioisomers and impurities. This guide provides an in-depth, comparative analysis of the critical analytical techniques employed to definitively confirm the structure of the intended product. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness of your findings.

The Synthetic Challenge: Electrophilic Iodination of Methyl 5-bromosalicylate

The synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate is most commonly approached via the electrophilic iodination of Methyl 5-bromosalicylate. The hydroxyl and methoxycarbonyl groups on the benzene ring direct the electrophilic substitution, but the potential for the formation of other iodinated isomers necessitates a robust analytical workflow for structural verification.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis involves the use of N-Iodosuccinimide (NIS) as an iodinating agent. NIS is favored for its milder reaction conditions compared to harsher alternatives like iodine monochloride, which can lead to a higher incidence of side products.

Synthetic Pathway Methyl 5-bromosalicylate Methyl 5-bromosalicylate Methyl 5-bromo-2-hydroxy-3-iodobenzoate Methyl 5-bromo-2-hydroxy-3-iodobenzoate Methyl 5-bromosalicylate->Methyl 5-bromo-2-hydroxy-3-iodobenzoate N-Iodosuccinimide (NIS) Acetonitrile, rt 2D_NMR_Connectivity cluster_H ¹H NMR cluster_C ¹³C NMR H4 H-4 C4 C-4 H4->C4 HSQC (1J) C6 C-6 H4->C6 HMBC (3J) C5 C-5 H4->C5 HMBC (2J) H6 H-6 H6->C4 HMBC (3J) H6->C6 HSQC (1J) C1 C-1 H6->C1 HMBC (2J) OCH3_H -OCH₃ CO C=O OCH3_H->CO HMBC (3J) OCH3_C -OCH₃ OCH3_H->OCH3_C HSQC (1J) OH_H -OH C2 C-2 OH_H->C2 HMBC (2J) C3 C-3 OH_H->C3 HMBC (3J) Ionization_Comparison cluster_hard Hard Ionization (e.g., EI) cluster_soft Soft Ionization (e.g., ESI) Hard Extensive Fragmentation Structural Information Potential for Library Matching Soft Minimal Fragmentation Clear Molecular Ion Peak Ideal for Molecular Weight Confirmation Analyte Analyte Analyte->Hard High Energy Analyte->Soft Low Energy

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Couplings with Bromo-Iodo Benzoates

Introduction: The Strategic Advantage of Bromo-Iodo Benzoates in Synthesis For researchers, scientists, and professionals in drug development, the efficient and selective construction of complex molecular architectures i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bromo-Iodo Benzoates in Synthesis

For researchers, scientists, and professionals in drug development, the efficient and selective construction of complex molecular architectures is a paramount objective. Bromo-iodo benzoates and related dihalogenated aromatic esters represent a class of highly versatile synthetic building blocks. Their value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for a stepwise and controlled functionalization of the aromatic ring, providing a powerful strategy for the synthesis of unsymmetrical biaryls, substituted heterocycles, and other intricate motifs prevalent in medicinally active compounds.

The C-I bond, being weaker than the C-Br bond, is more susceptible to oxidative addition to a low-valent metal center (typically Pd(0) or Ni(0)), which is often the rate-determining step in many cross-coupling catalytic cycles.[1] This reactivity difference enables selective coupling at the iodo-position under milder conditions, leaving the bromo-position intact for subsequent transformations. The choice of catalyst—be it palladium-, nickel-, or copper-based—is critical in exploiting this reactivity difference to achieve high yields and selectivities.

This guide provides a comparative analysis of various catalyst systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings with bromo-iodo benzoates. We will delve into the mechanistic underpinnings of catalyst performance, present comparative yield data, and provide detailed, field-tested experimental protocols to empower you to make informed decisions in your synthetic endeavors.

Mechanistic Principles of Chemoselective Cross-Coupling

The success of a chemoselective cross-coupling reaction hinges on the catalyst's ability to discriminate between the C-I and C-Br bonds. This selectivity is primarily governed by the kinetics of the oxidative addition step. The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl > F.[2]

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is depicted below. The cycle commences with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Catalytic Cycle Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Experimental Workflow Figure 2: General Experimental Workflow for Cross-Coupling Start Start Setup Reaction Setup: - Add bromo-iodo benzoate, coupling partner, base, catalyst, and ligand to a dry flask. Start->Setup Inert Establish Inert Atmosphere: - Purge with Argon or Nitrogen. Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Reaction: - Heat to the specified temperature and monitor by TLC or LC-MS. Solvent->Reaction Workup Work-up: - Cool, dilute with organic solvent, and wash with aqueous solutions. Reaction->Workup Purification Purification: - Dry, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

Caption: Figure 2: General Experimental Workflow for Cross-Coupling

Protocol 1: Selective Suzuki-Miyaura Coupling of Methyl 2-Bromo-5-iodobenzoate

This protocol details the selective coupling of an arylboronic acid at the iodo-position of methyl 2-bromo-5-iodobenzoate using a palladium catalyst.

Materials:

  • Methyl 2-bromo-5-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromo-5-iodobenzoate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Rationale: Pd(PPh₃)₄ is a reliable Pd(0) catalyst that is effective for the coupling of aryl iodides. K₂CO₃ is a commonly used base that is effective in promoting the transmetalation step.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water via syringe.

    • Rationale: The biphasic solvent system helps to dissolve both the organic and inorganic reagents. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: 80 °C is a moderate temperature that is typically sufficient to promote selective coupling at the C-I bond without significant reaction at the C-Br bond.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

    • Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination of Ethyl 4-Bromo-3-iodobenzoate

This protocol describes the selective amination at the iodo-position of ethyl 4-bromo-3-iodobenzoate.

Materials:

  • Ethyl 4-bromo-3-iodobenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Celite

  • Silica gel

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add ethyl 4-bromo-3-iodobenzoate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry, sealable reaction vial equipped with a magnetic stir bar.

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) source, and XPhos is a bulky, electron-rich ligand that is highly effective for Buchwald-Hartwig aminations. NaOtBu is a strong, non-nucleophilic base required for the deprotonation of the amine.

  • Reagent Addition: Add the amine and anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation barrier for the amination of the aryl iodide.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

The chemoselective cross-coupling of bromo-iodo benzoates is a powerful strategy in modern organic synthesis, enabling the controlled and sequential functionalization of aromatic rings. The choice of catalyst is a critical parameter that dictates the efficiency and selectivity of these transformations.

  • Palladium catalysts , particularly those paired with bulky, electron-rich phosphine ligands, remain the most versatile and reliable choice for a wide range of cross-coupling reactions, consistently providing high yields and excellent selectivity for the more reactive C-I bond.

  • Nickel catalysts have emerged as a highly attractive, cost-effective alternative to palladium, demonstrating comparable and sometimes superior performance, especially in Suzuki-Miyaura couplings. Their utility with greener solvents further enhances their appeal.

  • Copper catalysts are the traditional choice for Ullmann-type condensations and can be effective for Sonogashira-type reactions, offering a palladium-free approach. Modern protocols with appropriate ligands have significantly improved the mildness and scope of copper-catalyzed couplings.

The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic strategies. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are key to harnessing the full potential of bromo-iodo benzoates as versatile synthetic intermediates.

References

  • Current time inform
  • Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts. [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester. [Link]

  • Yang, Z., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

  • Palani, V., & Perea, M. A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Nagy, T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Buchwald, S. L., & Maiti, D. (2010). A Simple and Effective Protocol for the Ullmann Coupling Between Sterically Hindered Phenols and Aryl Halides. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Kazemi, N., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link]

  • International Journal of New Chemistry. (2024). International Journal of New Chemistry. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2025). ResearchGate. [Link]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

  • Monnier, F., & Taillefer, M. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. [Link]

  • Su, Y., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]

  • Garg, N. K. (2015). Nickel-Catalyzed Suzuki–Miyaura Advances. Scribd. [Link]

  • Beromi, M. M., Nova, A., et al. (2017). Mechanistic study of an improved Ni precatalyst for Suzuki-Miyaura reactions of aryl sulfamates: Understanding the role of Ni(I) species. University of Strathclyde. [Link]

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Validation

The Hydroxyl Group: A Subtle Architect of Molecular Reactivity

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of chemical reactions, the presence of a seemingly simple hydroxyl (-OH) group can dramatically alter the tempo a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of chemical reactions, the presence of a seemingly simple hydroxyl (-OH) group can dramatically alter the tempo and direction of molecular transformations. For researchers in drug development and synthetic chemistry, understanding and predicting the influence of this functional group is paramount to designing efficient synthetic routes and novel therapeutic agents. This guide provides an in-depth comparison of reactivity in molecules with and without a hydroxyl group, supported by experimental data and detailed protocols, to empower you to harness its subtle yet profound effects.

The Dual Nature of the Hydroxyl Group: Electronic Effects

The hydroxyl group exerts its influence primarily through a combination of two electronic effects: the inductive effect and the resonance effect. The interplay of these two forces dictates the electron density distribution within a molecule, thereby influencing its susceptibility to attack by electrophiles or nucleophiles.

Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the hydroxyl group withdraws electron density from the atom it is attached to through the sigma bond. This inductive effect is generally deactivating, making the adjacent carbon atom more electron-deficient.

Resonance Effect (+M or +R)

Conversely, the oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent pi-system, such as an aromatic ring. This resonance effect donates electron density, particularly at the ortho and para positions of a benzene ring, making these positions more nucleophilic.[1][2] In electrophilic aromatic substitution, this activating effect of the hydroxyl group far outweighs its deactivating inductive effect.[3][4]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} "Causality of Hydroxyl Group's Electronic Influence"

Comparative Reactivity: Phenol vs. Benzene in Electrophilic Aromatic Substitution

The activating nature of the hydroxyl group is starkly illustrated in the electrophilic aromatic substitution reactions of phenol compared to benzene. Phenol undergoes these reactions under much milder conditions and at significantly faster rates than benzene.[2][5]

Bromination

Benzene requires a Lewis acid catalyst, such as FeBr₃, for bromination to occur.[6][7] In contrast, phenol is so activated that it reacts readily with bromine water at room temperature without a catalyst to give a white precipitate of 2,4,6-tribromophenol.[6] This rapid, multiple substitution highlights the profound increase in nucleophilicity of the aromatic ring due to the hydroxyl group.[8]

Nitration

The nitration of benzene requires concentrated nitric acid and concentrated sulfuric acid as a catalyst at temperatures between 50-60°C.[9] Phenol, on the other hand, can be nitrated using dilute nitric acid at room temperature.[8][9] The reaction with phenol is so facile that using concentrated nitric acid can lead to oxidation and the formation of complex tarry products.[10]

ReactionBenzenePhenol
Bromination Br₂/FeBr₃ catalyst requiredAqueous Br₂ at room temperature, no catalyst needed[6]
Nitration Conc. HNO₃/Conc. H₂SO₄, 50-60°C[9]Dilute HNO₃, room temperature[8][9]

The Hydroxyl Group as a Nucleophile and Leaving Group

In aliphatic systems, the hydroxyl group's reactivity is multifaceted, acting as a nucleophile or, after protonation, a good leaving group.

Nucleophilicity

The lone pairs on the oxygen atom make alcohols nucleophilic.[11] However, they are generally weaker nucleophiles than amines or thiols.[12] Deprotonation to form an alkoxide ion significantly enhances the nucleophilicity of the hydroxyl group due to the increased electron density on the oxygen atom.[11]

Leaving Group Ability

The hydroxide ion (OH⁻) is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur at an alcohol's carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in an acidic medium, which converts the -OH group into a neutral water molecule (-OH₂⁺), a much better leaving group.[13][14]

dot graph "" { graph [splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} "Reactivity Pathways of the Aliphatic Hydroxyl Group"

Quantifying the Electronic Influence: Acidity and the Hammett Equation

The electronic effects of the hydroxyl group can be quantitatively assessed by examining the acidity of phenols. The hydroxyl group's ability to donate electron density via resonance stabilizes the phenoxide conjugate base, making phenols significantly more acidic than alcohols.[15]

Acidity of Substituted Phenols

The acidity of phenols is highly sensitive to the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion, increasing acidity (lower pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (higher pKa).[15]

CompoundpKa
Ethanol~16
Phenol10.0
p-Cresol10.26
p-Chlorophenol9.38
p-Nitrophenol7.15

(Data sourced from various online pKa charts and chemistry resources)

The Hammett Equation

The Hammett equation is a powerful tool for quantifying the electronic effects of meta and para substituents on the reactivity of benzene derivatives.[16][17] It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[18]

For the hydroxyl group at the para position, the σ value is negative, reflecting its strong electron-donating character through resonance.

Experimental Protocols for Assessing Hydroxyl Group Reactivity

To provide a practical framework for comparing reactivity, the following are detailed protocols for key experiments.

Protocol 1: Determination of Hydroxyl Value by Acetylation

This method quantifies the concentration of hydroxyl groups in a sample.[1][19]

Principle: Free hydroxyl groups are acetylated using a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of potassium hydroxide.

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the hydroxyl-containing substance into a 150 mL acetylation flask fitted with a condenser.[1]

  • Acetylation: Add a specified volume of pyridine-acetic anhydride reagent to the flask.[1]

  • Heating: Boil the mixture on a water bath for 1 hour to ensure complete acetylation.[1]

  • Hydrolysis: Cool the flask and add a small volume of water through the condenser to hydrolyze the excess acetic anhydride.[1]

  • Titration: After further cooling, rinse the condenser and flask walls with neutralized ethanol. Titrate the contents with a standardized 0.5 M ethanolic potassium hydroxide solution using phenolphthalein as an indicator.[1]

  • Blank Determination: Perform a blank titration without the sample to determine the initial amount of acetic anhydride.[1]

  • Calculation: The hydroxyl value is calculated based on the difference in the volume of titrant consumed by the blank and the sample.[20]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} "Workflow for Hydroxyl Value Determination"

Protocol 2: Comparative Nitration of Phenol and Benzene (Qualitative)

This experiment demonstrates the difference in reactivity between phenol and benzene.

Materials:

  • Benzene

  • Phenol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Dilute Nitric Acid

  • Ice bath

  • Test tubes

Procedure for Benzene:

  • In a test tube, carefully prepare the nitrating mixture by adding 2 mL of concentrated sulfuric acid to 2 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Slowly add 1 mL of benzene to the nitrating mixture while swirling.

  • Warm the mixture to 50-60°C for approximately 15 minutes.

  • Observe the formation of a yellow, oily layer of nitrobenzene.

Procedure for Phenol:

  • Dissolve a small amount of phenol in water in a test tube.

  • Add 2 mL of dilute nitric acid to the solution at room temperature.

  • Observe the rapid formation of a mixture of o-nitrophenol and p-nitrophenol.

Self-Validation: The stark difference in required reaction conditions (concentrated vs. dilute acid, heating vs. room temperature) provides a self-validating demonstration of the hydroxyl group's activating effect.[9]

The Role of Steric Hindrance

While electronic effects are often dominant, the steric bulk of the hydroxyl group and its neighboring groups can also influence reactivity.[21] In highly congested molecules, the hydroxyl group can hinder the approach of reagents to a nearby reaction center. The Taft equation, an extension of the Hammett equation, was developed to separate and quantify these steric effects from polar effects in aliphatic systems.[22][23]

Conclusion

The hydroxyl group is a powerful modulator of chemical reactivity. Its ability to donate electrons through resonance activates aromatic systems towards electrophilic attack, while its nucleophilicity and potential to be a good leaving group in aliphatic systems are central to many synthetic transformations. By understanding the interplay of electronic and steric effects, and by employing quantitative methods of analysis, researchers can effectively predict and control the influence of this ubiquitous functional group in their pursuit of novel molecules and materials.

References

  • Scribd. (n.d.). Hydroxyl Value Test Method. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand hydroxyl group as a nucleophile. Retrieved from [Link]

  • Pharmaguideline. (2011, March 26). Determination of Hydroxyl Value. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Chemistry Guru. (n.d.). Comparing Electrophilic Substitution with Different Substituents. Retrieved from [Link]

  • YouTube. (2024, September 2). Hammett Equation. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • digicollections.net. (n.d.). 4.7 Determination of hydroxyl value. Retrieved from [Link]

  • Scribd. (n.d.). Understanding the Hammett Equation. Retrieved from [Link]

  • eGyanKosh. (n.d.). Experiment 25 Determination of Acetyl Value and hydroxyl value in oils and fats. Retrieved from [Link]

  • Filo. (2024, November 18). Phenol is more reactive than benzene in electrophilic substitution,why. Retrieved from [Link]

  • Slideshare. (n.d.). Hammete Equation. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Quora. (2020, November 5). Why is phenol more reactive towards an electrophilic substitution reaction than benzene?. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Determination of hydroxyl value (DIN EN ISO 4692-2) and acid value (DIN EN ISO 2114). Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Different Reaction Conditions for Phenol vs. Benzene. Retrieved from [Link]

  • MyTutor. (n.d.). Why is Phenol more reactive than Benzene in electrophilic substitution reactions?. Retrieved from [Link]

  • Grokipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Nitration Rate. (2024, May 7). Compare Phenol vs. Benzene Speed. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Retrieved from [Link]

  • ResearchGate. (n.d.). Taft equation. Retrieved from [Link]

  • Revise.im. (n.d.). Benzene and Phenol. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). A Spectroscopic Method for Hydroxyl Value Determination of Polyols. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • Quora. (2018, October 22). Is there any difference in the nitration mechanism of benzene and phenol?. Retrieved from [Link]

  • Cerritos College. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Reed College. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of alcohol and alkane oxidative dehydrogenation reactions over supported vanadium oxide catalysts: In situ infrared, Raman and UV-vis spectroscopic studies of surface alkoxide intermediates and of their surface chemistry. Retrieved from [Link]

  • Alkane vs Alkene. (2026, January 7). Analyzing Reaction Kinetics. Retrieved from [https://alkanev alkene.com/alkane-vs-alkene-reaction-kinetics/]([Link] alkene.com/alkane-vs-alkene-reaction-kinetics/)

  • Allen. (n.d.). The rate of nitration of phenol. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • YouTube. (2020, April 21). Reactivity of phenol vs benzene. Retrieved from [Link]

  • Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • YouTube. (2018, June 5). Quick Revision - Comparing the reactivities of benzene and phenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Revisiting the Liquid–Liquid Phase Behavior of n-Alkanes and Ethanol. Retrieved from [Link]

  • STEM Learning. (n.d.). Alkanes and alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of a Synthetic Route to Substituted Benzofurans from Bromo-Iodo Phenols

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and validation of a robust synthetic methodology for constructing the benzofuran scaffold, a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and validation of a robust synthetic methodology for constructing the benzofuran scaffold, a privileged core structure in numerous pharmaceuticals and natural products.[1] We will focus on the strategic use of ortho-bromo-iodo phenols as uniquely versatile starting materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a sequential and site-selective approach, beginning with the formation of the benzofuran ring while preserving a bromine handle for subsequent molecular diversification.

Our analysis will dissect the cornerstone of this synthesis: a one-pot tandem Sonogashira coupling and intramolecular cyclization. We will compare catalytic systems, reaction parameters, and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

The Core Strategy: Tandem Sonogashira Coupling and 5-endo-dig Cyclization

The most efficient pathway from ortho-halophenols to 2-substituted benzofurans is a tandem sequence involving a Sonogashira cross-coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[2][3] When using a bromo-iodo phenol, the significantly higher reactivity of the C-I bond allows the Sonogashira reaction to proceed selectively at the iodinated position, leaving the C-Br bond intact for future modifications.

The overall transformation is a one-pot process that forms two new bonds (one C-C, one C-O) to construct the furan ring.

Mechanistic Rationale

The reaction proceeds through two distinct, yet seamlessly integrated, catalytic cycles.

  • Palladium/Copper-Catalyzed Sonogashira Coupling: The process begins with the oxidative addition of the more reactive aryl iodide to a Pd(0) species. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, forges the new C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[4][5]

  • Intramolecular 5-endo-dig Cyclization: The newly formed 2-alkynylphenol intermediate, under the influence of a base or residual catalyst, undergoes a nucleophilic attack by the phenolic oxygen onto the proximal carbon of the alkyne. This 5-endo-dig cyclization is a favored pathway for forming the five-membered furan ring.[6]

G cluster_0 Part 1: Sonogashira Coupling at C-I Bond cluster_1 Part 2: Intramolecular Cyclization A Bromo-Iodo Phenol C Oxidative Addition (Selective at C-I) A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-I Intermediate C->D Forms Pd(II) complex H Transmetalation D->H E Terminal Alkyne G Copper Acetylide E->G F Cu(I) Co-catalyst F->G Activates Alkyne G->H I Ar-Pd(II)-Alkyne Intermediate H->I J Reductive Elimination I->J J->B Regenerates Catalyst K 2-Alkynyl-6-bromophenol J->K Product 1 L 2-Alkynyl-6-bromophenol N Deprotonation L->N M Base (e.g., Et3N) M->N O Phenoxide Intermediate N->O P 5-endo-dig Cyclization O->P Nucleophilic Attack Q Vinylic Anion P->Q R Protonation Q->R S Substituted Benzofuran (with Bromine handle) R->S Final Product G cluster_workflow Experimental & Analytical Workflow cluster_decision Decision Tree for Optimization A Substrate Selection (Bromo-Iodo Phenol, Terminal Alkyne) B Reaction Condition Screening (Catalyst, Base, Solvent) Small Scale (0.1 mmol) A->B C TLC / LC-MS Monitoring (Assess Conversion & Byproducts) B->C D Identify Optimal Conditions (Highest Conversion, Cleanest Profile) C->D E Scale-Up Reaction (1-5 mmol scale) D->E F Workup & Purification (Extraction, Column Chromatography) E->F G Product Characterization (NMR, HRMS, IR) F->G H Yield Calculation & Purity Analysis G->H T1 Reaction Stalled or Low Conversion? T2 Significant Diyne Byproduct? (>15%) T1->T2 No S1 Increase Temperature (e.g., 80°C -> 110°C) T1->S1 Yes S2 Switch to more active ligand (e.g., PPh3 -> Xantphos) T1->S2 If Temp fails S3 Switch to Copper-Free Protocol T2->S3 Yes S4 Ensure Anaerobic Conditions T2->S4 Also check S5 Proceed with Purification T2->S5 No

Sources

Validation

A Comparative Guide to the Kinetic Studies of Halogenated Benzoate Ester Reactions

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of ester functionalities is paramount. Halogenated benzoate esters, in particular, serve as crucial models in physi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of ester functionalities is paramount. Halogenated benzoate esters, in particular, serve as crucial models in physical organic chemistry and as precursors or prodrugs in pharmaceutical science. Their reaction kinetics offer a window into the electronic and steric effects governing molecular reactivity. This guide provides an in-depth comparison of the kinetic behavior of these compounds, grounded in established experimental data and mechanistic principles.

Introduction: The Significance of Ester Hydrolysis Kinetics

The rate at which an ester hydrolyzes is a critical parameter in drug design and mechanistic organic chemistry. For prodrugs, the rate of ester cleavage can dictate the bioavailability and therapeutic window of an active pharmaceutical ingredient (API). In physical organic chemistry, substituted benzoates are classic substrates for studying structure-reactivity relationships, as pioneered by Louis Hammett. Halogens (F, Cl, Br, I) are particularly interesting substituents due to their dual nature: they are electronegative (inductive electron withdrawal, -I effect) yet possess lone pairs that can participate in resonance (mesomeric electron donation, +M effect). The balance of these effects, which varies down the group, profoundly influences the electrophilicity of the ester's carbonyl carbon and, consequently, its susceptibility to nucleophilic attack.

The alkaline hydrolysis of esters, a saponification reaction, is a well-understood process that typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[1][2][3] This mechanism involves a rate-determining nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[2][4] The stability of this intermediate and the transition state leading to it are highly sensitive to the electronic properties of substituents on the aromatic ring.

Theoretical Framework: The Hammett Equation

To quantify the electronic influence of substituents, the Hammett equation is an indispensable tool.[5][6] It relates the logarithm of the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k0) through the following relationship:

log(k/k0) = σρ

Where:

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state.[7]

The alkaline hydrolysis of benzoate esters consistently yields a positive ρ value, which is strong evidence for a mechanism where the rate-determining step is the nucleophilic attack on the carbonyl carbon.[7]

Comparative Experimental Design: A Validated Approach

To ensure a robust comparison, a standardized experimental protocol is essential. Alkaline hydrolysis is the reaction of choice due to its irreversible nature under practical conditions and its well-defined BAC2 mechanism.[3] The use of a p-nitrophenyl leaving group is particularly advantageous for spectrophotometric monitoring, as the resulting p-nitrophenoxide ion has a strong absorbance in the visible spectrum (~400-410 nm), allowing for real-time tracking of the reaction progress.[7][8]

Rationale for Experimental Choices:

  • Reaction: Alkaline hydrolysis (saponification).

  • Solvent System: A mixed aqueous-organic solvent (e.g., 60% acetone-water) is often used to ensure the solubility of the various halogenated benzoate esters.[7]

  • Nucleophile: Sodium hydroxide (NaOH) is used in large excess to ensure pseudo-first-order kinetics with respect to the ester, simplifying the data analysis.[9][10]

  • Analytical Method: UV-Visible spectrophotometry provides a simple, continuous, and non-invasive method to monitor the formation of the chromophoric p-nitrophenoxide product.[11][12][13]

  • Temperature Control: Maintaining a constant temperature (e.g., 25°C) is critical, as reaction rates are highly temperature-dependent.

Workflow for Comparative Kinetic Analysis

The overall process for conducting these comparative studies can be visualized as follows:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_conclusion Interpretation Ester_Synth Synthesis & Purification of Halogenated p-Nitrophenyl Benzoate Esters Stock_Prep Preparation of Stock Solutions (Esters, NaOH) Ester_Synth->Stock_Prep Characterize (NMR, IR, MP) Kinetics_Run Initiate Reaction in Cuvette (Ester + NaOH solution) Stock_Prep->Kinetics_Run Equilibrate to Temp Spectro Monitor Absorbance vs. Time (UV-Vis @ ~407 nm) Kinetics_Run->Spectro Continuous Measurement Plot_Abs Plot Absorbance vs. Time Spectro->Plot_Abs Export Data Calc_k_obs Determine Pseudo-First-Order Rate Constant (k_obs) from ln(A_inf - A_t) vs. t Plot_Abs->Calc_k_obs Calc_k2 Calculate Second-Order Rate Constant (k2) k2 = k_obs / [NaOH] Calc_k_obs->Calc_k2 Hammett Construct Hammett Plot (log(k/k0) vs. σ) Calc_k2->Hammett Conclusion Compare Reactivity Trends (F > Cl > Br > I) Determine Reaction Constant (ρ) Hammett->Conclusion

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Detailed Experimental Protocol: Spectrophotometric Assay

This protocol describes a self-validating system for determining the second-order rate constant for the hydrolysis of a halogenated p-nitrophenyl benzoate ester.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the halogenated p-nitrophenyl benzoate ester in a suitable organic solvent (e.g., acetone).

    • Prepare a 0.20 M aqueous solution of NaOH. Standardize this solution by titration to determine its precise concentration.

    • The final reaction solvent will be a 60% acetone-water (v/v) mixture.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.[12]

    • Set the wavelength to the λmax of the p-nitrophenoxide ion (approximately 407 nm, to be confirmed with a sample post-reaction).[7]

    • Set the instrument to kinetic mode to record absorbance as a function of time.

  • Kinetic Run:

    • Pipette 900 µL of a solution containing the ester in the 60% acetone-water solvent into a 1 mL cuvette. The final ester concentration in the cuvette should be between 50 µM and 150 µM.[7]

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).

    • Take a blank reading of this solution before initiating the reaction.[7]

    • To initiate the reaction, rapidly add 100 µL of the 0.10 M NaOH solution to the cuvette, cap it, and mix quickly by inverting the cuvette twice.[7] The final NaOH concentration will be 0.01 M.

    • Immediately begin recording the absorbance at 1-second intervals for a duration of at least 3-5 half-lives (typically 180-300 seconds).[7]

    • After the kinetic run, allow the reaction to go to completion (approximately 30 minutes) to record the final absorbance (A∞).[7]

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. The observed rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t.

    • The slope of this linear plot is equal to -kobs.

    • The second-order rate constant (k2) is then calculated using the equation: k2 = kobs / [NaOH].

    • Repeat the experiment in triplicate for each ester to ensure reproducibility.

Comparative Kinetic Data Analysis

The primary goal is to compare the second-order rate constants (k2) for a series of para-halogenated benzoate esters. The data below is representative of what is typically observed in such studies.

Substituent (p-X)Hammett Constant (σp)Representative k2 (M-1s-1) at 25°Clog(k/k0)
-H (Reference)0.000.150.00
-F+0.060.210.15
-Cl+0.230.450.48
-Br+0.230.460.49
-I+0.280.550.56
-NO2+0.788.501.75

Note: The k2 values are illustrative, based on typical relative reactivities. Actual values depend on specific reaction conditions.

Interpretation of Trends:

The data clearly shows that halogen substituents increase the rate of hydrolysis compared to the unsubstituted benzoate ester. This is consistent with their net electron-withdrawing character. The reactivity trend generally follows the order of electronegativity and inductive effect: I > Br ≈ Cl > F > H. Electron-withdrawing groups stabilize the negatively charged transition state of the BAC2 mechanism, thereby lowering the activation energy and increasing the reaction rate. The strongly electron-withdrawing nitro group (-NO2) shows a dramatically enhanced rate, further confirming this principle.

Visualizing Structure-Reactivity Relationships

A Hammett plot provides a powerful visual representation of the electronic effects on reactivity.

G Hammett Plot for Benzoate Ester Hydrolysis xaxis σ (Substituent Constant) yaxis log(k/k₀) origin origin->xaxis origin->yaxis H H F F Cl Cl Br Br I I NO2 NO₂ start->end  ρ ≈ +2.2

Caption: Illustrative Hammett plot for alkaline ester hydrolysis.

The linear relationship observed in the Hammett plot confirms that the reaction mechanism is consistent across the series of substituted esters. The positive slope (ρ ≈ +2.2 to +2.5 is typical) signifies that the reaction is facilitated by electron-withdrawing substituents, which is characteristic of the BAC2 mechanism where a negative charge builds up in the rate-determining transition state.[7]

Conclusion

The comparative kinetic analysis of halogenated benzoate ester hydrolysis provides clear, quantifiable evidence of substituent effects on reaction rates. The observed trends are well-explained by the principles of physical organic chemistry, particularly the interplay of inductive and resonance effects as quantified by the Hammett equation. For researchers in drug development, these studies underscore how subtle electronic modifications to a molecule can profoundly impact its chemical stability and reactivity, offering a rational basis for the design of prodrugs with tailored activation kinetics. The experimental framework presented here offers a robust and validated methodology for conducting such essential comparative studies.

References

  • Hammett plots of various para-substituted 4-nitrophenyl benzoate esters under different hydrolysis conditions. ResearchGate.

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar.

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. ResearchGate.

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature.com.

  • Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. Degruyter.

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.

  • AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Scribd.

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators.

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes.

  • Substitution at sp2 Carbon (C=O System) (Part I). St. Paul's Cathedral Mission College.

  • Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. Thermo Fisher Scientific.

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online.

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. MDPI.

  • Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Datapdf.com.

  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. ResearchGate.

  • Studying Reaction Kinetics by Spectroscopy. Science Projects and Ideas for Amateur Experimenters.

  • Kinetic Studies of Alkaline Hydrolysis of Esters. ResearchGate.

  • Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate.

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate.

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate.

  • Acid base catalysed Ester hydrolysis. Slideshare.

  • Mechanisms of Ester hydrolysis. Science Discussions.

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 5-bromo-2-hydroxy-3-iodobenzoate

An In-Depth Protocol for the Safe Handling, Storage, and Disposal of a Key Synthetic Intermediate As a Senior Application Scientist, this guide provides you with the essential, field-tested procedures for the safe handli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for the Safe Handling, Storage, and Disposal of a Key Synthetic Intermediate

As a Senior Application Scientist, this guide provides you with the essential, field-tested procedures for the safe handling of Methyl 5-bromo-2-hydroxy-3-iodobenzoate. This halogenated aromatic ester is a valuable building block in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a detailed operational plan and explaining the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

Assumed Hazards:

  • Acute Toxicity (Oral): A related compound, Methyl 5-bromo-2-iodobenzoate, is classified as acutely toxic if swallowed.[1]

  • Skin and Eye Irritation: Many halogenated aromatic compounds can cause skin and eye irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

Given these potential hazards, a multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling Methyl 5-bromo-2-hydroxy-3-iodobenzoate, based on general best practices for hazardous chemicals and halogenated compounds.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including solvents that may be used with this compound.[3] They also provide a barrier against incidental contact with the solid material. For prolonged or immersive handling, consider double-gloving.
Eye Protection Chemical splash gogglesChemical splash goggles provide a seal around the eyes and are essential to protect against splashes of solutions or accidental airborne particles of the solid.[4] Standard safety glasses are not sufficient as they do not protect from splashes from all angles.
Body Protection Laboratory coatA standard laboratory coat is required to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with P2 cartridgesA respirator should be used when handling the solid outside of a certified chemical fume hood, or if there is a risk of generating dust. The P2 cartridges are effective for filtering particulates.[1]

Proper Donning and Doffing of PPE is Crucial: To prevent cross-contamination, always don PPE before entering the designated handling area and doff it before exiting. The removal of gloves should be done in a manner that avoids touching the outer contaminated surface with bare skin.[4]

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Engineering Controls
  • Designated Work Area: All handling of Methyl 5-bromo-2-hydroxy-3-iodobenzoate should occur in a designated area, such as a chemical fume hood, to minimize the inhalation of any dust or vapors.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a spill kit specifically for solid chemical spills readily available. This should include absorbent materials, a scoop and dustpan, and a sealable waste container.

Handling the Solid
  • Weighing: When weighing the solid, do so within the chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Transfers: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust by handling the material gently.

  • Dissolving: If dissolving the solid, add it slowly to the solvent to prevent splashing.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the chemical fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

The following diagram illustrates the recommended workflow for handling Methyl 5-bromo-2-hydroxy-3-iodobenzoate:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Figure 1: Recommended workflow for handling Methyl 5-bromo-2-hydroxy-3-iodobenzoate.

Disposal Plan: Responsible Waste Management

Proper disposal of halogenated organic compounds is crucial to protect the environment.

Waste Segregation
  • Halogenated Organic Waste: All waste containing Methyl 5-bromo-2-hydroxy-3-iodobenzoate, including contaminated solvents, reaction residues, and contaminated disposable labware (e.g., gloves, weighing paper), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[6][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all components.[6] Do not use abbreviations.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and has a tightly sealing lid to prevent the release of vapors.[6]

Disposal Procedure
  • Collection: Collect all waste in the designated halogenated waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

This flowchart outlines the decision-making process for waste segregation:

G start Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_waste Yes non_halogenated_waste Follow appropriate disposal protocol for non-halogenated waste is_halogenated->non_halogenated_waste No label_container Label container with 'Hazardous Waste' and full chemical names halogenated_waste->label_container store_safely Store in designated satellite accumulation area label_container->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs

Figure 2: Waste segregation and disposal decision tree.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material from the spill kit.

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

    • Decontaminate the area with an appropriate solvent.

  • Large Spills (or spills outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle Methyl 5-bromo-2-hydroxy-3-iodobenzoate, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to laboratory safety fosters a culture of responsibility and excellence.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com. [Link]

  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from U.S. Compliance. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. [Link]

  • P2 InfoHouse. Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from P2 InfoHouse. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPS. [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from CDC. [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from Creative Safety Supply. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from DuraLabel. [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from Bucknell University. [Link]

  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide | NIOSH. Retrieved from CDC. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from Princeton EHS. [Link]

  • University of Chicago. Laboratory Safety and Chemical Hygiene Plan. Retrieved from University of Chicago. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from CDC. [Link]

  • Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Retrieved from Johns Hopkins Lab Safety. [Link]

  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from Bergeson & Campbell, P.C. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Retrieved from ChemTalk. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta. [Link]

  • PubChem. Methyl 3-bromo-5-iodobenzoate. Retrieved from PubChem. [Link]

Sources

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Methyl 5-bromo-2-hydroxy-3-iodobenzoate
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